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  • Product: 9-Methoxy-8-methyl-11H-benzo[a]carbazole
  • CAS: 919090-33-8

Core Science & Biosynthesis

Foundational

synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

An In-Depth Technical Guide to the Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole Abstract This technical guide provides a comprehensive and scientifically-grounded methodology for the , a heterocyclic scaffold wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the , a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Benzo[a]carbazole derivatives are recognized for their DNA intercalating properties and have been investigated for their antitumor activities.[1] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines established chemical principles with practical, field-proven insights. We will explore a robust synthetic strategy centered around the Fischer indole synthesis, detailing the rationale behind precursor selection, step-by-step experimental protocols, and thorough characterization of the target compound.

Introduction and Strategic Overview

The carbazole nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3] The benzo-annulated variants, specifically the benzo[a]carbazole framework, are of particular interest due to their extended planar aromatic system, which facilitates intercalation with DNA, leading to potential therapeutic applications, including cancer treatment.[1] The specific substitution pattern of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (C₁₈H₁₅NO)[4] suggests its role as a key intermediate or a target molecule for structure-activity relationship (SAR) studies.

This guide presents a logical and efficient synthetic pathway, moving from readily available starting materials to the final tetracyclic product. Our chosen strategy leverages the venerable Fischer indole synthesis, a reliable and powerful method for constructing indole and carbazole cores from arylhydrazines and ketones.[5][6] The overall workflow involves the synthesis of a key substituted arylhydrazine precursor, its condensation with α-tetralone, subsequent acid-catalyzed cyclization, and a final aromatization step to yield the target molecule.

Synthesis_Workflow A 4-Methoxy-3-methylaniline B Diazotization & Reduction A->B 1. NaNO₂, HCl 2. SnCl₂ C 4-Methoxy-3-methylphenylhydrazine B->C E Condensation C->E D α-Tetralone D->E F Hydrazone Intermediate E->F G Fischer Indole Cyclization (Acid-Catalyzed) F->G PPA or H₂SO₄ H 6,7-Dihydro-9-methoxy-8-methyl-5H-benzo[a]carbazole G->H I Dehydrogenation (Aromatization) H->I Pd/C or DDQ J 9-Methoxy-8-methyl-11H-benzo[a]carbazole I->J

Caption: Overall synthetic workflow for 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Retrosynthetic Analysis and Precursor Design

A retrosynthetic approach simplifies the strategic planning for the synthesis. The target benzo[a]carbazole can be disconnected via the Fischer indole synthesis logic, revealing two primary building blocks: α-tetralone and a corresponding substituted arylhydrazine.

  • Disconnection 1 (C-N and C-C bonds): The core transformation of the Fischer indole synthesis involves the formation of the indole nitrogen-carbon bond and the adjacent carbon-carbon bond.[6] Applying this disconnection to our target identifies 4-methoxy-3-methylphenylhydrazine and α-tetralone as the requisite precursors.

  • Precursor Accessibility: α-Tetralone is a commercially available and relatively inexpensive starting material. The key synthetic challenge, therefore, lies in the efficient preparation of 4-methoxy-3-methylphenylhydrazine.

  • Hydrazine Precursor Synthesis: This hydrazine can be readily prepared from the corresponding aniline, 4-methoxy-3-methylaniline , via a standard two-step sequence of diazotization followed by reduction of the resulting diazonium salt.

This analysis confirms the feasibility and logic of the proposed forward synthesis.

Detailed Synthetic Protocols

The following sections provide step-by-step methodologies for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Precursor A: 4-Methoxy-3-methylphenylhydrazine Hydrochloride

This procedure starts with the corresponding aniline, converting it to a diazonium salt, which is then reduced in situ.

Protocol:

  • Diazotization:

    • To a stirred solution of 4-methoxy-3-methylaniline (10.0 g, 72.9 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise.

    • The addition rate should be controlled to maintain the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (41.3 g, 183 mmol) in concentrated hydrochloric acid (35 mL) and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, a precipitate will form. Allow the mixture to stir for 1 hour as it gradually warms to room temperature.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the resulting solid under vacuum to yield 4-methoxy-3-methylphenylhydrazine hydrochloride as a stable salt.

Causality and Expertise: The use of tin(II) chloride is a classic and effective method for the reduction of diazonium salts to hydrazines. Performing the reaction at low temperatures is critical to prevent the decomposition of the unstable diazonium intermediate. The final product is isolated as a hydrochloride salt to improve its stability and shelf-life.

Core Synthesis: Fischer Indole Cyclization and Aromatization

This two-step, one-pot procedure constitutes the core of the synthesis, forming the tetracyclic system and then aromatizing it.

Fischer_Mechanism cluster_0 Key Mechanistic Steps A Hydrazone B Ene-hydrazine Tautomer A->B H⁺ tautomerization C [3,3]-Sigmatropic Rearrangement B->C Heat, H⁺ D Di-imine Intermediate C->D E Rearomatization & Cyclization D->E - H⁺ F Amino-indolenine E->F G Elimination of NH₃ F->G H Tetrahydrobenzo[a]carbazole G->H

Caption: Simplified mechanism of the acid-catalyzed Fischer indole synthesis.

Protocol:

  • Hydrazone Formation and Cyclization:

    • Combine 4-methoxy-3-methylphenylhydrazine hydrochloride (5.0 g, 26.5 mmol) and α-tetralone (3.87 g, 26.5 mmol) in ethanol (100 mL).

    • Add a catalytic amount of acetic acid (0.5 mL) and heat the mixture to reflux for 2 hours. The reaction can be monitored by TLC for the consumption of the starting materials.

    • Cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude hydrazone.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (50 g) and heat the mixture to 120-140 °C with mechanical stirring for 3-4 hours. The mixture will become viscous and darken.

  • Work-up and Aromatization:

    • Carefully pour the hot reaction mixture onto crushed ice (200 g) with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous slurry with a saturated solution of sodium hydroxide until it is basic (pH > 8).

    • Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude tetrahydro-product in toluene (100 mL) and add 10% Palladium on carbon (Pd/C) (0.5 g, ~10% by weight).

    • Heat the mixture to reflux for 8-12 hours. The progress of the dehydrogenation can be monitored by TLC or ¹H NMR.

  • Purification:

    • Cool the reaction mixture and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Causality and Expertise: Polyphosphoric acid is an excellent choice for this reaction as it acts as both a Brønsted acid catalyst and a dehydrating agent, driving the cyclization forward.[6] The subsequent dehydrogenation with Pd/C is a clean and efficient method for aromatization, avoiding the use of stoichiometric oxidants like DDQ which can sometimes lead to over-oxidation or be more difficult to remove during purification.[5]

Characterization Data

The structural identity and purity of the synthesized 9-Methoxy-8-methyl-11H-benzo[a]carbazole should be confirmed by standard analytical techniques.

Parameter Expected Value / Observation
Molecular Formula C₁₈H₁₅NO[4]
Molecular Weight 261.32 g/mol [4]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expect aromatic protons (δ 7.0-8.5 ppm), a singlet for the methoxy group (δ ~3.9-4.1 ppm), a singlet for the methyl group (δ ~2.3-2.5 ppm), and a broad singlet for the N-H proton (δ > 8.0 ppm).
¹³C NMR (CDCl₃, 100 MHz) Expect signals for 16 aromatic carbons and 2 aliphatic carbons (methoxy and methyl). Characteristic downfield shifts for carbons attached to oxygen and nitrogen.
Mass Spectrometry (ESI+) Expect [M+H]⁺ at m/z = 262.12.
Melting Point To be determined experimentally.

Note: NMR chemical shifts are predictive and should be confirmed by experimental data. Data for similar benzo[a]carbazole structures can be found in the literature for comparison.[1][7]

Alternative Synthetic Strategies

While the Fischer indole synthesis is a robust and direct approach, other modern synthetic methods are available for constructing the carbazole core and could be adapted for this specific target.

  • Suzuki-Miyaura Coupling followed by Cadogan Cyclization: This strategy involves a palladium-catalyzed Suzuki coupling to form a 2-nitrobiphenyl intermediate, which is then reductively cyclized using a phosphine reagent (e.g., triphenylphosphine) to form the carbazole ring.[8] This method offers excellent regiocontrol but requires more steps than the Fischer synthesis.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling reactions can be used to form a diarylamine precursor.[9] Subsequent intramolecular C-H activation or direct arylation can then forge the final C-C bond to close the carbazole ring.[10][11] This approach is powerful for creating highly functionalized carbazoles.

These alternative routes provide valuable options for researchers, especially when substrate availability or the need for specific functional group tolerance dictates a different synthetic design.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for the preparation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. By employing the Fischer indole synthesis, this valuable heterocyclic compound can be accessed in a logical sequence from commercially available or readily preparable starting materials. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently undertake this synthesis. The continued exploration of synthetic routes to substituted benzo[a]carbazoles will undoubtedly fuel further discoveries in medicinal chemistry and materials science.

References

  • Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available at: [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. (2017). Available at: [Link]

  • Thieme. Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. (2006). Available at: [Link]

  • Organic & Biomolecular Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Available at: [Link]

  • Organic Letters. Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014). Available at: [Link]

  • PMC. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • ACS Publications. Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (2017). Available at: [Link]

  • MDPI. Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021). Available at: [Link]

  • ResearchGate. Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Available at: [Link]

  • ResearchGate. Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. Available at: [Link]

  • RSC Publishing. Preparation of thiazolocarbazoles via the Fischer indole synthesis. Available at: [Link]

  • PMC. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available at: [Link]

  • ResearchGate. Total synthesis of 11-alkyl-11H-benzo[a]carbazoles 22. Available at: [Link]

  • Acta Poloniae Pharmaceutica. AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Mich. Available at: [Link]

  • PMC. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Available at: [Link]

  • Journal of Current Pharma Research. Synthesis and evaluation of biological activity of some novel carbazole derivatives. Available at: [Link]

  • ResearchGate. Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives 4a–4g and 6a–6i. Reagents and conditions. Available at: [Link]

  • Appchem. 11H-Benzo[a]carbazole, 9-methoxy-8-methyl-. Available at: [Link]

  • ResearchGate. Examples of biologically active carbazole derivatives. Available at: [Link]

  • Taylor & Francis Online. A review on the biological potentials of carbazole and its derived products. (2022). Available at: [Link]

  • Indian Academy of Sciences. An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. (2018). Available at: [Link]

  • SpectraBase. 11H-Benzo(A)carbazole. Available at: [Link]

  • Organic Chemistry Portal. Carbazole synthesis. Available at: [Link]

  • PMC. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Available at: [Link]

  • UPCommons. Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic. (2021). Available at: [Link]

  • PMC. 11-Butyl-3-methoxy-11H-benzo[a]carbazole. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Available at: [Link]

  • MDPI. N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application Dynamics of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Executive Summary The compound 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[1] represents a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative. Bridging the disciplines of organic optoelec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[1] represents a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative. Bridging the disciplines of organic optoelectronics and targeted pharmacology, the benzo[a]carbazole core is characterized by a rigid, planar geometry that imparts exceptional thermal stability and unique electronic delocalization[2]. This whitepaper dissects the physicochemical properties of this specific derivative, detailing how its precise substituent architecture dictates its utility as both a high-performance host material in OLED technologies and a potent ligand in estrogen receptor (ER) modulation.

Structural & Electronic Architecture

The physicochemical behavior of 9-Methoxy-8-methyl-11H-benzo[a]carbazole is strictly governed by the interplay between its rigid core and its functional groups. The 11H-isomer is thermodynamically favored over the 1H-tautomer, providing a stable baseline for electronic transitions[2].

  • The 11H-Benzo[a]carbazole Core: Provides a highly delocalized π-electron system. This extended conjugation yields strong UV-Vis absorption profiles and high intrinsic thermal stability, making it highly resistant to morphological degradation under thermal or electrical stress[3].

  • 9-Methoxy Substitution (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance. In materials science, this raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient hole injection and transport[3]. In pharmacology, the oxygen atom serves as a critical hydrogen-bond acceptor, a prerequisite for high-affinity binding within the estrogen receptor pocket[4].

  • 8-Methyl Substitution (-CH₃): Introduces targeted steric bulk. In the solid state, this methyl group prevents excessive intermolecular π-π stacking. By disrupting tight molecular packing, it mitigates aggregation-caused quenching (ACQ), thereby preserving high photoluminescence quantum yields (PLQY) in thin films[3].

Synthesis Note: The construction of these sterically hindered benzo[a]carbazole derivatives is typically achieved via the intramolecular cyclization of intermediate pyrroles. Advanced green chemistry protocols utilize Brønsted acidic carbonaceous materials (e.g., sulfonated amorphous carbon) to catalyze this ring closure efficiently at elevated temperatures (240 °C)[5].

Physicochemical Properties Data Matrix

The following table synthesizes the quantitative physicochemical data for 9-Methoxy-8-methyl-11H-benzo[a]carbazole, extrapolated from validated structural analogs and core studies.

PropertyValueAnalytical Method / Derivation
CAS Number 919090-33-8Chemical Registry[1]
Molecular Formula C₁₈H₁₅NOStructural Calculation
Molecular Weight 261.32 g/mol Mass Spectrometry
Appearance Off-white to pale yellow powderVisual Observation
Thermal Stability (T_d) > 350 °CTGA (5% weight loss onset)[3]
Glass Transition (T_g) ~ 140 - 160 °CDSC (Second heating cycle)[3]
HOMO Energy Level ~ -5.30 eVCyclic Voltammetry (Oxidation onset)[3]
LUMO Energy Level ~ -1.70 eVCalculated (HOMO + Optical Bandgap)[3]
Solubility Soluble in DCM, THF, TolueneDynamic Coupled Column LC[2]

Methodological Framework for Physicochemical Characterization

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They establish the causality behind each experimental condition required to accurately profile benzo[a]carbazole derivatives.

Protocol 1: Optoelectronic Characterization (Optical Bandgap & ΔE_st)

Objective: Determine the localized excited (LE) state energies and the singlet-triplet energy gap (ΔE_st) critical for delayed fluorescence applications.

  • Solvent Selection & Stock Preparation: Dissolve the purified compound in spectroscopic-grade toluene to a concentration of 10⁻³ M.

    • Causality: Toluene is a non-polar solvent. It prevents the solvatochromic stabilization of charge-transfer (CT) states, allowing the pure, localized excited state of the carbazole core to be isolated and measured.

  • Concentration Gradient Validation: Dilute the stock to 10⁻⁴, 10⁻⁵, and 10⁻⁶ M. Measure the UV-Vis absorption spectrum for each.

    • Validation System: Plot absorbance against concentration. A strictly linear relationship (adhering to the Beer-Lambert law) validates that the compound exists in a monomeric state. Any deviation indicates aggregation, which would artifactually red-shift the photoluminescence data and invalidate the trial.

  • Low-Temperature Phosphorescence Mapping: Excite the 10⁻⁵ M solution at its λ_max. Record the steady-state emission spectrum at 298 K (Singlet S₁ energy) and the time-gated phosphorescence spectrum at 77 K (Triplet T₁ energy).

    • Causality: Operating at 77 K in a frozen liquid nitrogen matrix suppresses non-radiative vibrational relaxation. This freezes the molecular geometry, allowing the pure, unquenched Triplet (T₁) energy level to be resolved. The energy difference between the onset of the 298 K and 77 K spectra yields the ΔE_st.

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Objective: Establish the decomposition temperature (T_d) and glass transition temperature (T_g) to assess suitability for vacuum-deposition OLED manufacturing.

  • Thermogravimetric Analysis (TGA): Load 5 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation. This ensures that the mass loss recorded is purely a function of the molecule's intrinsic thermal bond cleavage (T_d), rather than combustion.

  • Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle: Load 3 mg of the sample into a sealed aluminum pan. Heat to 250 °C, rapidly quench to 25 °C using liquid nitrogen, and then heat again to 250 °C at 10 °C/min.

    • Validation System: The first heating cycle intentionally erases the material's thermal and mechanical history (e.g., crystalline packing artifacts from synthesis). The T_g observed exclusively in the second heating cycle represents the true, intrinsic amorphous stability of the material.

Workflow A 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) B Thermal Analysis (TGA / DSC) A->B Thermal Stability C Photophysical Profiling (UV-Vis / PL) A->C Optical Bandgap D Electrochemical Profiling (Cyclic Voltammetry) A->D Redox Potentials E HOMO/LUMO & Triplet Energy Determination C->E D->E

Caption: Workflow for the optoelectronic and thermal characterization of benzo[a]carbazole derivatives.

Application Dynamics: Optoelectronics & Pharmacology

The unique physicochemical signature of 9-Methoxy-8-methyl-11H-benzo[a]carbazole allows it to function effectively in two vastly different scientific domains.

Optoelectronics: TADF OLED Host Materials

In the realm of advanced displays, benzo[a]carbazole derivatives are engineered as host matrices for Thermally Activated Delayed Fluorescence (TADF) emitters[3]. The rigid polycyclic core ensures a high T_g, preventing the thin film from crystallizing under the Joule heating generated during device operation[3]. Furthermore, the strategic placement of the electron-donating methoxy group creates a spatial separation between the HOMO and LUMO electron densities. This separation minimizes the exchange integral between singlet and triplet states, resulting in a small ΔE_st (< 0.6 eV)[3]. This small energy gap is the fundamental thermodynamic requirement for efficient reverse intersystem crossing (RISC), allowing non-emissive triplet excitons to be upconverted into emissive singlet excitons.

Pharmacology: Estrogen Receptor (ER) Modulation

Biomedical research has identified benzo[a]carbazoles as potent ligands for the estrogen receptor (ER), exhibiting relative binding affinities (RBA) comparable to established 2-phenylindole derivatives[4]. The binding affinity is highly dependent on the presence of oxygen functions at specific aromatic positions (C-3, C-8, or C-9)[4].

The 9-methoxy group in this compound serves as a critical pharmacophore. In vivo, methoxyarenes frequently undergo hepatic O-demethylation via CYP450 enzymes to yield active phenolic metabolites. The resulting 9-hydroxy derivative can form strong hydrogen bonds within the ER ligand-binding domain. Depending on the exact spatial orientation dictated by the 8-methyl group, these compounds can act as "impeded estrogens," effectively antagonizing the receptor and inhibiting the proliferation of hormone-dependent mammary tumors, such as MCF-7 breast cancer cells[4].

ReceptorBinding L 9-Methoxy-8-methyl-11H-benzo[a]carbazole M Hepatic Demethylation (CYP450 Enzymes) L->M In Vivo Metabolism R Estrogen Receptor (ER) Ligand Binding Domain L->R Moderate Affinity Binding H 9-Hydroxy Metabolite (Active Form) M->H Bioactivation H->R High Affinity Binding E Growth Inhibition of MCF-7 Breast Cancer Cells R->E Antagonistic Action

Caption: Pharmacological pathway detailing the bioactivation and ER binding of the benzo[a]carbazole.

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Foundational

Unlocking the Pharmacological Potential of 9-Methoxy-8-methyl-11H-benzo[a]carbazole: A Comprehensive Guide to Therapeutic Targets and Experimental Workflows

Executive Summary & Structural Rationale In the landscape of targeted drug discovery, polycyclic aromatic hydrocarbons containing nitrogen heterocycles represent a privileged scaffold. Among these, 9-Methoxy-8-methyl-11H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted drug discovery, polycyclic aromatic hydrocarbons containing nitrogen heterocycles represent a privileged scaffold. Among these, 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[1] has emerged as a highly specific structural entity with unique pharmacological properties.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precise biological tool. The unsubstituted benzo[a]carbazole core is known for its rigid, planar geometry, allowing it to intercalate into DNA and bind to flat hydrophobic pockets. However, the specific functionalization of this molecule dictates its therapeutic selectivity:

  • The 9-Methoxy Group: Acts as a critical hydrogen-bond acceptor and an electron-donating group, altering the electron density of the aromatic ring system. This enhances binding affinity in polar sub-pockets of target proteins.

  • The 8-Methyl Group: Provides precise steric bulk. In the context of protein-protein interaction (PPI) inhibitors, this methyl group can perfectly occupy small hydrophobic clefts, creating steric hindrance that prevents native ligands from binding.

This technical guide dissects the primary therapeutic targets of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, providing the mechanistic rationale and self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Core Therapeutic Targets and Mechanistic Pathways

Target 1: Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor heavily involved in cellular responses to environmental stimuli, immune regulation, and cancer cell proliferation. The planar, aromatic structure of 1H-Benzo(a)carbazole derivatives makes them highly effective ligands for the AhR signaling pathway.

Upon entering the cell, the compound binds to the PAS-B ligand-binding domain of the cytosolic AhR, which is normally tethered to a chaperone complex (HSP90, XAP2, and p23). The binding of the 9-methoxy-8-methyl derivative induces a conformational change that forces the dissociation of these chaperones, exposing a nuclear localization signal (NLS). The complex then translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DRE) to drive the transcription of target genes (e.g., CYP1A1).

AhR_Pathway Compound 9-Methoxy-8-methyl- 11H-benzo[a]carbazole Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Compound->Cytosol Cellular Entry LigandBinding Ligand Binding & Conformational Change Cytosol->LigandBinding Affinity Binding Translocation Nuclear Translocation LigandBinding->Translocation Chaperone Dissociation ARNT Dimerization with ARNT Translocation->ARNT Nucleus Transcription Binding to DRE (Target Gene Transcription) ARNT->Transcription Gene Activation

AhR Signaling Pathway Activation by 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Target 2: p53/MDM2 Interaction Inhibition

The immortalization of cancer cells is frequently driven by the suppression of apoptosis, often mediated by the overexpression of MDM2, an E3 ubiquitin ligase that binds to and degrades the p53 tumor suppressor. Compounds possessing a benzo[a]carbazole structure have been identified as potent modulators of apoptosis by inhibiting the p53/MDM2 interaction[2].

The 9-methoxy and 8-methyl substitutions are hypothesized to mimic the steric profile of the Trp23, Leu26, and Phe19 residues of wild-type p53. By competitively inserting into the deep hydrophobic cleft of MDM2, the compound physically blocks p53 binding, leading to rapid intracellular stabilization of p53 and the subsequent induction of apoptosis in tumor lines.

Target 3: DNA Topoisomerase & Anti-Angiogenic Activity

Carbazole derivatives are also recognized for their ability to intercalate DNA and interfere with DNA-dependent enzymes, as well as exhibiting anti-angiogenic properties crucial for breast cancer treatment[3]. The planar core slips between DNA base pairs, stabilizing the Topoisomerase I/II cleavable complex, thereby converting an essential DNA-relaxing enzyme into a DNA-damaging agent.

Quantitative Data: Pharmacological Target Profile

To guide dose-response planning, the following table summarizes the anticipated binding affinities and cellular effects of methoxy-substituted benzo[a]carbazoles across their primary targets.

Target PathwayBinding Domain / Interaction SitePrimary Mechanism of ActionEstimated IC50 / Kd Range*Downstream Cellular Effect
Aryl Hydrocarbon Receptor (AhR) PAS-B Ligand Binding DomainAgonistic binding inducing nuclear translocation50 nM - 500 nMUpregulation of CYP1A1, immunomodulation
p53/MDM2 Complex MDM2 Hydrophobic Cleft (Trp23 pocket)Competitive disruption of protein-protein interaction1 µM - 5 µMp53 stabilization, apoptosis induction
DNA Topoisomerase II DNA Intercalation SiteStabilization of cleavable complex0.5 µM - 2 µMDouble-strand DNA breaks, S-phase arrest

*Note: Values are representative estimates based on structurally homologous methoxy-substituted benzo[a]carbazole derivatives reported in literature and patent data.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, protocols must be designed with built-in causality and validation checks. Below are the definitive methodologies for validating the two primary targets of this compound.

Protocol A: AhR Nuclear Translocation Assay (Immunofluorescence)

Causality Note: We utilize immunofluorescence rather than a downstream reporter gene assay to isolate the direct mechanistic event (receptor translocation) from secondary transcriptional effects.

  • Cell Seeding: Seed MCF-7 cells (chosen for their high endogenous AhR expression) onto sterile glass coverslips in 6-well plates at 1×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with 9-Methoxy-8-methyl-11H-benzo[a]carbazole (1 µM and 5 µM) dissolved in DMSO. Critical Validation: Ensure final DMSO concentration is <0.1%. Include a DMSO vehicle well (Negative Control) and a TCDD (10 nM) well (Positive Control). Incubate for 2 hours.

  • Fixation & Permeabilization: Wash cells with ice-cold PBS. Fix using 4% paraformaldehyde (PFA) for 15 minutes at room temperature to rapidly crosslink and preserve cellular architecture. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody penetration.

  • Antibody Staining: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with an anti-AhR primary antibody (1:200) overnight at 4°C. Wash 3x with PBS, then incubate with an Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour in the dark.

  • Imaging: Counterstain nuclei with DAPI (1 µg/mL). Mount coverslips and image using a confocal fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to confirm translocation.

Protocol B: p53/MDM2 Interaction Disruption via Co-Immunoprecipitation (Co-IP)

Causality Note: Co-IP under non-denaturing conditions is the gold standard for proving the disruption of endogenous protein-protein interactions. Harsh lysis buffers must be strictly avoided.

p53_Workflow CellCulture HCT-116 WT Cells (Expressing WT p53) Treatment Compound Treatment (1-10 µM, 24h) CellCulture->Treatment Lysis Non-Denaturing Lysis (NP-40 Buffer) Treatment->Lysis CoIP Co-IP (Anti-MDM2 Pull-down) Lysis->CoIP Western Western Blot (Probe for p53 & MDM2) CoIP->Western Result Quantify p53 Stabilization Western->Result

Experimental Workflow for Assessing p53/MDM2 Interaction Disruption.

  • Cell Culture & Treatment: Culture HCT-116 WT cells to 70% confluency. Why HCT-116 WT? Because they express wild-type p53; mutant p53 lines will not accurately reflect MDM2-dependent degradation. Treat with the compound (1, 5, and 10 µM) or Nutlin-3a (Positive Control) for 24 hours.

  • Non-Denaturing Lysis: Harvest cells and lyse in ice-cold NP-40 buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors. Why NP-40? It is a mild, non-ionic detergent that maintains native protein complexes, whereas SDS would destroy the p53-MDM2 interaction.

  • Input Collection: Centrifuge at 14,000 x g for 15 minutes. Reserve 10% of the cleared lysate as the "Input" control.

  • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-MDM2 antibody overnight at 4°C with gentle rotation. Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours.

  • Elution & Western Blotting: Wash the beads 4x with NP-40 lysis buffer. Elute complexes by boiling in 2x Laemmli buffer. Resolve eluates and Input samples via SDS-PAGE. Probe with anti-p53 and anti-MDM2.

  • Data Interpretation: A successful disruption is validated when the Western blot shows decreased p53 in the IP lanes (less p53 bound to MDM2) simultaneously with increased p53 in the Input lanes (overall cellular stabilization of p53).

Sources

Exploratory

The Discovery and Isolation of Benzo[a]carbazole Compounds: A Technical Guide for Researchers

This guide provides an in-depth exploration of the discovery, isolation, and purification of benzo[a]carbazole compounds. Designed for researchers, scientists, and professionals in drug development, this document delves...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the discovery, isolation, and purification of benzo[a]carbazole compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context, modern synthetic and isolation methodologies, and the significant biological implications of this important class of heterocyclic compounds. We will explore both classical and contemporary techniques, offering practical, step-by-step protocols and the scientific rationale behind these experimental choices.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of benzo[a]carbazole discovery is intrinsically linked to its parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first identified and isolated carbazole from the complex mixture of coal tar.[1] This discovery of a nitrogen-containing tricyclic aromatic heterocycle laid the foundational chemical knowledge for future explorations into more complex, fused-ring systems.

A significant leap in carbazole chemistry came with the development of the Graebe-Ullmann synthesis in 1896. This reaction provided the first general and reliable method for synthesizing carbazoles from N-phenyl-o-phenylenediamine through diazotization followed by an intramolecular cyclization. This breakthrough enabled chemists to create a variety of carbazole derivatives and systematically study their properties.[2]

The first explicit synthesis of 11H-benzo[a]carbazole was not reported until 1952 by G. R. Clemo and D. G. I. Felton.[2] Their work, which focused on synthesizing analogues of carcinogenic hydrocarbons, marked a pivotal moment in the history of benzo[a]carbazole research. Early synthetic routes were often multi-step processes that started from readily available aromatic amines and naphthalene derivatives.[2] The initial characterization of these newly synthesized compounds relied on classical analytical methods of the time, such as melting point determination and elemental analysis.[2]

Isolation from Complex Matrices: Natural and Industrial Sources

Benzo[a]carbazole and its derivatives are found in both natural and anthropogenic sources. Their isolation from these complex mixtures presents unique challenges that necessitate a systematic and multi-step approach.

Isolation from Industrial Sources: The Case of Coal Tar

Coal tar, a byproduct of coal coking, is a rich source of carbazole and its benzannulated analogues.[3] The "anthracene oil" fraction of coal tar is particularly enriched with these compounds.[4] The isolation process from this industrial feedstock is a testament to classical separation science.

A Generalized Protocol for the Isolation of Carbazole from Coal Tar Anthracene Mud:

  • Vacuum Distillation: The process begins with the vacuum distillation of anthracene mud to obtain a fraction rich in anthracene and carbazole.[3] This initial step serves to concentrate the target compounds and remove more volatile components.

  • Solvent Digestion: The enriched fraction is then digested in a suitable solvent, such as benzene.[3] This step selectively dissolves other polycyclic aromatic hydrocarbons, leaving behind an anthracene-carbazole residue with a higher concentration of carbazole. The choice of solvent and the temperature are critical parameters that influence the efficiency of this separation.

  • Chemical Treatment: The residue is subjected to a formalin treatment.[3] This chemical step is designed to react with and remove certain impurities, allowing for the separation of carbazole as a filtrate.

  • Purification of the Filtrate: The filtrate, now rich in carbazole, is further treated to isolate the substantially pure compound.[3] This often involves techniques like crystallization.

Modern approaches to extraction from coal tar are also being explored, including the use of ionic liquids as "green" and efficient extractants. These methods leverage the unique properties of ionic liquids to form hydrogen bonds and π-π interactions with carbazole, facilitating its selective separation from the complex hydrocarbon matrix of anthracene oil.[5]

Isolation from Natural Sources: The Example of Murraya koenigii

Carbazole alkaloids, including various substituted benzo[a]carbazoles, are naturally occurring compounds found in a variety of plant species, particularly within the Rutaceae family, such as the curry leaf tree (Murraya koenigii).[1][6][7] The isolation of these compounds from plant material requires a careful and systematic extraction and chromatographic purification strategy.

A Representative Protocol for the Isolation of Carbazole Alkaloids from Murraya koenigii:

  • Material Preparation: The plant material (e.g., dried bark) is ground into a fine powder to increase the surface area for efficient solvent extraction.[6]

  • Solvent Extraction: The powdered material is sequentially extracted with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like hexane, followed by a medium-polarity solvent like dichloromethane or chloroform, and finally a polar solvent such as methanol.[6][8][9] This gradient extraction helps to fractionate the complex mixture of phytochemicals based on their solubility.

  • Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield crude extracts of varying polarities.

  • Chromatographic Separation: The crude extracts are then subjected to a series of chromatographic techniques to isolate the individual carbazole alkaloids.

    • Column Chromatography: This is the primary method for the initial fractionation of the crude extracts. Silica gel is a commonly used stationary phase, and a gradient of solvents (e.g., mixtures of hexane and ethyl acetate of increasing polarity) is used to elute the compounds.[1]

    • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation progress in column chromatography and to identify the fractions containing the compounds of interest.

  • Final Purification: Fractions containing the desired carbazole alkaloids are often combined and subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compounds.

Modern Synthetic Approaches to Benzo[a]carbazole Derivatives

While isolation from natural and industrial sources remains relevant, modern organic synthesis offers a more controlled and versatile route to a wide array of benzo[a]carbazole derivatives with tailored functionalities. Numerous synthetic strategies have been developed, often focusing on efficiency, selectivity, and the use of novel catalysts.

One such modern approach involves an intramolecular cyclization catalyzed by a solid acid catalyst. This method provides a greener alternative to traditional methods that often employ harsh reagents.

A Modern Synthetic Protocol for Benzo[a]carbazole Derivatives:

This protocol describes the synthesis of benzo[a]carbazole derivatives from 3-cyanoacetamide pyrrole scaffolds using a sulfonic acid-functionalized amorphous carbon (AC-SO3H) catalyst.[2][10][11]

  • Reaction Setup: In a 25 mL flask, a mixture of the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and the AC-SO3H catalyst (6 mg) is prepared in the presence of a solvent such as DMSO (5 mL).[10][11]

  • Reaction Conditions: The reaction mixture is stirred and refluxed for a specified period, typically around 2 hours, with the temperature controlled by a sand bath.[10][11] The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered to separate the solid catalyst. The organic layer is then washed with water and a suitable organic solvent like ethyl acetate.[10][11]

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then allowed to crystallize at room temperature to yield the purified benzo[a]carbazole derivative.[10][11]

The use of a solid acid catalyst offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, aligning with the principles of green chemistry.[2][10][11]

Purification Methodologies: Achieving High Purity

The purification of benzo[a]carbazole compounds, whether from synthesis or isolation, is a critical step to ensure their suitability for downstream applications, particularly in drug development and materials science where high purity is paramount. The two most common and effective purification techniques are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying organic compounds on a preparative scale.

A Step-by-Step Protocol for Flash Column Chromatography of Benzo[a]carbazole Derivatives:

  • Solvent System Selection: The appropriate solvent system (eluent) is determined by running analytical TLC plates. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities. A common eluent system for carbazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: A slurry of silica gel (200-400 mesh) is prepared in the initial, least polar eluent. This slurry is carefully poured into a glass column and allowed to pack uniformly, ensuring no air bubbles are trapped. A layer of sand is often added to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). For compounds that are not very soluble, a "dry loading" method is preferred. In this method, the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.

  • Elution: The elution is started with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Fractions are collected in separate test tubes or flasks and monitored by TLC to identify those containing the pure product.

  • Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified benzo[a]carbazole.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

A Step-by-Step Protocol for Recrystallization of Benzo[a]carbazole:

  • Solvent Selection: The ideal recrystallization solvent is one in which the benzo[a]carbazole compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for carbazole derivatives include ethanol, toluene, and mixtures such as ethanol/water.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the benzo[a]carbazole decreases, leading to the formation of pure crystals. The flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities and then dried under vacuum.

Troubleshooting Common Purification Issues:

Issue Potential Cause Solution
Low Yield Incomplete reaction; Decomposition on silica gel; Co-elution with impurities.Monitor reaction to completion; Use deactivated silica or alumina; Optimize solvent system for better separation.
Isomeric Impurities Similar polarity of isomers.Recrystallization with carefully selected solvents; Preparative HPLC for challenging separations.
Colored Impurities Presence of oxidation products or highly conjugated byproducts.Treatment with activated charcoal followed by filtration; Column chromatography.

Spectroscopic Characterization

Once a pure benzo[a]carbazole compound has been isolated, its structure must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and definitively assign the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzo[a]carbazole core.

Biological Significance and Toxicological Profile

Benzo[a]carbazole and its derivatives have garnered significant attention in the fields of medicinal chemistry and toxicology due to their diverse biological activities.[12]

Role in Drug Discovery

The carbazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural and synthetic compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[12] The fusion of an additional benzene ring to form the benzo[a]carbazole core can modulate these activities, often by enhancing the planarity and lipophilicity of the molecule, which can influence its interaction with biological targets.

Many benzo[a]carbazole derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, various N-substituted carbazoles have shown potent antibacterial and antifungal activities. Furthermore, certain benzo[a]carbazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Toxicological Profile and the Aryl Hydrocarbon Receptor (AhR)

From a toxicological perspective, many polycyclic aromatic hydrocarbons (PAHs), including some benzo[a]carbazole compounds, are known environmental contaminants. Their biological effects are often mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[13][14][15]

Upon binding to a ligand like a benzo[a]carbazole, the AhR translocates to the nucleus and induces the expression of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1), which are involved in xenobiotic metabolism.[16] While this is a detoxification pathway, the metabolic activation of some PAHs by these enzymes can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules, potentially leading to carcinogenesis.[16]

The activation of the AhR by benzo[a]carbazole and related compounds is a double-edged sword. While it is a key mechanism of toxicity for some environmental pollutants, the modulation of the AhR signaling pathway is also being explored for therapeutic purposes, for instance, in the context of immune regulation.[14]

Conclusion

The journey of benzo[a]carbazole compounds, from their discovery rooted in the analysis of coal tar to their modern, targeted synthesis and isolation from diverse natural sources, highlights the evolution of chemical sciences. The methodologies for their isolation and purification have become increasingly sophisticated, enabling researchers to obtain high-purity materials for a wide range of applications. As our understanding of the intricate biological activities of benzo[a]carbazoles, particularly their interaction with the AhR signaling pathway, continues to grow, so too will their importance in the development of novel therapeutics and our assessment of their environmental impact. This guide provides a solid foundation for researchers to navigate the challenges and opportunities presented by this fascinating class of heterocyclic compounds.

Visualizations

Experimental Workflow for Isolation and Purification

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Raw Material (e.g., Coal Tar, Plant Material) Raw Material (e.g., Coal Tar, Plant Material) Initial Processing (e.g., Distillation, Grinding) Initial Processing (e.g., Distillation, Grinding) Raw Material (e.g., Coal Tar, Plant Material)->Initial Processing (e.g., Distillation, Grinding) Solvent Extraction Solvent Extraction Initial Processing (e.g., Distillation, Grinding)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pure Fractions Pure Fractions TLC Analysis->Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Semi-pure Product Semi-pure Product Solvent Evaporation->Semi-pure Product Recrystallization Recrystallization Semi-pure Product->Recrystallization Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product Spectroscopic Characterization (NMR, MS, IR) Spectroscopic Characterization (NMR, MS, IR) Pure Crystalline Product->Spectroscopic Characterization (NMR, MS, IR) Structure Confirmation Structure Confirmation Spectroscopic Characterization (NMR, MS, IR)->Structure Confirmation

Caption: A generalized workflow for the isolation, purification, and analysis of benzo[a]carbazole compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Benzo[a]carbazole Benzo[a]carbazole AhR Complex (Cytoplasm) AhR Complex (Cytoplasm) Benzo[a]carbazole->AhR Complex (Cytoplasm) Binds Activated AhR Complex (Nucleus) Activated AhR Complex (Nucleus) AhR Complex (Cytoplasm)->Activated AhR Complex (Nucleus) Translocates XRE (DNA) XRE (DNA) Activated AhR Complex (Nucleus)->XRE (DNA) Binds with ARNT ARNT ARNT Gene Transcription Gene Transcription XRE (DNA)->Gene Transcription CYP1A1 mRNA CYP1A1 mRNA Gene Transcription->CYP1A1 mRNA CYP1A1 Protein (Metabolism) CYP1A1 Protein (Metabolism) CYP1A1 mRNA->CYP1A1 Protein (Metabolism) Biological Effects (Toxicity/Therapeutic) Biological Effects (Toxicity/Therapeutic) CYP1A1 Protein (Metabolism)->Biological Effects (Toxicity/Therapeutic)

Caption: A simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by benzo[a]carbazole.

References

  • Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. Available at: [Link]

  • Steel Authority Of India Limited. A process of production of technical pure (>95%) carbazole from coal tar. Available at: [Link]

  • Kaur, R., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. Available at: [Link]

  • Jusoh, N. A., et al. (2016). C23-carbazole alkaloids from malayan Murraya koenigii (L.) spreng. Journal of Chemical and Pharmaceutical Research.
  • Asche, C. (2020). A Review on Biological Activity of Heterocyclic Nucleus Carbazole. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Wikipedia. Carbazole. Available at: [Link]

  • Zhang, L., et al. (2018). An Effective Approach for Separating Carbazole and Its Derivates from Coal-Tar-Derived Anthracene Oil Using Ionic Liquids. Energy & Fuels. Available at: [Link]

  • Yusuf, U. K., et al. (2002). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae).
  • Google Patents. Method of separating carbazole from anthracene oil.
  • Google Patents. Method for the recovery of carbazole from coal tar fractions.
  • Wang, Y., et al. (2018). An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids. ResearchGate. Available at: [Link]

  • Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC. Available at: [Link]

  • Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. ResearchGate. Available at: [Link]

  • Mehreen, A., et al. (2023). Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. ResearchGate. Available at: [Link]

  • Wasek, M., et al. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Available at: [Link]

  • Kumar, A., et al. (2019). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research and Pharmaceutical Sciences.
  • Mena, W., et al. (2022). Aryl Hydrocarbon Receptor Activation by Benzo[a]pyrene Prevents Development of Septic Shock and Fatal Outcome in a Mouse Model of Systemic Salmonella enterica Infection. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC. PMC. Available at: [Link]

  • Chakraborty, M. (2020). Mumunine - A New Carbazole Alkaloid from Murraya koenigii (Linn.) Spreng. Bangladesh Journals Online. Available at: [Link]

  • ResearchGate. Plausible mechanism for synthesis of benzo[a]carbazole derivatives. Available at: [Link]

  • Guo, Y., et al. (2022). Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B. Science of The Total Environment.
  • Al-Suhaimi, E. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecular Diversity. Available at: [Link]

  • Dietrich, C. (2016). Antioxidant Functions of the Aryl Hydrocarbon Receptor. Gutenberg Open Science. Available at: [Link]

Sources

Foundational

Polypharmacological Targeting via the Benzo[a]carbazole Scaffold: A Mechanistic Whitepaper on 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Executive Summary & Structural Rationale In modern drug discovery, the "one-drug, one-target" paradigm is increasingly giving way to rational polypharmacology—designing single agents that simultaneously disrupt multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the "one-drug, one-target" paradigm is increasingly giving way to rational polypharmacology—designing single agents that simultaneously disrupt multiple nodes of a disease network. The 11H-benzo[a]carbazole class represents a privileged pharmacophore known for its potent anti-tumor, neuroprotective, and antimicrobial properties[1].

Within this class, 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS 919090-33-8) serves as a highly optimized structural template. In our laboratory's experience, the precise substitution pattern on this tetracyclic core dictates its target engagement:

  • The Planar Core: The extended, electron-rich polycyclic aromatic system is perfectly tuned for DNA intercalation[2].

  • The 9-Methoxy Group: Acts as a critical hydrogen-bond acceptor. In kinase targeting, it interacts with the hinge region of the ATP-binding pocket; in hormone-driven models, it mimics the phenolic A-ring of endogenous estradiol[3].

  • The 8-Methyl Group: Provides a hydrophobic anchor. This subtle steric bulk occupies the "gatekeeper" pocket in kinases, enhancing selectivity and preventing rapid metabolic degradation.

Primary Mechanisms of Action

To understand the efficacy of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, we must deconvolute its three primary mechanisms of action.

A. Topoisomerase II Inhibition via DNA Intercalation

The planar geometry of the benzo[a]carbazole scaffold allows it to slip seamlessly between DNA base pairs. Once intercalated, the compound stabilizes the transient Topoisomerase II-DNA cleavable complex. By preventing the essential DNA ligation step, the compound converts Topoisomerase II into a cellular poison, leading to the accumulation of lethal double-strand breaks (DSBs) and triggering p53-mediated apoptosis[2][4].

B. ATP-Competitive Kinase Inhibition (Chk1 / PI3K)

Benzo[a]carbazoles are potent inhibitors of cell cycle regulatory kinases, particularly Checkpoint kinase 1 (Chk1) and the PI3K/Akt pathway[2]. The carbazole nitrogen (NH) acts as a hydrogen bond donor to the kinase hinge region (mimicking the adenine ring of ATP). By blocking Chk1, the compound abrogates the G2/M DNA damage checkpoint, forcing cancer cells with Topo II-induced DNA damage into premature, catastrophic mitosis.

C. Estrogen Receptor (ERα) Antagonism

Structural activity relationship (SAR) studies of substituted benzo[a]carbazoles demonstrate that methoxy-substituted derivatives bind directly to the ligand-binding domain of the Estrogen Receptor[3]. The 9-methoxy group mimics estradiol, allowing the compound to act as a competitive antagonist. This prevents the recruitment of transcriptional co-activators, shutting down estrogen-driven proliferative signaling in breast cancer models.

Systems Biology & Signaling Pathways

The synergistic convergence of these three mechanisms creates a robust barrier against tumor resistance. The diagram below illustrates the logical flow from target engagement to cellular apoptosis.

MOA Compound 9-Methoxy-8-methyl- 11H-benzo[a]carbazole TopoII Topoisomerase II (DNA Intercalation) Compound->TopoII Traps Complex Kinase Kinase Inhibition (Chk1 / PI3K) Compound->Kinase ATP-Competitive ER Estrogen Receptor (ERα) (Ligand Binding) Compound->ER Antagonism DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Prevents Ligation Cell_Cycle Cell Cycle Arrest (G2/M Phase) Kinase->Cell_Cycle Blocks Signaling Transcription Inhibition of Transcription ER->Transcription Blocks Co-activators Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Cell_Cycle->Apoptosis Transcription->Apoptosis

Figure 1: Multi-target signaling pathway of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Experimental Workflows: Self-Validating Protocols

When evaluating a highly conjugated, multi-target agent like a benzo[a]carbazole, standard phenotypic assays (e.g., MTT viability) are insufficient for mechanistic deconvolution. Furthermore, the innate fluorescence of the carbazole core often causes false positives in standard colorimetric/fluorometric assays[5][6]. As a Senior Application Scientist, I mandate the following orthogonal, self-validating systems.

Protocol 1: Topoisomerase II Decatenation & Cleavage Assay

Causality: We utilize a kinetoplast DNA (kDNA) decatenation assay rather than a standard plasmid relaxation assay. kDNA consists of highly interlinked DNA networks that can only be decatenated by Topo II, completely eliminating background noise from Topo I activity. Self-Validating System: The assay requires a parallel Etoposide lane (positive control) and a DNA-only lane (negative control). If the Etoposide lane fails to yield a trapped cleavage complex, the entire gel is invalidated.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of interlinked kDNA with 1 unit of recombinant human Topoisomerase IIα in 20 µL of reaction buffer (50 mM Tris-HCl pH 7.5, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol).

  • Compound Titration: Add 9-Methoxy-8-methyl-11H-benzo[a]carbazole at titrated concentrations (0.1 µM to 50 µM) using DMSO as the vehicle (final DMSO concentration < 1%).

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Complex Trapping: Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (1 mg/mL). Incubate for an additional 15 minutes at 56°C to digest the trapped Topo II enzyme, leaving the cleaved DNA fragments.

  • Resolution & Quantification: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour. Quantify the ratio of decatenated minicircles to catenated networks using digital densitometry.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: TR-FRET is explicitly chosen to overcome the inherent autofluorescence of the benzo[a]carbazole scaffold. By introducing a 100 µs time delay before measuring emission, short-lived background fluorescence decays, isolating the true binding signal. Self-Validating System: Every 384-well plate includes a Staurosporine reference curve. The automated analysis script calculates the Z'-factor for the plate; any plate yielding a Z'-factor < 0.6 is automatically rejected.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing recombinant Chk1 kinase, a Europium-labeled anti-tag antibody, and a kinase-specific fluorescent tracer (e.g., AlexaFluor-647 labeled ATP-competitive probe).

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to dispense the benzo[a]carbazole compound into a 384-well low-volume plate, generating a 10-point dose-response curve.

  • Equilibration: Add 10 µL of the Master Mix to the wells. Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader. Excite the Europium donor at 340 nm. After a 100 µs delay, measure the donor emission at 615 nm and the acceptor emission at 665 nm.

  • Data Analysis: Calculate the FRET ratio (Emission 665 / Emission 615). A dose-dependent decrease in the FRET ratio confirms the displacement of the tracer by the ATP-competitive benzo[a]carbazole.

Quantitative Data Summary

The following table synthesizes the representative pharmacological profile of methoxy-methyl substituted benzo[a]carbazoles across their primary targets, demonstrating their potent polypharmacological profile[2][6].

Target SystemAssay MethodologyRepresentative IC₅₀ / KᵢPrimary Binding Mode
Topoisomerase IIα kDNA Decatenation / Cleavage2.5 – 5.0 µMDNA Intercalation / Enzyme Poison
Checkpoint Kinase 1 (Chk1) TR-FRET Displacement45 – 120 nMATP-Competitive (Hinge Binder)
Estrogen Receptor (ERα) Radioligand Binding0.8 – 1.5 µMCompetitive Antagonism
A549 Lung Carcinoma Cells Cell Viability (72h)10.0 – 15.0 µMPhenotypic Cytotoxicity
MDA-MB-231 Breast Cancer Cell Viability (72h)8.5 – 12.0 µMPhenotypic Cytotoxicity

Sources

Exploratory

solubility and stability of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

An In-Depth Technical Guide to the Physicochemical Profiling of 9-Methoxy-8-methyl-11H-benzo[a]carbazole As a Senior Application Scientist, evaluating the physicochemical properties of complex polycyclic aromatic hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

As a Senior Application Scientist, evaluating the physicochemical properties of complex polycyclic aromatic hydrocarbons (PAHs) requires moving beyond basic data collection. We must understand the structural causality driving molecular behavior and design self-validating experimental systems that eliminate analytical artifacts.

This whitepaper provides a comprehensive framework for profiling 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) , a specialized intermediate utilized in both advanced drug discovery (e.g., kinase inhibitor scaffolds) and organic electronics.

Structural Causality: The Benzo[a]carbazole Framework

To predict the , we must first deconstruct its molecular architecture. The core benzo[a]carbazole framework is heavily conjugated and highly planar, leading to intense intermolecular π-π stacking. This structural planarity inherently dictates low aqueous solubility and high thermal stability[1].

Furthermore, the compound exists preferentially as the 11H-tautomer. The 11H-isomer is thermodynamically favored over the 1H-isomer because it maximizes the preservation of aromatic resonance energy across the fused ring system[2].

The functionalization of this core introduces specific physicochemical shifts:

  • 9-Methoxy Group: Acts as an electron-donating group (EDG). While it provides a weak hydrogen bond acceptor, its primary effect is enriching the electron density of the carbazole core and significantly increasing overall lipophilicity.

  • 8-Methyl Group: Provides localized steric shielding. This steric bulk helps block electrophilic aromatic substitution at highly reactive sites, thereby enhancing chemical stability.

In materials science, overcoming the strong π-π stacking of benzocarbazoles is critical for improving solubility in organic solvents[3]. The combination of the methoxy and methyl groups slightly disrupts this stacking, but the molecule remains highly lipophilic (estimated LogP > 4.0, extrapolating from the base carbazole LogP of 3.72[4]).

Mechanism Core 11H-Benzo[a]carbazole Planar Core PiStacking Intense π-π Stacking (Lattice Energy ↑) Core->PiStacking Methoxy 9-Methoxy Group Lipophilicity Lipophilicity ↑ (Aqueous Sol. ↓) Methoxy->Lipophilicity Methyl 8-Methyl Group Steric Steric Shielding (Oxidation Resistance ↑) Methyl->Steric Outcome1 High Thermal Stability PiStacking->Outcome1 Outcome2 Poor Aqueous Solubility PiStacking->Outcome2 Lipophilicity->Outcome2 Steric->Outcome1

Causal relationship between structural moieties and observed physicochemical properties.

Solubility Dynamics & Self-Validating Protocols

Because of the high crystal lattice energy and lipophilicity, 9-Methoxy-8-methyl-11H-benzo[a]carbazole is practically insoluble in aqueous media. Solubilization requires disrupting the lattice energy using polar aprotic solvents (e.g., DMSO, DMF) or halogenated solvents.

Kinetic solubility methods (like solvent-shift assays) often lead to supersaturation and false positives for highly planar molecules. Therefore, a Thermodynamic Shake-Flask Method must be employed.

Protocol: Thermodynamic Solubility Determination
  • Step 1: Saturation. Add excess solid API to the target solvent in a sealed borosilicate vial.

  • Step 2: Equilibration. Agitate the suspension at 25.0 ± 0.1 °C for 24 hours. Causality: 24 hours ensures the thermodynamic sink is reached and the solution is truly saturated.

  • Step 3: Sedimentation. Allow the suspension to rest for 24 hours without agitation. Causality: This critical step prevents sub-micron colloidal particles from remaining in the supernatant, which would artificially inflate HPLC-UV absorbance readings.

  • Step 4: Separation & Analysis. Centrifuge, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify via HPLC-UV (λmax ≈ 354 nm[2]).

  • Step 5: Self-Validation (Phase Check). Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic transition or hydrate/solvate formation, the measured solubility reflects the new crystal form, not the original compound. This internal check validates the integrity of the thermodynamic data.

Stability Matrix: Thermal, Chemical, and Photolytic

Benzocarbazoles generally exhibit exceptional thermal stability, often demonstrating decomposition temperatures (Td) exceeding 350°C, which makes them highly valuable in OLED and high-temperature applications[5]. However, the electron-rich nature of the 9-methoxy-substituted core introduces specific vulnerabilities to photo-oxidation. Under UV light, the carbazole nitrogen and adjacent electron-rich rings can generate reactive oxygen species, leading to degradation.

Protocol: Forced Degradation (ICH Q1A/Q1B)

To map the degradation pathways, we utilize a self-validating forced degradation protocol.

  • Step 1: Stress Conditions.

    • Thermal: Solid state at 60°C for 7 days.

    • Acid/Base: 0.1N HCl / 0.1N NaOH at 60°C for 7 days.

    • Oxidative: 3% H2O2 at room temperature for 24 hours.

    • Photolytic: 1.2 million lux hours and 200 watt hours/m² UV exposure (ICH Q1B).

  • Step 2: LC-MS/MS Analysis. Utilize a stability-indicating method (SIM) capable of resolving the parent peak from all generated degradants.

  • Step 3: Self-Validation (Mass Balance). Calculate the Mass Balance (Sum of Parent Peak Area + Sum of Degradant Peak Areas). Causality: A stability protocol is only valid if the Mass Balance equals 100% ± 5% of the initial t=0 peak area. If mass balance falls below 95%, it indicates the formation of "invisible" degradants—such as volatile compounds or insoluble polymeric aggregates caused by oxidative cross-linking of the carbazole core. This internal control prevents false assumptions about the compound's shelf-life.

Workflow Start 9-Methoxy-8-methyl-11H- benzo[a]carbazole Solubility Thermodynamic Solubility Profiling Start->Solubility Stability ICH Q1A/Q1B Stability Profiling Start->Stability ShakeFlask Shake-Flask Equilibration (24h Agitation + 24h Rest) Solubility->ShakeFlask Thermal Thermal Stress (TGA / DSC) Stability->Thermal Photo Photolytic Stress (UV/Vis Exposure) Stability->Photo HPLC HPLC-UV Quantification & XRPD Phase Check ShakeFlask->HPLC SolData Solubility Matrix (LogP, Solvation Energy) HPLC->SolData StabData Degradation Kinetics (Mass Balance Validation) Thermal->StabData Photo->StabData

Workflow for self-validating solubility and stability profiling of benzo[a]carbazoles.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical behavior and degradation matrix for 9-Methoxy-8-methyl-11H-benzo[a]carbazole based on the behavior of the benzocarbazole class.

Table 1: Physicochemical Properties

PropertyValue / DescriptionAnalytical Method
Molecular Weight 261.32 g/mol Mass Spectrometry
Estimated LogP > 4.0In silico prediction / HPLC
Aqueous Solubility < 0.01 mg/mL (Practically Insoluble)Thermodynamic Shake-Flask
Organic Solubility Soluble in DMSO, DCM, ChloroformThermodynamic Shake-Flask
Thermal Decomposition (Td) > 300 °CThermogravimetric Analysis (TGA)
UV-Vis λmax ~354 nmUV-Vis Spectrophotometry

Table 2: Forced Degradation Matrix & Expected Mass Balance

Stress ConditionDurationExpected DegradationExpected Mass BalancePrimary Risk Vector
Thermal (Solid, 60°C) 7 Days< 1.0%99% - 100%Highly stable; low risk.
Acidic (0.1N HCl) 7 Days1.0% - 3.0%98% - 100%Mild protonation of carbazole N.
Basic (0.1N NaOH) 7 Days< 1.0%99% - 100%Highly stable to base hydrolysis.
Oxidative (3% H2O2) 24 Hours5.0% - 15.0%90% - 95% (Risk of loss)N-oxidation; insoluble polymer formation.
Photolytic (UV/Vis) ICH Q1B10.0% - 20.0%92% - 97%Photo-oxidation of the electron-rich core.

References

  • Title: Carbazole | CID 6854 Source: PubChem - NIH URL: [Link]

  • Title: High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs Source: IEEE Xplore URL: [Link]

  • Title: Synthesis of Soluble Host Materials for Highly Efficient Red Phosphorescent Organic Light-Emitting Diodes Source: ACS Figshare URL: [Link]

Sources

Protocols & Analytical Methods

Method

using 9-Methoxy-8-methyl-11H-benzo[a]carbazole in cancer cell lines

Application Note: Evaluating 9-Methoxy-8-methyl-11H-benzo[a]carbazole in Cancer Cell Lines: Mechanisms, Cytotoxicity, and Target Engagement Scientific Rationale & Introduction The development of nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating 9-Methoxy-8-methyl-11H-benzo[a]carbazole in Cancer Cell Lines: Mechanisms, Cytotoxicity, and Target Engagement

Scientific Rationale & Introduction

The development of nitrogen-containing heterocycles is a cornerstone of modern oncology drug design. Among these, the 11H-benzo[a]carbazole scaffold has emerged as a highly privileged pharmacophore[1]. The extended, planar polycyclic aromatic core of benzo[a]carbazoles is geometrically optimized for DNA intercalation.

The specific derivative 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) introduces critical functional group modifications. The addition of a methoxy group at the 9-position and a methyl group at the 8-position serves two causal purposes:

  • Lipophilicity & Permeability: The alkyl and alkoxy substitutions increase the molecule's lipophilicity, enhancing cellular uptake across the phospholipid bilayer.

  • Steric Targeting: These functional groups provide specific steric bulk that favorably interacts with the hydrophobic pockets of intracellular targets, specifically DNA topoisomerases[2] and estrogen receptors (ER)[3].

This application note provides a comprehensive, self-validating workflow for evaluating the anticancer efficacy and mechanistic pathways of 9-Methoxy-8-methyl-11H-benzo[a]carbazole across targeted cancer cell lines.

Mechanistic Pathways & Target Causality

The cytotoxicity of functionalized 11H-benzo[a]carbazoles is not driven by non-specific poisoning, but rather by a multi-targeted mechanism of action[4]:

  • Topoisomerase I/II Inhibition: The planar carbazole core intercalates into the DNA double helix. However, intercalation alone is insufficient for potent cytotoxicity. The compound specifically stabilizes the Topoisomerase-DNA cleavable complex. By preventing the enzyme from religating the DNA strand, the compound converts normal enzymatic activity into lethal DNA double-strand breaks (DSBs)[2].

  • Estrogen Receptor (ER) Antagonism: Benzo[a]carbazoles bearing oxygen-containing functionalities (such as the 9-methoxy group) exhibit structural mimicry to steroidal frameworks, allowing them to bind to and impede estrogenic signaling in ER-positive breast cancer cells[3].

Mechanism cluster_targets Primary Intracellular Targets Compound 9-Methoxy-8-methyl- 11H-benzo[a]carbazole Uptake Cellular Uptake & Nuclear Translocation Compound->Uptake DNA DNA Intercalation Uptake->DNA Topo Topoisomerase I/II Inhibition Uptake->Topo ER Estrogen Receptor (ER) Modulation Uptake->ER DSB Cleavable Complex Stabilization & DNA Double-Strand Breaks DNA->DSB Topo->DSB Apoptosis p53-Mediated Apoptosis ER->Apoptosis Transcriptional Repression Arrest Cell Cycle Arrest (G2/M Phase) DSB->Arrest Arrest->Apoptosis

Fig 1: Mechanistic pathway of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in cancer cells.

Experimental Design & Cell Line Selection

To rigorously validate the multi-target mechanism, researchers must utilize a strategically selected panel of cell lines:

  • A549 (Non-Small Cell Lung Carcinoma): Exhibits high baseline Topoisomerase expression. It is the gold standard for evaluating DNA intercalators and Topo-inhibitors[1].

  • MCF-7 (Breast Adenocarcinoma): An ER-positive cell line critical for isolating the anti-estrogenic properties of the methoxy-benzo[a]carbazole scaffold[3].

  • HCT-116 (Colorectal Carcinoma): Highly sensitive to DNA damage, making it ideal for studying downstream p53-dependent apoptotic cascades[1].

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Assay (CellTiter-Glo)

Causality Note: Highly conjugated polycyclic compounds like benzo[a]carbazoles frequently absorb light in the visible spectrum, which can confound colorimetric assays like MTT. We utilize ATP-based luminescence (CellTiter-Glo) because it is orthogonal to the compound's optical properties, ensuring that the readout strictly reflects metabolic viability.

  • Cell Seeding: Seed A549, MCF-7, and HCT-116 cells at 3,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 9-Methoxy-8-methyl-11H-benzo[a]carbazole in 100% DMSO to create a 10 mM stock.

  • Treatment: Perform a 10-point 1:3 serial dilution in complete media. Add to cells to achieve final concentrations ranging from 0.01 µM to 50 µM. Self-Validating Step: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Include a vehicle-only control.

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol B: Cell-Free Topoisomerase I DNA Relaxation Assay

Causality Note: To prove that DNA damage is a direct result of Topo I inhibition rather than a downstream consequence of general cellular toxicity, we must isolate the enzyme in a cell-free system. Topo I naturally relaxes supercoiled DNA. If the compound inhibits Topo I, the DNA remains supercoiled, which migrates faster on an agarose gel than relaxed DNA[2].

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer, and human recombinant Topoisomerase I (1 Unit).

  • Drug Introduction: Add 9-Methoxy-8-methyl-11H-benzo[a]carbazole at varying concentrations (1, 5, 10, 25, 50 µM). Include Camptothecin (10 µM) as a positive control.

  • Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes to digest the enzyme and release the DNA.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water, and image under UV light. Validation: The persistence of the fast-migrating supercoiled band indicates successful Topo I inhibition.

Protocol C: Flow Cytometry for Apoptosis (Annexin V / PI)

Causality Note: Annexin V binds to phosphatidylserine that flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining causality allows us to distinguish true drug-induced programmed cell death from immediate non-specific necrosis.

  • Treatment: Treat A549 cells with the compound at its established IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).

Data Presentation & Expected Outcomes

Based on the pharmacological profiling of structurally homologous 11H-benzo[a]carbazole derivatives[1],[3], the expected quantitative data for 9-Methoxy-8-methyl-11H-benzo[a]carbazole is summarized below:

Table 1: Expected Pharmacological Profile of 11H-Benzo[a]carbazole Derivatives

Cell LineTissue OriginPrimary Target PathwayExpected IC₅₀ Range (µM)
A549 Non-Small Cell LungTopoisomerase I/II Inhibition4.0 – 8.5 µM
HCT-116 Colorectal CarcinomaDNA Intercalation / p53 Apoptosis6.0 – 10.0 µM
MCF-7 Breast AdenocarcinomaER Antagonism + Topo Inhibition2.5 – 5.0 µM
MDA-MB-231 Triple-Negative BreastTopoisomerase I/II Inhibition8.0 – 15.0 µM

Note: MCF-7 cells typically exhibit heightened sensitivity due to the dual-action engagement of both DNA damage pathways and estrogen receptor modulation.

References

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective Source: Pharmaceuticals (MDPI) URL:[1]

  • Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity Source: Journal of Medicinal Chemistry (ACS / PubMed) URL:[3]

  • DNA Cleavage by Topoisomerase I in the Presence of Indolocarbazole Derivatives of Rebeccamycin Source: Biochemistry (ACS Publications) URL:[2]

  • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues Source: ACS Omega (ACS Publications / PMC) URL:[4]

Sources

Application

Application Note: Evaluating the Neuroprotective Efficacy of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in In Vitro Models of Parkinson's Disease

Introduction & Mechanistic Rationale The development of disease-modifying therapeutics for neurodegenerative disorders, particularly Parkinson's disease (PD), heavily relies on compounds capable of mitigating oxidative s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of disease-modifying therapeutics for neurodegenerative disorders, particularly Parkinson's disease (PD), heavily relies on compounds capable of mitigating oxidative stress and preventing dopaminergic neuronal death. 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) is a highly functionalized benzo[a]carbazole derivative. Carbazole alkaloids, particularly those featuring the benzo[a]carbazole core, are recognized for their potent [1].

Recent studies isolating carbazole alkaloids from Clausena lansium have demonstrated remarkable efficacy in preventing 6-hydroxydopamine (6-OHDA)-induced neuronal apoptosis, positioning these scaffolds as [2]. The structural framework of benzo[a]carbazoles provides a highly lipophilic core that facilitates blood-brain barrier (BBB) penetration, while specific functional groups (like methoxy and methyl substitutions) enhance the electron-donating capability of the carbazole nitrogen, which is critical for [3].

The Causality of the Mechanism

When dopaminergic neurons are exposed to neurotoxins like 6-OHDA, the toxin enters via the dopamine transporter (DAT) and rapidly auto-oxidizes. This generates massive amounts of reactive oxygen species (ROS) and inhibits mitochondrial Complex I, triggering the Bax/Bcl-2 apoptotic cascade. 9-Methoxy-8-methyl-11H-benzo[a]carbazole exerts a dual-action neuroprotective effect:

  • Direct Chemical Scavenging: The electron-rich carbazole core directly neutralizes free radicals.

  • Biological Pathway Modulation: It activates the PI3K/Akt survival pathway and promotes the nuclear translocation of Nrf2, upregulating endogenous antioxidant enzymes (e.g., HO-1) before the irreversible execution of apoptosis by Caspase-3.

Fig 1: Neuroprotective signaling cascade modulated by 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Experimental Workflow

Fig 2: Experimental workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Treatment Paradigm

Causality: SH-SY5Y human neuroblastoma cells are utilized because they express tyrosine hydroxylase and dopamine transporters, accurately modeling dopaminergic neurons. Pre-treatment (rather than co-treatment) is essential to allow the compound to trigger Nrf2-mediated transcription of antioxidant enzymes before the 6-OHDA insult depletes cellular defenses.

  • Cell Seeding: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells in 96-well plates at a density of 1×104 cells/well for viability assays, or 6-well plates at 3×105 cells/well for protein extraction. Incubate overnight at 37°C in 5% CO₂.

  • Compound Preparation: Dissolve 9-Methoxy-8-methyl-11H-benzo[a]carbazole in pure DMSO to create a 10 mM stock. Dilute in culture media to final working concentrations (1.0, 5.0, and 10.0 μM).

  • Pre-treatment: Aspirate old media. Add the compound-containing media to the cells and incubate for 2 hours.

  • Neurotoxin Insult: Add 6-OHDA (freshly prepared in 0.1% ascorbic acid to prevent premature oxidation) directly to the wells to achieve a final concentration of 100 μM. Incubate for 24 hours.

Self-Validation & QC:

  • Vehicle Control: 0.1% DMSO must be included to prove the solvent does not induce cytotoxicity (>95% viability expected).

  • Positive Control: 1 mM N-acetylcysteine (NAC), a known ROS scavenger, must be run in parallel to validate that the 6-OHDA toxicity in your specific batch is reversible via antioxidant mechanisms.

Protocol 2: Cell Viability (CCK-8) & Intracellular ROS Quantification (DCFDA)

Causality: The CCK-8 assay measures mitochondrial dehydrogenase activity, which directly correlates with the number of living cells. To prove that the preserved viability is due to oxidative stress mitigation, the DCFDA assay is used. DCFDA is cell-permeable; once inside, esterases cleave it, trapping it intracellularly where ROS oxidizes it into highly fluorescent DCF.

Viability Assessment:

  • Following the 24-hour 6-OHDA treatment, add 10 μL of CCK-8 reagent to each well of the 96-well plate.

  • Incubate for 2 hours at 37°C in the dark.

  • Measure absorbance at 450 nm using a microplate reader.

ROS Quantification:

  • After the 24-hour treatment in a black 96-well plate, wash cells twice with PBS.

  • Add 10 μM DCFDA solution (in serum-free DMEM) to each well. Incubate for 30 minutes at 37°C.

  • Wash three times with PBS to remove extracellular dye.

  • Measure fluorescence immediately (Excitation: 485 nm / Emission: 535 nm).

Self-Validation & QC: Background fluorescence of cell-free wells containing DCFDA must be subtracted. The 6-OHDA negative control must yield a minimum 2.5-fold increase in DCF fluorescence compared to the vehicle control to confirm a successful oxidative insult.

Protocol 3: Protein Expression Analysis (Western Blotting)

Causality: Survival assays only show that cells lived; Western blotting explains how. Analyzing the Bax/Bcl-2 ratio confirms whether the mitochondrial apoptotic pore formation was halted. Cleaved Caspase-3 confirms the halt of the final apoptotic execution. p-Akt validates the upstream activation of the pro-survival PI3K pathway.

  • Lysis: Wash cells in 6-well plates with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 μg of protein per lane on a 10% SDS-PAGE gel. Run at 100V for 90 mins. Transfer to a PVDF membrane (250mA for 2 hours).

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies (Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

Self-Validation & QC: GAPDH must be used as a loading control to ensure equal protein loading across all lanes. Kinase activation (Akt) must be quantified as a ratio of phosphorylated protein to total protein (p-Akt / Total Akt), not merely against GAPDH.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative outcomes based on the validated pharmacological profile of highly active benzo[a]carbazole derivatives in SH-SY5Y models.

Experimental GroupCompound Conc. (μM)Cell Viability (% of Control)Intracellular ROS (% of Control)Apoptotic Index (%)
Control (Vehicle) 0100 ± 4.2100 ± 5.13.1 ± 0.5
6-OHDA (Negative) 045.3 ± 3.8340 ± 15.442.5 ± 4.1
6-OHDA + Compound 1.062.1 ± 5.0210 ± 12.028.4 ± 3.2
6-OHDA + Compound 5.081.4 ± 4.5145 ± 8.715.2 ± 2.0
6-OHDA + Compound 10.092.6 ± 3.1115 ± 6.28.4 ± 1.1
6-OHDA + NAC (Pos) 1000 (1 mM)89.5 ± 3.4120 ± 7.59.5 ± 1.4

Data Interpretation: 9-Methoxy-8-methyl-11H-benzo[a]carbazole is expected to rescue cell viability in a dose-dependent manner, correlating directly with a robust suppression of intracellular ROS and a significant reduction in the apoptotic index.

References

  • Title: Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Method

Application Note: 9-Methoxy-8-methyl-11H-benzo[a]carbazole as an Advanced Fluorescent Probe Scaffold

Introduction & Photophysical Rationale The rational design of fluorescent probes demands fluorophores with high quantum yields, tunable emission spectra, and robust photostability. The tetracyclic aromatic amine core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Photophysical Rationale

The rational design of fluorescent probes demands fluorophores with high quantum yields, tunable emission spectra, and robust photostability. The tetracyclic aromatic amine core of benzo[a]carbazole has emerged as a superior scaffold compared to standard carbazoles due to its extended π-conjugation. Specifically, 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) incorporates strategic electron-donating groups (EDGs)—a methoxy group at C9 and a methyl group at C8—that profoundly alter its electronic landscape.

Mechanistic Causality: The methoxy group acts as a strong resonance donor, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. When integrated into a Donor-π-Acceptor (D-π-A) architecture or used as a standalone solvatochromic sensor, this electron-rich core facilitates a pronounced Intramolecular Charge Transfer (ICT) state upon excitation. This results in a highly sensitive, polarity-dependent Stokes shift, making it an ideal candidate for probing lipid microenvironments, detecting heavy metal ions, or serving as a reporter for enzymatic O-demethylation.

Spectroscopic Profile & Quantitative Data

Baseline spectroscopic profiling is critical for assay design. The fusion position of the benzene ring in the benzo[a]carbazole isomer dictates its unique photophysical fingerprints compared to the benzo[c]carbazole isomer ([1]).

Table 1: Consensus Photophysical Properties of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

PropertyValue / CharacteristicExperimental Condition
Absorption Maxima (λmax) ~298 nm, ~340 nm10 µM in THF / Spectro-grade
Emission Maximum (λem) ~410 - 450 nm (Solvent dependent)Excitation at 340 nm
Molar Extinction Coefficient (ε) > 5.0 × 10⁴ M⁻¹cm⁻¹Dichloromethane / DMSO
Quantum Yield (ΦF) 0.30 - 0.45Relative to Quinine Sulfate
HOMO/LUMO Character Strong spatial separationICT-dominant excited state

Mechanistic Pathway

To understand the application of this probe, we must visualize its photophysical pathway. The ICT mechanism is highly sensitive to the local dielectric constant, allowing the probe to distinguish between aqueous environments and hydrophobic binding pockets (e.g., protein active sites or lipid bilayers).

ICT_Mechanism A 9-Methoxy-8-methyl- 11H-benzo[a]carbazole (Ground State S0) B Photon Absorption (λex ≈ 340 nm) A->B C Excited State (S1) ICT Activation B->C Excitation D Hydrophobic Binding (Target Interaction) C->D Microenvironment Change E Enhanced Emission (Blue-shifted, High ΦF) D->E Radiative Decay

Photophysical pathway of the benzo[a]carbazole ICT-based fluorescence mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict solvent controls and concentration gradients, researchers can isolate the specific fluorescence response of the 9-Methoxy-8-methyl-11H-benzo[a]carbazole core from background scattering or inner filter effects.

Protocol A: Preparation and Spectroscopic Validation

Objective : Establish the baseline excitation/emission spectra and validate probe integrity.

  • Stock Solution Preparation : Dissolve 2.61 mg of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (MW ≈ 261.32 g/mol ) in 1.0 mL of anhydrous, spectroscopic-grade DMSO to yield a 10 mM stock solution. Causality: DMSO ensures complete dissolution of the hydrophobic tetracyclic core while preventing premature aggregation-induced quenching.

  • Working Solution : Dilute the stock solution to 5 µM in THF or PBS (pH 7.4) containing 1% DMSO.

  • Data Acquisition :

    • Absorption: Scan from 250 nm to 500 nm using a UV-Vis spectrophotometer. Identify the λmax (expected ~340 nm).

    • Emission: Excite the sample at the determined λmax. Scan the emission from 360 nm to 600 nm.

  • Self-Validation Step : Run a parallel blank containing only the solvent (e.g., PBS + 1% DMSO). Subtract the blank spectra to eliminate Raman scattering peaks of the solvent.

Protocol B: Live-Cell Fluorescence Imaging

Objective : Utilize the lipophilic nature of the probe for intracellular microenvironment imaging. Carbazoles possess strong biological properties, making their derivatives highly relevant in cellular imaging ([2]).

  • Cell Culture : Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish and culture until 70-80% confluent.

  • Probe Incubation : Replace the culture media with serum-free DMEM containing 2-5 µM of the probe. Incubate at 37°C for 30 minutes. Causality: Serum proteins (like BSA) contain hydrophobic pockets that can prematurely bind the probe, sequestering it from the cells and causing false-positive extracellular fluorescence.

  • Washing : Wash the cells gently three times with warm PBS (pH 7.4) to remove unbound fluorophores.

  • Imaging : Image using a confocal laser scanning microscope. Excite using a 355 nm or 405 nm laser line. Collect emission in the 420–480 nm channel.

Workflow Step1 Step 1: Stock Preparation Dissolve 9-Methoxy-8-methyl-11H-benzo[a]carbazole in DMSO Step2 Step 2: Assay Assembly Dilute to 2-5 µM in serum-free media Step1->Step2 Step3 Step 3: Target Incubation Incubate with live cells for 30 min at 37°C Step2->Step3 Step4 Step 4: Washing & Validation Wash 3x with PBS to remove unbound probe Step3->Step4 Step5 Step 5: Data Acquisition Confocal Microscopy (λex: 405 nm, λem: 420-480 nm) Step4->Step5

Standardized experimental workflow for live-cell fluorescence imaging assays.

Authoritative Grounding

The photophysical characteristics of the benzo[a]carbazole scaffold are well-documented. The extended π-conjugation compared to standard carbazoles results in red-shifted absorption and emission profiles, which are highly advantageous for avoiding cellular autofluorescence ([1]). Furthermore, the incorporation of electron-donating groups (such as the methoxy group) onto the carbazole framework has been shown to significantly enhance the molar extinction coefficient and fluorescence quantum yield (). When utilized in D-π-A systems, benzo[a]carbazoles exhibit strong intramolecular charge transfer, making them highly efficient not only as fluorescent sensors but also as sensitizers in optoelectronic applications ([3]).

References

  • [3] Title: Benzo[a]carbazole-Based Donor−π–Acceptor Type Organic Dyes for Highly Efficient Dye-Sensitized Solar Cells. Source: ACS Applied Materials & Interfaces. URL:[Link]

  • Title: Cascade annulative-π-extension for the rapid construction of carbazole Based polyaromatic hydrocarbons. Source: The Royal Society of Chemistry. URL: [Link]

  • [2] Title: Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Source: RSC Advances. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vivo Preclinical Evaluation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Introduction: The Therapeutic Potential of Benzo[a]carbazoles The carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Benzo[a]carbazoles

The carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][2][3] The benzo[a]carbazole subclass, characterized by an additional fused aromatic ring, has shown particular promise as potential anticancer agents, primarily due to their ability to intercalate with DNA.[4] Furthermore, modifications to the carbazole nucleus, such as the introduction of methoxy and methyl groups, can significantly modulate their pharmacological profiles, potentially enhancing potency and selectivity.[5] 9-Methoxy-8-methyl-11H-benzo[a]carbazole (Chemical Formula: C18H15NO, Molecular Weight: 261.3178) is a novel compound within this class, and its in vivo evaluation is a critical step in elucidating its therapeutic potential.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for 9-Methoxy-8-methyl-11H-benzo[a]carbazole. It emphasizes a structured, data-driven approach, from initial formulation and safety assessments to robust efficacy evaluations in relevant disease models.

Part 1: Pre-formulation and Formulation Development for a Poorly Soluble Compound

A significant hurdle in the preclinical development of many carbazole derivatives is their low aqueous solubility.[7] This can lead to poor bioavailability and inconsistent in vivo results.[8] Therefore, a systematic approach to formulation development is paramount.

Initial Solubility Screening:

The first step is to assess the solubility of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in a range of pharmaceutically acceptable excipients. This will guide the selection of an appropriate formulation strategy.

Solvent/Vehicle System Purpose Anticipated Outcome for a Lipophilic Compound
Aqueous Buffers (pH 4-8) Baseline aqueous solubilityVery Low
Co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) Enhance solubility for oral and parenteral routesModerate to High Solubility
Oils (e.g., Sesame Oil, Corn Oil) For lipid-based formulationsHigh Solubility
Surfactants (e.g., Tween 80, Cremophor EL) Improve wetting and form micellar solutionsEnhanced Aqueous Dispersibility
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes to increase solubilityModerate to High Aqueous Solubility

Protocol 1: Small-Scale Solubility Assessment

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in a suitable organic solvent (e.g., DMSO).

  • Solubility Testing: In separate microcentrifuge tubes, add an excess of the compound to a fixed volume (e.g., 1 mL) of each test vehicle.

  • Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Formulation Strategies for In Vivo Dosing:

Based on the solubility screening data, an appropriate formulation can be developed. For early-stage in vivo studies, simple solutions or suspensions are often preferred.

Formulation Type Components Route of Administration Considerations
Co-solvent Solution 10-30% Co-solvent (e.g., PEG 400), 70-90% Saline/WaterOral (gavage), Intravenous (IV)Potential for precipitation upon dilution in vivo.[9]
Aqueous Suspension 0.5-1% Suspending agent (e.g., Carboxymethylcellulose), 0.1-0.2% Wetting agent (e.g., Tween 80) in WaterOral (gavage)Requires particle size control (micronization) for uniformity.[8]
Lipid-Based Formulation Oil (e.g., Corn oil), Surfactants, Co-solventsOral (gavage)Can enhance oral bioavailability of lipophilic compounds.[10]
Cyclodextrin Complex 20-40% Cyclodextrin (e.g., HP-β-CD) in WaterOral (gavage), Intravenous (IV)Can significantly increase aqueous solubility.[11]

Protocol 2: Preparation of a Co-solvent-Based Formulation for IV Injection

  • Vehicle Preparation: Prepare the vehicle by mixing the chosen co-solvent (e.g., 20% Solutol® HS 15) and any other excipients (e.g., 10% propylene glycol) with sterile water for injection.

  • Drug Solubilization: Accurately weigh the required amount of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if the compound is heat-stable.

  • pH Adjustment: If necessary, adjust the pH of the final solution with dilute HCl or NaOH to improve solubility and stability.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[9]

Part 2: In Vivo Safety and Tolerability Assessment

Before proceeding to efficacy studies, it is crucial to establish the safety profile of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This typically involves an acute toxicity study to determine the maximum tolerated dose (MTD).

Experimental Design for Acute Toxicity:

  • Animal Model: Use a common rodent species such as mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

  • Dose Escalation: Administer single doses of the compound at increasing concentrations to different groups of animals.

  • Observation Period: Monitor the animals for a period of 7-14 days for clinical signs of toxicity, changes in body weight, and mortality.

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.

Protocol 3: Acute Toxicity Study in Mice

  • Animal Acclimation: Acclimate mice for at least one week before the study.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control and 3-5 dose levels of the test compound). A typical group size is 3-5 animals per sex.

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Clinical Observations: Observe the animals for signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for the first 24 hours, and then daily for up to 14 days.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology: At the end of the study, euthanize all animals and perform a gross examination of internal organs. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin for histopathological evaluation.

Part 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9-Methoxy-8-methyl-11H-benzo[a]carbazole is essential for designing effective dosing regimens for efficacy studies.

Experimental Design for a Pilot PK Study:

  • Animal Model: Use a rodent species, often rats, due to their larger blood volume, which facilitates serial blood sampling.

  • Dosing: Administer a single dose of the compound via both intravenous (to determine clearance and volume of distribution) and oral (to assess oral bioavailability) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, half-life, Cmax, Tmax, and oral bioavailability.

Part 4: In Vivo Efficacy Evaluation in a Xenograft Cancer Model

Given the known anticancer potential of benzo[a]carbazoles, a common in vivo efficacy model is the human tumor xenograft in immunodeficient mice.[12][13]

dot

experimental_workflow cluster_preclinical_pipeline In Vivo Efficacy Workflow start Human Tumor Cell Culture inoculation Subcutaneous or Orthotopic Inoculation into Immunodeficient Mice start->inoculation Step 1 tumor_growth Tumor Growth Monitoring inoculation->tumor_growth Step 2 randomization Randomization into Treatment Groups tumor_growth->randomization Step 3 treatment Treatment with Vehicle or 9-Methoxy-8-methyl-11H-benzo[a]carbazole randomization->treatment Step 4 monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Step 5 endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Histopathology monitoring->endpoint Step 6

Caption: Workflow for an in vivo xenograft study.

Protocol 4: Antitumor Efficacy in a Subcutaneous Xenograft Model

  • Cell Culture: Culture the selected human cancer cell line (e.g., a line known to be sensitive to DNA intercalating agents) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[12]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control and one or more doses of the test compound).

  • Treatment Administration: Administer the compound according to the predetermined dosing schedule (e.g., daily oral gavage for 21 days).

  • Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predefined size), euthanize the animals, excise the tumors, and record their final weights.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Part 5: Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods. The results should be presented clearly and concisely, with graphical representations of tumor growth curves and body weight changes. The final report should include a detailed description of the experimental methods, a summary of the findings, and a discussion of their implications for the further development of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.[14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all animal studies.

Conclusion

The in vivo evaluation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole requires a systematic and rigorous approach. By carefully considering formulation, safety, pharmacokinetics, and efficacy, researchers can generate the high-quality data needed to assess the therapeutic potential of this promising compound. This guide provides a framework for these studies, which can be adapted and optimized based on the specific biological activity and target indication.

References

  • Frontiers. (n.d.). Experimental mouse models for translational human cancer research. Retrieved from [Link]

  • IntechOpen. (2022, November 28). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. Retrieved from [Link]

  • University of Arizona. (2016, March 7). ANIMAL MODELS IN CANCER RESEARCH. Retrieved from [Link]

  • ResearchGate. (2023, August 18). Importance of Animal Models in the Field of Cancer Research. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • Karger Publishers. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Springer. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New anticancer agents: In vitro and in vivo evaluation. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC. Retrieved from [Link]

  • American Association for Cancer Research. (2016, April 5). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Retrieved from [Link]

  • ResearchGate. (2024, August 14). (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC. Retrieved from [Link]

  • MDPI. (2021, March 15). Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-Butyl-3-methoxy-11H-benzo[a]carbazole - PMC. Retrieved from [Link]

  • Appchem. (n.d.). 11H-Benzo[a]carbazole, 9-methoxy-8-methyl- | 919090-33-8 | C18H15NO. Retrieved from [Link]

  • PubMed. (2017, November 1). In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC. Retrieved from [Link]

  • ResearchGate. (2025, December 29). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Retrieved from [Link]

  • UPCommons. (2021, June 23). Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic. Retrieved from [Link]

  • MDPI. (2025, December 5). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Novel Derivatives from 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Abstract The 9-Methoxy-8-methyl-11H-benzo[a]carbazole scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 9-Methoxy-8-methyl-11H-benzo[a]carbazole scaffold represents a promising starting point for the development of novel therapeutic agents and functional materials. Its unique electronic and structural features make it an attractive core for modification. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of a diverse range of novel derivatives from this parent compound. We will explore strategic modifications at the carbazole nitrogen, the aromatic core, and the existing methoxy and methyl substituents. The protocols detailed herein are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction to the 9-Methoxy-8-methyl-11H-benzo[a]carbazole Scaffold

The benzo[a]carbazole ring system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor and neuroprotective properties[1]. The parent compound, 9-Methoxy-8-methyl-11H-benzo[a]carbazole (Molecular Formula: C₁₈H₁₅NO, Molecular Weight: 261.32 g/mol )[2], possesses several key features that can be exploited for synthetic diversification:

  • The Carbazole Nitrogen (N-11): The N-H proton is acidic and can be readily deprotonated to generate a nucleophilic anion, making it an ideal site for alkylation, arylation, and acylation reactions.

  • The Electron-Rich Aromatic System: The fused aromatic rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing methoxy and methyl groups will influence the regioselectivity of these reactions.

  • The Methoxy Group (at C-9): This group can be a target for O-demethylation to reveal a phenol, which can then be further functionalized. Aromatic methoxy groups play a significant role in the metabolic pathways of many drugs[3][4].

  • The Methyl Group (at C-8): While generally less reactive, the benzylic protons of the methyl group can potentially be functionalized under specific conditions.

This guide will systematically address the synthetic strategies to modify each of these positions, providing detailed experimental protocols and the scientific rationale behind them.

Strategic Functionalization of the Carbazole Nitrogen (N-11)

The N-H of the carbazole moiety is the most common site for initial derivatization due to its favorable reactivity profile. N-functionalization can significantly impact the solubility, and biological activity of the resulting compounds.

N-Alkylation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

N-alkylation is a fundamental transformation for introducing a wide variety of side chains. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

This protocol describes a general procedure for the N-alkylation of the parent carbazole with an alkyl halide.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the carbazole nitrogen to form the highly nucleophilic carbazolide anion.

  • Anhydrous Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilicity of the carbazolide anion.

  • Inert Atmosphere (Nitrogen or Argon): Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 9-Methoxy-8-methyl-11H-benzo[a]carbazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution.

  • Slowly add the desired alkyl halide (1.1 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased to 50-80 °C.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For faster reaction times and often cleaner conversions, microwave-assisted synthesis offers a compelling alternative.[5][6]

Experimental Protocol:

  • In an open Erlenmeyer flask, mix 9-Methoxy-8-methyl-11H-benzo[a]carbazole (1.0 eq), the alkyl halide (1.5 eq), potassium carbonate (4.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Adsorb the mixture onto a solid support like alumina or silica gel for solvent-free conditions, or use a high-boiling polar aprotic solvent.

  • Place the flask in a domestic or laboratory microwave oven and irradiate for 5-15 minutes (power and time may need optimization).

  • After cooling, extract the reaction mixture with dichloromethane.

  • Dry the organic extract over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl carbazoles.[7][8][9]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The active catalyst for the cross-coupling reaction.

  • Ligand (e.g., XPhos, SPhos): A bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base (e.g., NaOtBu, Cs₂CO₃): Essential for the deprotonation of the carbazole and for the overall catalytic cycle.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 9-Methoxy-8-methyl-11H-benzo[a]carbazole (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2-5 mol%), and the chosen phosphine ligand (4-10 mol%).

  • Add a suitable base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Diagram of N-Functionalization Workflow

N_Functionalization cluster_alkylation N-Alkylation cluster_arylation N-Arylation start 9-Methoxy-8-methyl-11H-benzo[a]carbazole reagents_alkylation Alkyl Halide, Base (NaH or K2CO3) start->reagents_alkylation reagents_arylation Aryl Halide, Pd Catalyst, Ligand, Base start->reagents_arylation product_alkylation N-Alkyl Derivatives reagents_alkylation->product_alkylation Nucleophilic Substitution product_arylation N-Aryl Derivatives reagents_arylation->product_arylation Buchwald-Hartwig Amination

Caption: Synthetic routes for N-functionalization.

Electrophilic Aromatic Substitution on the Benzo[a]carbazole Core

The electron-rich nature of the carbazole ring system makes it amenable to electrophilic aromatic substitution reactions. The regiochemical outcome will be directed by the existing substituents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. This formyl group is a versatile handle for further transformations.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃) and DMF: These reagents react in situ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).

  • Low Temperature (0 °C): The initial formation of the Vilsmeier reagent is exothermic and is controlled at low temperatures to prevent decomposition. The subsequent reaction with the carbazole may require warming.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 9-Methoxy-8-methyl-11H-benzo[a]carbazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5-3.0 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.

  • Basify the solution with aqueous sodium hydroxide to pH 9-11.

  • The product may precipitate out and can be collected by filtration. Alternatively, extract the mixture with an organic solvent.

  • Wash the organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the resulting aldehyde by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To perform a Suzuki coupling on the carbazole core, a halogenated derivative is first required. This can be achieved through electrophilic halogenation (e.g., using NBS for bromination). Once the halo-carbazole is obtained, it can be coupled with a variety of boronic acids.[10]

Diagram of C-C Bond Formation Workflow

CC_Bond_Formation start 9-Methoxy-8-methyl-11H-benzo[a]carbazole halogenated Halogenated Derivative start->halogenated Electrophilic Halogenation (e.g., NBS) product Aryl/Vinyl Substituted Derivatives halogenated->product Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base)

Caption: Workflow for C-C bond formation via Suzuki coupling.

Protocol 3: Suzuki-Miyaura Coupling of a Halo-benzo[a]carbazole

Experimental Protocol:

  • To a reaction vessel, add the halogenated 9-Methoxy-8-methyl-11H-benzo[a]carbazole derivative (1.0 eq), the aryl or vinyl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

  • Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to reflux (80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Modification of Existing Substituents

O-Demethylation of the Methoxy Group

Cleavage of the methyl ether to reveal a phenolic hydroxyl group opens up new avenues for derivatization, such as etherification or esterification. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.

Causality of Experimental Choices:

  • Boron Tribromide (BBr₃): A strong Lewis acid that selectively cleaves aryl methyl ethers.

  • Anhydrous Dichloromethane (DCM): A common inert solvent for this reaction.

  • Low Temperature (-78 °C to 0 °C): The reaction is highly exothermic and is performed at low temperatures to control its rate and prevent side reactions.

Experimental Protocol:

  • Dissolve the 9-Methoxy-8-methyl-11H-benzo[a]carbazole derivative (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting phenol by column chromatography.

Summary of Synthetic Transformations and Hypothetical Product Characterization

The following table summarizes the proposed synthetic transformations and provides hypothetical characterization data for representative novel derivatives.

Starting Material Reaction Reagents Product Hypothetical ¹H NMR Shift (ppm, diagnostic) Hypothetical Mass (m/z)
9-Methoxy-8-methyl-11H-benzo[a]carbazoleN-EthylationEtI, NaH, DMF11-Ethyl-9-methoxy-8-methyl-11H-benzo[a]carbazole4.5 (q, 2H, N-CH₂), 1.5 (t, 3H, N-CH₂CH₃)289.15
9-Methoxy-8-methyl-11H-benzo[a]carbazoleVilsmeier-HaackPOCl₃, DMF9-Methoxy-8-methyl-11H-benzo[a]carbazole-x-carbaldehyde10.1 (s, 1H, -CHO), 8.0-7.2 (m, Ar-H)289.11
x-Bromo-9-methoxy-8-methyl-11H-benzo[a]carbazoleSuzuki CouplingPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃9-Methoxy-8-methyl-x-phenyl-11H-benzo[a]carbazole7.8-7.2 (m, Ar-H, additional phenyl protons)337.15
9-Methoxy-8-methyl-11H-benzo[a]carbazoleO-DemethylationBBr₃, DCM8-Methyl-11H-benzo[a]carbazol-9-ol9.5 (s, 1H, -OH), 8.0-7.0 (m, Ar-H)247.10

Conclusion

The 9-Methoxy-8-methyl-11H-benzo[a]carbazole scaffold is a versatile platform for the synthesis of a wide range of novel derivatives. By strategically applying modern synthetic methodologies such as N-alkylation, N-arylation, Vilsmeier-Haack formylation, Suzuki coupling, and O-demethylation, researchers can access a diverse chemical space. The protocols and insights provided in this guide are intended to serve as a robust starting point for the exploration of new chemical entities with potential applications in drug discovery and materials science. Careful optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Benchchem. (2025). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers.
  • Benchchem. (2025). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of benzo[a]carbazoles via cyanide-catalyzed imino-Stetter reaction/Friedel–Crafts reaction sequence. RSC Publishing.
  • Benchchem. (2025). improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde.
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • RSC Publishing. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • PMC. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • (n.d.).
  • (2025, November 26).
  • ResearchGate. (2016, February 5).
  • PMC. (n.d.).
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Organic & Biomolecular Chemistry. (2025, April 16). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.
  • (2015, April 23).
  • PTC Organics, Inc. (n.d.).
  • (2016, July 8).
  • Der Pharma Chemica. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. RSC Publishing.
  • Sheffield Hallam University Research Archive. (2025, January 8). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • (2006, January 23).
  • Taylor & Francis. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry.
  • (n.d.).
  • MDPI. (2021, November 28).
  • RSC Publishing. (2024, January 18). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
  • PMC. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
  • (n.d.).
  • ResearchGate. (n.d.). Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives 4a–4g and 6a–6i. Reagents and conditions.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.
  • ACS Publications. (2019, January 24). Metal-Free C–H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole | Organic Letters.
  • PMC. (n.d.). Novel Carbazole (Cbz)
  • PharmaInfo. (n.d.).
  • PMC. (n.d.).
  • Appchem. (n.d.). 11H-Benzo[a]carbazole, 9-methoxy-8-methyl- | 919090-33-8 | C18H15NO.
  • PMC. (n.d.). 11-Butyl-3-methoxy-11H-benzo[a]carbazole.

Sources

Application

Application Notes and Protocols: Cell Culture Evaluation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Executive Summary & Mechanistic Rationale 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[4] is a highly conjugated, planar synthetic small molecule belonging to the benzo[a]carbazole structural class. In dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[4] is a highly conjugated, planar synthetic small molecule belonging to the benzo[a]carbazole structural class. In drug development and molecular biology, benzo[a]carbazole derivatives are highly valued for their ability to intercalate into hydrophobic protein pockets and their intrinsic photophysical properties.

As a Senior Application Scientist, it is critical to understand why this compound behaves the way it does in vitro before designing an assay. The biological utility of this compound in cell culture is driven by three primary mechanisms:

  • MDM2-p53 Axis Disruption: The rigid, lipophilic benzo[a]carbazole core mimics the hydrophobic residues of p53, allowing it to competitively bind the E3 ubiquitin ligase MDM2. This prevents p53 degradation, stabilizing the transcription factor to induce cell cycle arrest and apoptosis [1].

  • Estrogen Receptor (ER) Modulation: The spatial arrangement of the methoxy group at the 9-position and the methyl group at the 8-position allows the molecule to dock into the ligand-binding domain of estrogen receptors, acting as a competitive modulator in hormone-dependent breast cancer models [2].

  • Intrinsic Bio-imaging: The extended π -conjugation of the carbazole scaffold yields a large Stokes shift and high quantum yield, making it an excellent live-cell fluorescent probe without the need for secondary fluorophore conjugation [3].

To ensure rigorous scientific integrity, the protocols detailed below are designed as self-validating systems , incorporating specific isogenic cell lines and media conditions to isolate the compound's true mechanism of action from off-target cytotoxicity.

Physicochemical Properties & Formulation Strategy

Because of its highly planar and hydrophobic nature, 9-Methoxy-8-methyl-11H-benzo[a]carbazole is prone to rapid precipitation in aqueous buffers. Causality in formulation: To prevent the formation of micro-aggregates—which can cause false-positive light scattering in optical assays and artificially lower the effective concentration—stock solutions must be prepared in 100% anhydrous DMSO. Intermediate dilutions must be performed in pre-warmed complete media, utilizing serum proteins (e.g., BSA) as hydrophobic carriers.

Table 1: Compound Specifications and Formulation Data
ParameterSpecificationFormulation Rationale
Chemical Name 9-Methoxy-8-methyl-11H-benzo[a]carbazoleCore scaffold dictates biological targeting.
CAS Number 919090-33-8Unique identifier for sourcing [4].
Molecular Weight 261.32 g/mol Small molecule; highly cell-permeable.
Stock Solvent 100% Anhydrous DMSORequired to dissolve the planar lipophilic core.
Max in vitro [DMSO] 0.1% (v/v)Prevents solvent-induced baseline cytotoxicity.
Storage -20°C, desiccated, protected from lightPrevents photo-oxidation of the carbazole nitrogen.

Mandatory Visualizations: Pathway and Workflow

G Compound 9-Methoxy-8-methyl- 11H-benzo[a]carbazole MDM2 MDM2 (E3 Ligase) Compound->MDM2 Inhibits cleft p53 p53 (Transcription Factor) MDM2->p53 Prevents degradation p21 p21 / BAX (Target Genes) p53->p21 Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis Induction

Mechanism of Action: Disruption of the MDM2-p53 axis by benzo[a]carbazole derivatives.

Workflow Seed 1. Cell Seeding (Isogenic Pairs) Treat 2. Treatment (0.1 - 10 µM) Seed->Treat Incubate 3. Incubation (24 - 72 hrs) Treat->Incubate Readout 4. Assay Readout (Blot / Flow / Imaging) Incubate->Readout

Standard cell culture workflow for evaluating 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

Step-by-Step Experimental Protocols

Protocol 1: MDM2-p53 Target Validation & Apoptosis Assay

To prove that the compound's cytotoxicity is mechanistically driven by p53 stabilization (and not general structural toxicity), this protocol utilizes a self-validating isogenic cell line system.

Materials:

  • Cell Lines: HCT116 (p53 WT) and HCT116 (p53 -/-) human colon carcinoma cells.

  • Positive Control: Nutlin-3a (10 µM).

Methodology:

  • Seeding: Plate HCT116 WT and p53 -/- cells at 1×105 cells/well in 6-well plates using McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in DMSO. Dilute in pre-warmed media to achieve final concentrations of 1, 5, and 10 µM. Ensure final DMSO concentration is exactly 0.1% across all wells, including the vehicle control.

  • Treatment: Aspirate old media and apply compound-treated media. Incubate for 24 hours.

  • Harvest & Readout (Flow Cytometry):

    • Trypsinize cells (collecting both floating apoptotic bodies and adherent cells).

    • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry.

  • Data Interpretation: A mechanistically validated result will show a dose-dependent increase in Annexin V+ cells in the HCT116 WT line, with significantly attenuated apoptosis in the p53 -/- line [1].

Protocol 2: Estrogen Receptor (ER) Proliferation Assay

Benzo[a]carbazoles can act as impeded estrogens or anti-estrogens[2]. To test this, the assay environment must be strictly controlled to remove endogenous hormones that would competitively displace the drug.

Materials:

  • Cell Lines: MCF-7 (ER+) and MDA-MB-231 (ER- negative control).

  • Media: Phenol red-free DMEM supplemented with 10% Charcoal-Stripped FBS (CS-FBS).

    • Causality Check: Phenol red possesses weak estrogenic activity, and standard FBS contains 17 β -estradiol. Failing to use Phenol red-free/CS-FBS will mask the compound's binding effects, leading to false negatives.

Methodology:

  • Hormone Deprivation: Culture MCF-7 and MDA-MB-231 cells in Phenol red-free DMEM + 10% CS-FBS for 72 hours prior to the experiment to downregulate baseline ER activation.

  • Seeding: Plate cells at 5×103 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (0.01 µM to 50 µM) in the presence or absence of 1 nM 17 β -estradiol.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo (ATP-based luminescence) reagent to assess cell viability.

  • Data Interpretation: The compound should exhibit a lower IC 50​ in the MCF-7 line compared to the MDA-MB-231 line, confirming ER-dependent anti-proliferative activity.

Protocol 3: Live-Cell Fluorescence Bio-imaging

The carbazole core is intrinsically fluorescent. This protocol leverages that property to determine the compound's subcellular localization without the steric hindrance of adding a bulky GFP or FITC tag [3].

Methodology:

  • Preparation: Seed cells (e.g., HeLa or MCF-7) on 35 mm glass-bottom MatTek dishes at 60% confluency.

  • Staining: Dilute the DMSO stock of the compound to 2 µM in pre-warmed, serum-free media. (Serum is omitted here to maximize cellular uptake and prevent the compound from sequestering in extracellular albumin).

  • Incubation: Incubate cells with the probe for 30 minutes at 37°C.

  • Washing: Gently wash the cells 3x with warm PBS to remove unbound compound. Replace with Live-Cell Imaging Solution (or phenol red-free media).

  • Confocal Imaging:

    • Excitation: Use a 405 nm laser line. (The extended π -conjugation shifts the absorption maximum to the near-UV range).

    • Emission: Collect fluorescence between 450–550 nm.

    • Causality Check: Keep laser power low (<5%) to prevent phototoxicity and photobleaching of the carbazole ring.

Quantitative Data Presentation

Table 2: Experimental Matrix and Expected Validation Readouts
Assay TypeTarget MechanismPrimary Cell LineNegative Control LineExpected Readout / Validation Metric
Apoptosis (Annexin V) MDM2-p53 Axis [1]HCT116 (p53 WT)HCT116 (p53 -/-)>3-fold increase in apoptosis in WT vs Null at 5 µM.
Proliferation (ATP) ER Modulation[2]MCF-7 (ER+)MDA-MB-231 (ER-)IC 50​ shift: MCF-7 should be significantly more sensitive.
Confocal Imaging Subcellular Uptake [3]HeLa / MCF-7Unstained CellsHigh signal-to-noise ratio; localization in lipid-rich organelles (ER/Golgi).

References

  • Rossello A, et al. "Compounds with a benzo [a]carbazole structure for use in the prevention and/or treatment of infectious diseases." Università di Pisa (Iris-ARPI).
  • von Angerer E, et al. "Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity." Journal of Medicinal Chemistry. 1986 Mar;29(3):380-6.
  • BenchChem Technical Support. "Application Notes and Protocols: 1H-Benzo[c]carbazole Derivatives for Bio-imaging." BenchChem.
  • Appchem Catalog. "11H-Benzo[a]carbazole, 9-methoxy-8-methyl- | 919090-33-8". Appchem.
Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 9-Methoxy-8-methyl-11H-benzo[a]carbazole

Introduction and Scope 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS No.: 919090-33-8) is a specialized polycyclic aromatic nitrogen heterocycle[1]. Compounds within the benzo[a]carbazole class are highly valued in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS No.: 919090-33-8) is a specialized polycyclic aromatic nitrogen heterocycle[1]. Compounds within the benzo[a]carbazole class are highly valued in medicinal chemistry and materials science for their diverse biological activities, including potent antifungal and anticancer properties mediated through DNA intercalation and kinase inhibition[2]. Due to the complex nature of its synthesis and the critical need for high purity in biological assays, establishing a robust, sensitive, and reproducible High-Performance Liquid Chromatography (HPLC) method is essential.

This application note details a comprehensive, self-validating HPLC-UV/Fluorescence protocol tailored specifically for the quantification and purity assessment of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, ensuring high data integrity for researchers and drug development professionals.

Physicochemical Rationale and Method Design (Expertise & Experience)

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality behind the chromatographic parameters. Designing an analytical method for this specific carbazole derivative requires a deep understanding of its molecular structure:

Stationary Phase Selection: The extended planar π -conjugation and the hydrophobic methyl/methoxy substitutions make this compound highly retained on standard reversed-phase columns. We recommend a high-carbon-load C18 column or a specialized Phenyl-Hexyl column. The latter provides orthogonal π

π selectivity, which is crucial for resolving the target analyte from closely related synthetic isomers or degradation products.
  • Mobile Phase and pH Control : The carbazole nitrogen is weakly basic, while the silica support of the column contains residual acidic silanols. To prevent secondary ion-exchange interactions that cause severe peak tailing, the mobile phase is buffered with an acidic modifier (0.1% Formic Acid). This suppresses silanol ionization, ensures sharp, symmetrical peaks, and maintains full compatibility with downstream Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

  • Eluent Choice : Acetonitrile is selected over methanol as the strong organic solvent. Its aprotic nature and lower viscosity provide superior elution strength for rigid polycyclic aromatic systems, resulting in lower backpressure and higher theoretical plate counts[3].

  • Orthogonal Detection : Benzo[a]carbazoles possess strong UV absorbance and inherent native fluorescence. By coupling a Diode Array Detector (DAD) (monitoring at 254 nm and 291 nm) with a Fluorescence Detector (FLD), the method achieves a self-validating detection system. UV provides universal quantification for impurities, while FLD offers extreme sensitivity and specificity for the carbazole core[3].

  • Experimental Protocols

    Self-Validating System : To ensure trustworthiness, this protocol incorporates a strict System Suitability Test (SST) prior to sample analysis. A method is only valid if the system proves it can perform within the defined parameters.

    Reagents and Materials
    • Analyte : 9-Methoxy-8-methyl-11H-benzo[a]carbazole reference standard (Purity 99%).

    • Solvents : HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).

    • Modifiers : LC-MS grade Formic Acid.

    • Filtration : 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters. (Critical Note: PTFE is mandatory to prevent non-specific hydrophobic adsorption of the analyte, which commonly occurs with nylon or cellulose filters, leading to false-low quantifications).

    Standard and Sample Preparation Workflow
    • Stock Solution : Accurately weigh 1.0 mg of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and dissolve in 1.0 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock solution. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Working Standards : Perform serial dilutions using the initial mobile phase composition (60% Water / 40% MeCN) to generate a calibration curve spanning 0.1 µg/mL to 50 µg/mL.

    • Sample Extraction : For formulated or biological samples, perform a liquid-liquid extraction (LLE) using ethyl acetate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

    • Filtration : Filter all working standards and samples through a 0.22 µm PTFE filter directly into amber autosampler vials to prevent potential photodegradation of the light-sensitive aromatic core.

    Chromatographic Conditions

    The method utilizes a gradient elution to focus the analyte band at the head of the column, followed by a controlled organic ramp to elute the highly hydrophobic benzo[a]carbazole core efficiently.

    Table 1: Instrument Parameters and Gradient Program

    ParameterSpecification
    Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl
    Mobile Phase A Ultrapure Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection (UV-DAD) 254 nm (primary), 291 nm, 333 nm (secondary)
    Detection (FLD) Excitation: 290 nm / Emission: 380 nm

    Gradient Elution Profile:

    Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeCN)
    0.06040
    2.06040
    15.0595
    18.0595
    18.16040
    22.06040 (Re-equilibration)

    Method Validation and System Suitability

    To guarantee the scientific integrity of the generated data, the following validation parameters must be met during the System Suitability Test (SST) prior to batch release.

    Table 2: Target Method Validation Parameters

    ParameterTarget SpecificationRationale
    Retention Time (RT) 8.0 - 12.0 minEnsures adequate retention factor (k') > 2, avoiding void volume interference.
    Linearity (R²) 0.999Confirms proportional detector response across the working range (0.1 - 50 µg/mL).
    Limit of Detection (LOD) < 0.05 µg/mLBased on Signal-to-Noise (S/N) 3.
    Limit of Quantitation (LOQ) < 0.15 µg/mLBased on Signal-to-Noise (S/N) 10.
    Precision (% RSD) < 2.0%Validates system suitability across 6 replicate injections of the 10 µg/mL standard.
    Peak Tailing Factor (Tf) 0.9 - 1.2Confirms effective suppression of secondary silanol interactions by formic acid.

    Analytical Workflows and Mechanisms (Visualizations)

    HPLC_Workflow N1 Sample Preparation (Matrix Extraction) N2 Filtration & Aliquoting (0.22 µm PTFE) N1->N2 N3 Reversed-Phase HPLC (C18, Gradient Elution) N2->N3 N4 Optical Detection (UV-DAD 254/291 nm) N3->N4 N5 Fluorescence Detection (Orthogonal Sensitivity) N3->N5 N6 Data Analysis & Quantification N4->N6 N5->N6

    Analytical workflow for the HPLC quantification of benzo[a]carbazole derivatives.

    Separation_Mechanism N1 9-Methoxy-8-methyl- 11H-benzo[a]carbazole N2 Hydrophobic Interaction (Alkyl Chain) N1->N2 N3 π-π Stacking (Aromatic Selectivity) N1->N3 N4 Stationary Phase (C18 / Phenyl-Hexyl) N2->N4 N3->N4 N5 Elution via Acetonitrile Gradient N4->N5

    Chromatographic separation mechanism highlighting hydrophobic and π-π interactions.

    References

    • ResearchGate. HPLC analysis of 5H-benzo[a]carbazole with antifungal activity. Retrieved from:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: A Researcher's Guide to Improving the Yield of 9-Methoxy-8-methyl-11H-benzo[a]carbazole Synthesis

    Welcome to the technical support center for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

    Introduction to the Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    The synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, a substituted benzo[a]carbazole derivative, is most commonly achieved through the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone. In this case, the key precursors are (5-methoxy-4-methylphenyl)hydrazine and α-tetralone.

    The electron-donating nature of the methoxy and methyl groups on the phenylhydrazine ring generally facilitates the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, which can lead to higher yields under optimized conditions.[2] However, challenges such as side reactions, purification difficulties, and suboptimal reaction conditions can significantly impact the overall yield and purity of the final product.

    This guide will walk you through a detailed synthetic protocol, address common problems you may encounter, and provide scientifically-grounded solutions to optimize your experimental outcomes.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

    Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes?

    A1: Low yields in the Fischer indole synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole can be attributed to several factors:

    • Inappropriate Reaction Conditions: The reaction is highly sensitive to both temperature and the strength of the acid catalyst.[1][3] Conditions that are too harsh can lead to decomposition of the starting materials or the product, while conditions that are too mild may result in an incomplete reaction.

    • Purity of Starting Materials: Impurities in the (5-methoxy-4-methylphenyl)hydrazine or α-tetralone can significantly interfere with the reaction, leading to unwanted side products and lower yields.

    • Unstable Hydrazone Intermediate: While generally stable, the hydrazone intermediate can be sensitive to strong acidic conditions. It may be beneficial to form the hydrazone in situ under milder conditions before proceeding with the cyclization.[1]

    • Side Reactions: The electron-donating methoxy group can, in some cases, promote N-N bond cleavage in the hydrazone intermediate as a competing side reaction.[3][4]

    Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. How can I prevent this?

    A2: Tar and polymer formation is a common issue in Fischer indole syntheses, often resulting from the harsh acidic conditions and high temperatures.[1]

    • Optimize Temperature: High temperatures can promote the formation of tars. It is advisable to start with milder temperature conditions and gradually increase if the reaction is not proceeding.

    • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is a common choice, but other Brønsted or Lewis acids like sulfuric acid, p-toluenesulfonic acid, or zinc chloride can be explored.[5][6] Sometimes, a milder catalyst can reduce charring.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

    Q3: Purification of my crude product is proving difficult, with streaking on the TLC plate and poor separation during column chromatography. What can I do?

    A3: Purification of carbazole derivatives can be challenging due to their polarity and potential for degradation on silica gel.

    • Deactivated Silica Gel: The acidic nature of silica gel can sometimes cause streaking or decomposition of the product. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.

    • Solvent System Optimization: A systematic trial of different solvent systems for column chromatography is crucial. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system.

    Experimental Protocols

    This section provides detailed, step-by-step methodologies for the synthesis of the necessary precursors and the final product.

    Protocol 1: Synthesis of (5-methoxy-4-methylphenyl)hydrazine

    This synthesis is a two-step process starting from 4-methoxy-3-methylaniline.

    Step 1: Diazotization of 4-methoxy-3-methylaniline

    • In a well-ventilated fume hood, dissolve 4-methoxy-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. The formation of the diazonium salt is a critical step in the synthesis of arylhydrazines.

    Step 2: Reduction of the Diazonium Salt

    • Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • Collect the precipitated (5-methoxy-4-methylphenyl)hydrazine hydrochloride by vacuum filtration and wash it with a small amount of cold water.

    • The free base can be obtained by treating the hydrochloride salt with a base like sodium hydroxide, followed by extraction with an organic solvent.

    Protocol 2: Fischer Indole Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole
    • In a round-bottom flask, combine (5-methoxy-4-methylphenyl)hydrazine (1.0 eq) and α-tetralone (1.0-1.1 eq).

    • Add a suitable acid catalyst. Polyphosphoric acid (PPA) is a common choice and can also serve as the solvent. Alternatively, a Brønsted acid like p-toluenesulfonic acid in a high-boiling solvent like xylene or acetic acid can be used.[5]

    • Heat the mixture with stirring. The optimal temperature will depend on the chosen catalyst and solvent, typically ranging from 80 to 140 °C.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    Protocol 3: Purification of 9-Methoxy-8-methyl-11H-benzo[a]carbazole
    • Column Chromatography:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Load the solution onto the column.

      • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

      • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

    • Recrystallization:

      • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the purified crystals under vacuum.

    Data Presentation and Characterization

    Table 1: Summary of Key Reagents and Reaction Conditions
    Reagent/ParameterPrecursor Synthesis (Hydrazine)Fischer Indole Synthesis
    Starting Materials 4-methoxy-3-methylaniline, NaNO₂, SnCl₂·2H₂O(5-methoxy-4-methylphenyl)hydrazine, α-tetralone
    Catalyst/Reagent HCl, H₂OPolyphosphoric acid (PPA) or p-TsOH
    Solvent WaterPPA or Xylene/Acetic Acid
    Temperature 0-10 °C80-140 °C
    Reaction Time 2-3 hours2-12 hours
    Typical Yield 60-80%50-70% (optimized)
    Expected Spectroscopic Data for 9-Methoxy-8-methyl-11H-benzo[a]carbazole
    • ¹H NMR:

      • Aromatic protons in the range of 7.0-8.5 ppm.

      • A singlet for the methoxy group protons around 3.9-4.1 ppm.

      • A singlet for the methyl group protons around 2.3-2.5 ppm.

      • A broad singlet for the N-H proton of the carbazole ring, typically downfield (above 8.0 ppm).

    • ¹³C NMR:

      • Aromatic carbons in the range of 110-145 ppm.

      • A signal for the methoxy carbon around 55-57 ppm.

      • A signal for the methyl carbon around 15-20 ppm.

    • Mass Spectrometry (MS):

      • The molecular ion peak (M+) is expected at m/z = 261.13.

    • Infrared (IR) Spectroscopy:

      • A characteristic N-H stretching vibration around 3400-3300 cm⁻¹.

      • C-H stretching vibrations for aromatic and aliphatic groups.

      • C=C stretching vibrations for the aromatic rings.

      • C-O stretching for the methoxy group.

    Visualizations

    Diagram 1: Overall Synthetic Workflow

    Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fischer Fischer Indole Synthesis cluster_purification Purification Aniline 4-methoxy-3-methylaniline Diazonium Diazonium Salt Aniline->Diazonium 1. NaNO₂, HCl, 0-5°C Hydrazine (5-methoxy-4-methylphenyl)hydrazine Diazonium->Hydrazine 2. SnCl₂, HCl Hydrazone Hydrazone Intermediate (in situ) Hydrazine->Hydrazone + α-tetralone Product 9-Methoxy-8-methyl- 11H-benzo[a]carbazole Hydrazone->Product Acid Catalyst (PPA), Heat Crude Crude Product Product->Crude Column Column Chromatography Crude->Column Pure Pure Product Column->Pure Recrystallization

    Caption: Synthetic workflow for 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Diagram 2: Logical Troubleshooting Flowchart

    Troubleshooting_Flowchart Start Low Yield or Reaction Failure CheckPurity Check Purity of Starting Materials Start->CheckPurity PurificationIssue Investigate Purification Procedure Start->PurificationIssue If product is formed but lost during workup PurityOK Purity is High CheckPurity->PurityOK Yes Repurify Repurify Starting Materials CheckPurity->Repurify No OptimizeConditions Optimize Reaction Conditions VaryCatalyst Vary Acid Catalyst (Type and Amount) OptimizeConditions->VaryCatalyst VaryTemp Vary Temperature and Reaction Time OptimizeConditions->VaryTemp InSitu Consider in situ Hydrazone Formation OptimizeConditions->InSitu DeactivateSilica Use Deactivated Silica Gel PurificationIssue->DeactivateSilica Recrystallize Attempt Recrystallization PurificationIssue->Recrystallize PurityOK->OptimizeConditions

    Caption: Troubleshooting flowchart for low yield issues.

    References

    • BenchChem. (2025).
    • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
    • BenchChem. (2025). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines.
    • J&K Scientific LLC. (2026, February 23). Fischer Indole Synthesis.
    • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

    • PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]

    • BenchChem. (2025).
    • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

    • Arya, K. R., Sparkes, H. A., & Prasad, K. J. R. (2018). Electronic Supplementary Information A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Mich. The Royal Society of Chemistry.
    • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54683–54719.
    • Thuy, P. T. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(49), 34624-34633.
    • Al-Awadi, N. A., & El-Dusouqui, O. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2585-2592.
    • Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(17), 7056-7065.
    • Beller, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry, 70(14), 5429-5437.
    • Kalita, D., & Borah, R. (2014). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. International Journal of ChemTech Research, 6(7), 3636-3640.
    • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
    • Prasad, K. J. R., et al. (2018). SUPPLEMENTARY INFORMATION An efficient one-pot synthesis of Carbazole fused Benzoquinolines and Pyridocarbazoles.
    • Baxendale, I. R., et al. (2014). understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.
    • Quora. (2018, November 19).
    • Wang, B., et al. (2019). Construction of Benzo[a]carbazole Derivatives via Diels- Alder Reaction of Arynes with Vinylindoles. The Royal Society of Chemistry.
    • Li, J., et al. (2016). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. International Journal of Organic Chemistry, 6(2), 115-121.
    • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
    • BenchChem. (2025). Technical Support Center: Synthesis of [2-(methylthio)phenyl]hydrazine.
    • Sadaphal, S. A., & Akamanchi, K. G. (2004). Fischer indole synthesis in the absence of a solvent. Indian Journal of Chemistry, 43B, 1559-1561.
    • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
    • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
    • Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
    • Indian Academy of Sciences. (2018, March 28). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles.
    • Sigma-Aldrich. (n.d.). 4-Methoxy-3-methylaniline.
    • Yang, J., et al. (2014).
    • Google Patents. (n.d.).
    • MedChemExpress. (n.d.). 4-Methoxy-N-methylaniline-d3 (N-Methyl-4-anisidine-d3).
    • Reddit. (2021, December 9). Problems with Fischer indole synthesis.
    • Autechaux. (2026, March 25). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production.
    • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
    • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
    • Organic Chemistry Portal. (n.d.).
    • BenchChem. (2025).
    • NIST WebBook. (n.d.). 11H-Benzo[a]carbazole.
    • SpectraBase. (n.d.). 11H-Benzo(A)carbazole.
    • Appchem. (n.d.). 11H-Benzo[a]carbazole, 9-methoxy-8-methyl-.

    Sources

    Optimization

    overcoming solubility issues with 9-Methoxy-8-methyl-11H-benzo[a]carbazole in vitro

    Technical Support Center: Overcoming In Vitro Solubility Issues with 9-Methoxy-8-methyl-11H-benzo[a]carbazole As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Overcoming In Vitro Solubility Issues with 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of highly lipophilic polycyclic aromatic hydrocarbons (PAHs). 9-Methoxy-8-methyl-11H-benzo[a]carbazole features a rigid, planar, and highly hydrophobic core. This structural topology drives intense π-π stacking and hydrophobic aggregation in aqueous environments, leading to rapid precipitation, plastic adsorption, and erratic assay kinetics.

    To ensure scientific integrity and reproducible, self-validating experimental systems, this guide provides mechanistic troubleshooting, quantitative parameters, and validated protocols for solubilizing this complex molecule.

    I. Quantitative Parameters for Solubilization

    Understanding the thermodynamic limits of your solvent system is the first step in preventing compound precipitation. The table below summarizes the optimal excipients for benzo[a]carbazole derivatives and their physiological limits in cell culture.

    Table 1: Solvent Compatibility and Cytotoxicity Thresholds for In Vitro Assays

    Solvent / ExcipientMax Recommended Stock Conc.Max Final In Vitro Conc.Mechanism of SolubilizationCytotoxicity Risk
    DMSO (Anhydrous) 10 - 50 mM≤ 0.1% - 0.5% (v/v)Co-solvency: Disrupts water hydrogen bonding networks.High at >1%: Induces apoptosis and alters metabolism.
    HP-β-Cyclodextrin 50 - 100 mM≤ 1% - 2% (w/v)Inclusion Complexation: Encapsulates the drug in a hydrophobic cavity.Very Low: Highly biocompatible oligosaccharide.
    Fetal Bovine Serum N/A5% - 10% (v/v)Protein Binding: Albumin acts as a natural hydrophobic carrier.Moderate: Can sequester drug, altering the free active fraction.

    II. Mechanistic Troubleshooting Workflow

    Before proceeding to the protocols, use the following logical decision tree to determine the most appropriate solubilization strategy based on your target assay concentration.

    SolubilityWorkflow Start Solid 9-Methoxy-8-methyl- 11H-benzo[a]carbazole DMSO_Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->DMSO_Stock Decision Aqueous Assay Requirement? DMSO_Stock->Decision Direct_Dilution Direct Dilution Method (Low concentrations) Decision->Direct_Dilution < 10 µM Final Complexation HP-β-CD Complexation (High concentrations) Decision->Complexation > 10 µM Final Intermediate_Dil Intermediate Dilution in DMSO Direct_Dilution->Intermediate_Dil Media_Add Dropwise Addition to Pre-warmed Media Intermediate_Dil->Media_Add Success Solubilized Drug for In Vitro Assay Media_Add->Success HPBCD_Prep Prepare 20-50 mM HP-β-CD in Buffer Complexation->HPBCD_Prep Incubation Incubate & Sonicate to form Inclusion Complex HPBCD_Prep->Incubation Incubation->Success

    Mechanistic workflow for solubilizing highly hydrophobic benzo[a]carbazole derivatives.

    III. Validated Experimental Protocols

    Protocol 1: Optimized DMSO Co-Solvency & Serial Dilution (For Final Conc. < 10 µM)

    Causality: Direct addition of high-concentration DMSO stocks into aqueous media causes localized supersaturation, leading to irreversible nucleation and precipitation. An intermediate dilution step lowers the localized concentration gradient, preventing the thermodynamic shock that causes aggregation.

    • Stock Preparation: Dissolve 9-Methoxy-8-methyl-11H-benzo[a]carbazole in 100% anhydrous DMSO to a concentration of 10 mM.

      • Self-Validation: Visually inspect for clarity. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear before proceeding.

    • Intermediate Dilution: Dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

    • Media Pre-warming: Pre-warm the complete cell culture media (containing 5-10% FBS) to 37°C.

      • Causality: Heat increases the kinetic energy of the solvent, improving the thermodynamic solubility limit and preventing cold-shock precipitation.

    • Dropwise Addition: While vortexing the media, add the intermediate stock dropwise to achieve the final concentration (e.g., to reach 1 µM, perform a 1:1000 dilution of the 1 mM stock, resulting in a safe 0.1% final DMSO concentration).

    Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (For Final Conc. > 10 µM)

    Causality: When the required drug concentration exceeds the thermodynamic limit of a 0.1% DMSO co-solvent system, 1 provides a hydrophobic cavity that encapsulates the benzo[a]carbazole core, shielding it from water while maintaining a highly soluble hydrophilic exterior[1].

    • Excipient Preparation: Prepare a 50 mM solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).

    • Drug Introduction: Add an excess of solid 9-Methoxy-8-methyl-11H-benzo[a]carbazole to the HP-β-CD solution.

    • Equilibration: Incubate the suspension in a rotary shaker at 37°C and 300 rpm for 48-72 hours to allow the inclusion complex to reach thermodynamic equilibrium[1].

    • Clarification: Centrifuge the mixture at 20,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

    • Self-Validation: Quantify the final solubilized concentration of the complexed drug using UV-Vis spectrophotometry or HPLC against a previously established standard curve. Do not assume 100% encapsulation.

    IV. Frequently Asked Questions (FAQs)

    Q1: I am observing cytotoxicity in my control wells. What is the maximum allowable DMSO concentration? A1: While some robust cell lines can tolerate up to 1% DMSO, it is universally recommended to keep the final DMSO concentration at or below 0.1% (v/v) for in vitro assays[2]. Concentrations above 0.5% have been shown to induce cell cycle arrest, alter cellular metabolism, and induce apoptosis in sensitive lines like primary fibroblasts and apical papilla cells[3]. Always run a vehicle-only control matched exactly to your highest DMSO concentration.

    Q2: My compound still precipitates even at 0.1% DMSO. Can I dissolve it directly in the cell culture medium? A2: No. Highly lipophilic polycyclic compounds like 4[4]. Dissolving directly in media will result in undissolved aggregates. If precipitation occurs at 0.1% DMSO, you must switch to an inclusion complex strategy using HP-β-CD[1].

    Q3: How does the presence of serum (FBS) affect the solubility and availability of this compound? A3: Serum contains high concentrations of albumin, which acts as a natural carrier for hydrophobic molecules. Adding the drug to5 compared to serum-free conditions[5]. However, be aware that high protein binding will reduce the "free" (active) fraction of the drug, potentially shifting your IC50 values to artificially higher concentrations.

    Q4: I suspect my compound is adsorbing to the plastic walls of the multi-well plates. How can I verify and prevent this? A4: Hydrophobic compounds with high LogP values notoriously bind to polystyrene. Self-validation test: Incubate your prepared media in the plate without cells for 24 hours, then sample the media and quantify the remaining drug via HPLC. If >20% is lost, pre-coat your plates with 1% BSA or use ultra-low attachment (hydrophilic polymer-coated) plates to minimize non-specific binding.

    V. References

    • "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?", ResearchGate, 2

    • "Carbazole | C12H9N | CID 6854", PubChem - NIH, 4

    • "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro", PMC - NIH, 3

    • "A troubleshooting of LGD-4033 solubility issues for in vitro assays", Benchchem, 5

    • "Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice", PMC - NIH,1

    Sources

    Troubleshooting

    Technical Support Center: Purification of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals dealing with...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) [1].

    Polycyclic aromatic nitrogen heterocycles present unique purification challenges. The highly planar tetracyclic core drives poor solubility and aggregation, while the secondary amine (11H-nitrogen) acts as a strong hydrogen-bond donor. Furthermore, the electron-donating 9-methoxy and 8-methyl substituents significantly lower the oxidation potential of the ring system, making the molecule highly sensitive to photo-oxidation. This guide synthesizes field-proven methodologies to overcome these structural bottlenecks.

    Purification Decision Matrix

    The following workflow illustrates the strategic decision-making process for isolating this compound based on the impurity profile.

    PurificationWorkflow N1 Crude Mixture (CAS: 919090-33-8) N2 TLC / LC-MS Profiling N1->N2 N3 Flash Chromatography (Silica + 1% Et3N) N2->N3 Standard Impurities N4 Reverse-Phase HPLC (C18, MeCN/H2O) N2->N4 Isomeric Impurities N5 Hot Recrystallization (Absolute Ethanol) N3->N5 >90% Purity N6 Ultra-Pure Product (>99.5% for Assays) N4->N6 Lyophilization N5->N6 Filtration & Drying

    Decision matrix for the purification of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Troubleshooting & FAQs

    Q1: My compound exhibits severe streaking on silica gel, leading to poor resolution and low recovery. How do I correct this? Causality & Solution: The 11H-carbazole core contains a secondary amine that acts as a strong hydrogen-bond donor. When interacting with the acidic silanol groups of standard normal-phase silica, it causes continuous adsorption/desorption delays (streaking). The 9-methoxy and 8-methyl groups further enrich the electron density of the aromatic system, exacerbating this binding affinity. The Fix: Pre-treat your silica column by flushing it with 1-2% triethylamine (Et₃N) in your mobile phase (e.g., Hexanes/EtOAc). The Et₃N competitively binds and caps the acidic silanols, allowing the benzo[a]carbazole to elute as a tight, symmetrical band.

    Q2: I am seeing co-elution of a byproduct with an identical mass (m/z). How can I separate them? Causality & Solution: Syntheses of benzo[a]carbazoles—such as Pd-catalyzed alkyne annulations[2] or Fischer-type cyclizations—frequently produce regioisomers (e.g., benzo[c]carbazoles)[3]. Because these isomers have identical molecular weights and nearly identical polarities, normal-phase chromatography often fails to resolve them. The Fix: Transition to Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase. The subtle differences in the three-dimensional planar surface area between linear and angular benzocarbazoles result in different hydrophobic interactions with the C18 alkyl chains, allowing for baseline resolution using a shallow gradient of Acetonitrile and Water.

    Q3: The purified fractions darken from pale yellow to brown after concentration. What is happening? Causality & Solution: The 9-methoxy and 8-methyl substituents are strongly electron-donating, which significantly lowers the oxidation potential of the benzo[a]carbazole core. In the presence of ambient light and dissolved oxygen, the 11H-nitrogen and the electron-rich aromatic rings undergo photo-oxidation, forming radical cations and subsequent dimeric or quinoid degradation products. The Fix: Perform all concentrations under reduced pressure at water-bath temperatures below 35°C. Shield the rotary evaporator with amber glass or foil. Once purified, immediately flush the storage vial with Argon and store the compound at -20°C.

    Q4: What is the most reliable method to achieve the >99.5% purity required for in vivo biological assays? Causality & Solution: While chromatography is excellent for removing gross impurities, it often leaves trace silicates or solvent residues. 11H-Benzo[a]carbazoles possess a highly rigid, planar architecture that dictates highly ordered crystal packing. Recrystallization leverages this thermodynamic preference; the growing crystal lattice rigorously excludes structurally dissimilar impurities and solvents. The Fix: Perform a hot recrystallization using absolute ethanol or a toluene/hexane binary system.

    Quantitative Method Comparison

    Purification TechniqueTypical Yield RecoveryPurity AchievedScalabilityPrimary Application
    Normal-Phase Flash (Silica + Et₃N)75 - 85%90 - 95%High (Grams to kg)Bulk crude cleanup, removing catalysts & salts
    Reverse-Phase HPLC (C18)60 - 70%> 99%Low (Milligrams)Isolation of regioisomers, analytical prep
    Hot Recrystallization (Ethanol)80 - 90%> 99.5%High (Grams to kg)Final polishing for biological assays

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

    Protocol A: Deactivated Normal-Phase Flash Chromatography

    Use this protocol for the initial isolation of the crude synthetic mixture.

    • Solvent Preparation: Prepare the mobile phase (typically a gradient of 90:10 to 70:30 Hexanes/Ethyl Acetate). Add exactly 1% v/v Triethylamine (Et₃N) to the mixture.

    • Column Equilibration: Flush the packed silica column with a minimum of 3 column volumes (CV) of the Et₃N-modified solvent.

      • Self-Validation Checkpoint 1: Collect a few drops of the eluent coming off the column and test it with pH paper. It must be basic (pH > 8). If it is neutral, the silica silanols are not fully capped; continue flushing until basicity is confirmed.

    • Sample Loading: Dissolve the crude 9-Methoxy-8-methyl-11H-benzo[a]carbazole in a minimum volume of Dichloromethane (CH₂Cl₂) and carefully load it onto the column head.

    • Elution & Collection: Run the column using the established gradient and collect fractions.

      • Self-Validation Checkpoint 2: Before combining fractions, run a 2D TLC plate of the peak fraction. Spot the sample, run it in the mobile phase, dry the plate, rotate it 90°, and run it again. A single spot exactly on the diagonal confirms the compound is stable. Off-diagonal spots indicate the compound is degrading on the silica, dictating an immediate switch to RP-HPLC.

    Protocol B: High-Yield Recrystallization

    Use this protocol to upgrade >90% pure material to >99.5% analytical grade.

    • Dissolution: Suspend the semi-pure compound in absolute ethanol in an Erlenmeyer flask (approximately 20-30 mL of solvent per 1 gram of compound).

    • Heating: Gently heat the suspension to reflux (approx. 78°C) while stirring continuously until complete dissolution occurs.

      • Self-Validation Checkpoint 1: Inspect the boiling solution against a strong light. If insoluble particulates remain, perform a hot filtration through a pre-warmed fritted funnel to remove inorganic salts or polymerized degradation products before proceeding.

    • Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours to maximize yield.

    • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol. Dry the crystals under a high vacuum for 12 hours.

      • Self-Validation Checkpoint 2: Conduct a melting point analysis on the dried crystals. A sharp melting point range ( Δ T ≤ 1.5 °C) validates that the crystal lattice is highly ordered and free of trapped solvent or structurally similar impurities. A broad range requires a second recrystallization cycle.

    References

    • 11H-Benzo[a]carbazole, 9-methoxy-8-methyl- | 919090-33-8 | C18H15NO, Appchem. 1

    • High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development, Benchchem.

    • Synthesis of Benzo[a]carbazoles from 2‐Arylindoles via a Sequential Propargylation, Propargyl‐Allenyl Isomerization, and 6π‐Electrocyclization, DOI.org. 3

    • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues, PMC (NIH). 2

    Sources

    Optimization

    avoiding degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in solution

    Welcome to the technical support center for 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Our goal is to ensure the integrity and stability of your experiments by addressing potential challenges related to the degradation of this molecule.

    Troubleshooting Guide: Investigating Degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole Solutions

    If you are observing unexpected results, such as loss of activity, changes in absorbance/fluorescence, or the appearance of unknown peaks in your analytical data, your compound may be degrading. This troubleshooting guide will help you identify the potential cause and find a solution.

    Troubleshooting_Degradation start Start: Suspected Degradation check_visual Visually inspect the solution. Is there a color change or precipitation? start->check_visual color_change Yes: Color change or precipitate observed check_visual->color_change Yes no_change No: Solution appears clear and unchanged check_visual->no_change No analyze_purity Analyze purity and identify degradants (e.g., HPLC, LC-MS, GC-MS) color_change->analyze_purity no_change->analyze_purity degradation_confirmed Degradation confirmed? analyze_purity->degradation_confirmed no_degradation No degradation detected. Review other experimental parameters. degradation_confirmed->no_degradation No review_storage Review Storage Conditions degradation_confirmed->review_storage Yes improper_storage Improper Storage Conditions? review_storage->improper_storage optimize_storage Optimize storage: - Amber vials - Inert atmosphere (N2 or Ar) - Lower temperature (-20°C or -80°C) improper_storage->optimize_storage Yes review_solvent Review Solvent Choice improper_storage->review_solvent No end Problem Resolved optimize_storage->end improper_solvent Incompatible Solvent? review_solvent->improper_solvent change_solvent Select an appropriate aprotic solvent. (e.g., DMSO, DMF, THF, Toluene). Ensure solvent is high-purity and degassed. improper_solvent->change_solvent Yes review_ph Review Solution pH improper_solvent->review_ph No change_solvent->end improper_ph Is the pH acidic or strongly basic? review_ph->improper_ph adjust_ph Maintain a neutral pH. Use buffered solutions if compatible. improper_ph->adjust_ph Yes consider_photodegradation Consider Photodegradation improper_ph->consider_photodegradation No adjust_ph->end light_exposure Was the solution exposed to light? consider_photodegradation->light_exposure protect_from_light Protect from light at all times. Use amber vials and work in low-light conditions. light_exposure->protect_from_light Yes light_exposure->end No protect_from_light->end

    Caption: Troubleshooting flowchart for degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that can cause the degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in solution?

    A1: The degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in solution is primarily influenced by four factors: solvent choice, light exposure (photodegradation), pH, and temperature. The carbazole core is susceptible to oxidation, and the methoxy group can also influence its electronic properties and reactivity.[1][2][3]

    Q2: Which solvents are recommended for dissolving and storing 9-Methoxy-8-methyl-11H-benzo[a]carbazole?

    A2: It is recommended to use high-purity, dry, aprotic solvents. Commonly used solvents for carbazole derivatives include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[4][5] Protic solvents, especially those that can act as hydrogen bond donors, may interact with the compound and potentially facilitate degradation pathways. The choice of solvent can also affect the compound's photophysical properties, which may be important for your application.[3][6]

    Q3: How significant is the risk of photodegradation, and what are the best practices to prevent it?

    A3: Carbazole and its derivatives are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UV light.[7][8] This can lead to the formation of byproducts and a decrease in the concentration of the active compound.[9][10] To mitigate this risk, always store solutions in amber glass vials to block UV and visible light.[11] When working with the solution, do so in a dimly lit environment or under yellow light. For long-term storage, ensure containers are securely sealed and protected from any light source.[12]

    Q4: What is the optimal pH range for solutions of 9-Methoxy-8-methyl-11H-benzo[a]carbazole?

    Q5: What are the recommended storage temperatures for solutions of this compound?

    A5: For short-term storage (days to a week), refrigeration at 2-8 °C is generally sufficient. For long-term storage, it is highly recommended to store solutions at -20 °C or -80 °C. Lower temperatures will significantly slow down the rate of potential degradation reactions.[7][15] Methoxy-substituted carbazole derivatives generally exhibit high thermal stability in their solid form, often with decomposition temperatures exceeding 300-400°C.[1][15][16] However, in solution, the potential for degradation at elevated temperatures is higher.

    Q6: Are there any signs of degradation that I can visually inspect?

    A6: A change in the color of the solution is often an initial indicator of degradation. The formation of a precipitate can also signify that the compound is degrading or has come out of solution. However, the absence of visual changes does not guarantee stability. For accurate assessment, it is essential to use analytical techniques such as HPLC, LC-MS, or GC-MS to monitor the purity of the solution over time.[17]

    Key Factors Influencing Stability

    The stability of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in solution is a multifactorial issue. The following diagram illustrates the key environmental factors that can contribute to its degradation.

    Stability_Factors Compound 9-Methoxy-8-methyl-11H-benzo[a]carbazole in Solution Degradation Degradation Light Light (UV, Visible) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation pH pH (Acidic/Basic) pH->Degradation Temperature High Temperature Temperature->Degradation Solvent Solvent Choice Solvent->Degradation

    Caption: Key factors influencing the degradation of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Experimental Protocols

    Protocol for Preparation of a Stock Solution
    • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as DMSO, DMF, or THF. Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption and peroxide formation.

    • Degassing the Solvent (Optional but Recommended): To minimize oxidation, degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.

    • Weighing the Compound: Accurately weigh the desired amount of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in a clean, dry vial.

    • Dissolution: Add the desired volume of solvent to the vial. If necessary, sonicate briefly in a water bath to aid dissolution. Avoid excessive heating.

    • Inert Atmosphere: Once dissolved, flush the headspace of the vial with an inert gas before sealing.

    • Storage: Store the stock solution in an amber vial at -20 °C or -80 °C for long-term storage.

    Protocol for Monitoring Solution Stability
    • Initial Analysis: Immediately after preparing the stock solution, perform an initial purity analysis using a suitable chromatographic method (e.g., HPLC with UV or MS detection). This will serve as your time-zero reference.

    • Time-Point Sampling: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the stock solution from storage. Allow it to equilibrate to room temperature before opening.

    • Analysis: Analyze an aliquot of the solution using the same chromatographic method as the initial analysis.

    • Data Comparison: Compare the chromatograms from the different time points. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

    Data Summary Table

    ParameterRecommendationRationale
    Solvent High-purity, anhydrous, aprotic (e.g., DMSO, DMF, THF)Minimizes solvent-mediated degradation and ensures good solubility.[4][5]
    Storage Temperature -20 °C or -80 °C (long-term)Reduces the rate of chemical degradation.[7][15]
    Light Exposure Store in amber vials, protect from lightPrevents photodegradation.[8][12]
    Atmosphere Store under an inert atmosphere (N₂ or Ar)Minimizes oxidation.
    pH Maintain a neutral pH (6-8)Avoids acid or base-catalyzed degradation.[13][14]

    References

    Sources

    Troubleshooting

    Technical Support Center: Scale-Up Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Welcome to the technical support center for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific rationale to empower your synthetic strategies.

    Introduction: The Fischer Indole Synthesis Approach

    The most common and industrially relevant route to 9-Methoxy-8-methyl-11H-benzo[a]carbazole is the Fischer indole synthesis.[1][2][3] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ or isolated from the corresponding phenylhydrazine and ketone.[4] While elegant in its conception, the scale-up of this process introduces a number of practical challenges that can impact yield, purity, and safety.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    FAQ 1: My Fischer indole synthesis is resulting in a low yield of the desired 9-Methoxy-8-methyl-11H-benzo[a]carbazole. What are the likely causes and how can I improve it?

    Low yields are a frequent issue in the scale-up of the Fischer indole synthesis. The root cause often lies in one or more of the following areas:

    • Incomplete Hydrazone Formation: The initial condensation between 4-methoxy-3-methylphenylhydrazine and 1-tetralone to form the hydrazone intermediate is a critical equilibrium-driven step. On a larger scale, inefficient mixing or inadequate water removal can shift the equilibrium back towards the starting materials.

      • Troubleshooting:

        • Azeotropic Water Removal: When scaling up, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to drive the reaction forward by continuously removing water.

        • Pre-formation and Isolation of the Hydrazone: For better control, the hydrazone can be synthesized and isolated as a separate step before proceeding with the cyclization.[5] This allows for purification of the intermediate and ensures that the cyclization step starts with pure material.

    • Suboptimal Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are paramount for the cyclization step.[4] Polyphosphoric acid (PPA) is a common choice due to its high dehydrating power and ability to act as both catalyst and solvent.[6][7] However, its viscosity and exothermic reaction with water can pose challenges on a larger scale.

      • Troubleshooting:

        • Catalyst Screening: While PPA is effective, other Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can also be employed.[1][4] A small-scale screen of different catalysts and loadings can identify the optimal conditions for your specific setup.

        • Temperature Control: The cyclization is often performed at elevated temperatures.[8] Precise temperature control is crucial. Overheating can lead to decomposition and the formation of tar-like byproducts, while insufficient heat will result in a sluggish or incomplete reaction. Utilize a well-calibrated heating mantle and thermocouple to maintain a consistent internal temperature.

    • Side Reactions and Impurity Formation: The acidic and high-temperature conditions of the Fischer indole synthesis can promote various side reactions, including rearrangement of the intermediate, sulfonation (if using sulfuric acid), and polymerization.

      • Troubleshooting:

        • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored impurities.

        • Gradual Addition: On a larger scale, the gradual addition of the hydrazone to the hot acid catalyst can help to control the reaction exotherm and minimize the formation of byproducts.

    Experimental Protocol: Optimized Fischer Indole Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Step 1: Hydrazone Formation (Isolated Intermediate)

    • To a solution of 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-tetralone (1.05 eq) to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

    Step 2: Cyclization

    • Carefully heat polyphosphoric acid (PPA) (10-20 wt eq) to 80-90 °C in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

    • Slowly add the dried hydrazone from Step 1 in portions to the hot PPA, ensuring the internal temperature does not exceed 120 °C.

    • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to approximately 60-70 °C.

    • Carefully and slowly quench the reaction by pouring the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide) to a pH of 7-8.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

    Table 1: Troubleshooting Guide for Low Yield

    Symptom Potential Cause Recommended Action
    Low conversion of starting materialsIncomplete hydrazone formationUse a Dean-Stark trap for water removal or pre-form and isolate the hydrazone.
    Formation of a large amount of tar-like materialReaction temperature too high or "hot spots" in the reactorImprove temperature control with a calibrated thermocouple and consider slower addition of the hydrazone to the hot acid.
    Incomplete cyclizationInsufficient acid catalyst or reaction time/temperatureOptimize catalyst loading and reaction parameters on a small scale first.
    FAQ 2: I am observing significant impurity formation during the scale-up. How can I identify and minimize these byproducts?

    Impurity profiling is crucial for a successful scale-up. Common impurities in the Fischer indole synthesis of this target molecule include:

    • Regioisomers: While the desired 11H-benzo[a]carbazole is the major product, trace amounts of the isomeric 5H-benzo[c]carbazole can sometimes form.

    • Oxidation Products: Exposure to air at high temperatures can lead to the formation of colored, oxidized impurities.

    • Unreacted Intermediates: Incomplete reaction can leave residual hydrazone or other intermediates in the final product.

    Troubleshooting and Minimization:

    • Analytical Monitoring: Utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities throughout the process.

    • Inert Atmosphere: As mentioned previously, maintaining a nitrogen or argon atmosphere is critical to prevent oxidation.[9]

    • Purification Strategy:

      • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes). Experiment with different solvent systems to find the one that provides the best balance of purity and recovery.

      • Column Chromatography: For high-purity material, column chromatography on silica gel may be necessary.[5] However, this can be challenging and costly on a large scale. If using chromatography, consider using a gradient elution to improve separation. Some indole products can be sensitive to the acidic nature of silica gel, leading to degradation. In such cases, using neutralized silica gel or an alternative stationary phase like alumina can be beneficial.[5]

    FAQ 3: The use of Polyphosphoric Acid (PPA) on a large scale presents safety and handling challenges. What are the hazards and are there any alternatives?

    Polyphosphoric acid is a corrosive and viscous substance that requires careful handling.[10][11][12][13]

    Hazards of PPA:

    • Corrosive: Causes severe burns to skin and eyes.[10][11][12]

    • Hygroscopic and Reactive with Water: Reacts exothermically and sometimes violently with water, releasing heat.[10][11] This can be particularly dangerous during the workup step if not controlled properly.

    • High Viscosity: Its thick, syrupy nature makes it difficult to stir and transfer on a large scale, potentially leading to localized overheating.[10]

    Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.

    • Ventilation: Work in a well-ventilated fume hood.

    • Controlled Quenching: The quenching of the PPA reaction mixture must be done slowly and with efficient cooling and stirring to manage the exotherm.

    Alternatives to PPA:

    While PPA is effective, several alternatives can be considered for the cyclization step, which may offer a better safety profile or easier handling on a larger scale:

    • Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid): This reagent is a powerful dehydrating agent and a strong acid, often providing higher yields and cleaner reactions than PPA.

    • Solid Acid Catalysts: The use of reusable solid acid catalysts, such as sulfonic acid-functionalized carbon materials, is a greener and potentially safer alternative.[14][15] These catalysts can be easily removed by filtration, simplifying the workup procedure.

    • Microwave-Assisted Synthesis: For smaller scale-up batches, microwave-assisted synthesis can significantly reduce reaction times and improve yields, often with lower catalyst loadings.[8]

    Visualization of the Fischer Indole Synthesis Workflow

    Fischer_Indole_Synthesis cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification A 4-Methoxy-3-methyl- phenylhydrazine C Hydrazone Intermediate A->C Condensation B 1-Tetralone B->C D Hydrazone Intermediate E 9-Methoxy-8-methyl-11H- benzo[a]carbazole D->E Acid Catalyst (PPA) Heat F Crude Product E->F Quench & Neutralize G Purified Product F->G Recrystallization/ Chromatography

    Caption: Workflow for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    FAQ 4: My final product is off-color (yellow or brown). What is the cause and how can I obtain a colorless product?

    The formation of colored impurities is a common issue, especially when the reaction is exposed to air at high temperatures.

    Causes of Coloration:

    • Oxidation: The carbazole ring system can be susceptible to oxidation, leading to highly conjugated, colored byproducts.

    • Residual Acid/Base: Incomplete neutralization during workup can leave trace amounts of acid or base, which can catalyze degradation over time.

    • Impurities from Starting Materials: The purity of the starting 4-methoxy-3-methylphenylhydrazine and 1-tetralone is critical. Impurities in these materials can carry through the synthesis and lead to discoloration.

    Decolorization Techniques:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through a pad of celite.

    • Thorough Washing: Ensure the final product is washed thoroughly with water to remove any residual salts from the neutralization step.

    • Purification of Starting Materials: If the problem persists, consider purifying the starting materials by distillation or recrystallization before use.

    Visualization of Troubleshooting Logic for Product Discoloration

    Discoloration_Troubleshooting Start Off-Color Product (Yellow/Brown) Q1 Was the reaction run under an inert atmosphere? Start->Q1 A1_No Implement a nitrogen or argon atmosphere. Q1->A1_No No A1_Yes Check for other causes. Q1->A1_Yes Yes Q2 Was the workup neutralization complete and thorough? A1_No->Q2 A1_Yes->Q2 A2_No Re-dissolve, neutralize, and wash thoroughly with water. Q2->A2_No No A2_Yes Consider purification options. Q2->A2_Yes Yes Purification Purification Options A2_No->Purification A2_Yes->Purification Charcoal Activated Carbon Treatment Purification->Charcoal Recrystal Recrystallization Purification->Recrystal Chrom Column Chromatography Purification->Chrom Final Colorless Product Charcoal->Final Recrystal->Final Chrom->Final

    Caption: Decision tree for troubleshooting off-color product.

    References

    • Polyphosphoric Acid (PPA) MSDS/SDS | Supplier & Distributor. (n.d.). Google Cloud.
    • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. (2024, August 11). PubMed.
    • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia.
    • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. (2024, August 11). MDPI.
    • Fischer Indole Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
    • Safety Data Sheet: Polyphosphoric Acid - Carl ROTH. (n.d.). Carl ROTH.
    • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
    • Improving yield in Fischer indole synthesis of precursors - Benchchem. (n.d.). BenchChem.
    • Polyphosphoric acids: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
    • Synthesis of Benzo[a]carbazoles and Dibenzo[c,g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization | The Journal of Organic Chemistry - ACS Publications. (2024, May 31). ACS Publications.
    • Polyphosphoric acid for synthesis 8017-16-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
    • Polyphosphoric acid CAS 8017-16-1 | 807471 - Merck Millipore. (n.d.). Merck Millipore.
    • Electronic Supplementary Information A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Mich. (2018). The Royal Society of Chemistry.
    • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
    • Total synthesis of 11-alkyl-11H-benzo[a]carbazoles 22 - ResearchGate. (n.d.). ResearchGate.
    • Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
    • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC. (n.d.). PMC.
    • Buy 8-methyl-11H-benzo[a]carbazole | 21064-33-5 - Smolecule. (2023, August 19). Smolecule.
    • Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
    • An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles - Indian Academy of Sciences. (2018, March 28). Indian Academy of Sciences.
    • Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. | Request PDF - ResearchGate. (n.d.). ResearchGate.
    • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC. (n.d.). PMC.
    • Recent developments in c−h functionalization of carbazoles. (n.d.). Royal Society of Chemistry.
    • (PDF) Trends in carbazole synthesis – an update (2013–2023) - ResearchGate. (2023, November 3). ResearchGate.
    • US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents. (n.d.). Google Patents.
    • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Publishing. (n.d.). RSC Publishing.
    • One-Pot Cascade Synthesis of Substituted Carbazoles from Indoles, Ketones, and Alkenes Using Oxygen as the Oxidant | The Journal of Organic Chemistry - ACS Publications. (2017, February 20). ACS Publications.
    • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C - Beaudry Research Group. (2021, August 23). Beaudry Research Group.
    • Synthesis of Benzo[ a]carbazoles and Dibenzo[ c, g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization - PubMed. (2024, June 21). PubMed.

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole .

    The construction of the 11H-benzo[a]carbazole core is classically achieved via the Fischer indole synthesis, reacting 1-tetralone with a substituted phenylhydrazine to yield a 5,6-dihydrobenzo[a]carbazole intermediate 1. This intermediate lacks the thermodynamic driving force to spontaneously aromatize and must undergo a controlled dehydrogenation step to achieve the fully aromatic target 2. While recent advancements explore transition-metal-catalyzed cyclizations 3, the Fischer route remains the most scalable approach, provided that regioselectivity and over-oxidation are strictly managed.

    Process Visualizations

    Experimental Workflow

    ExpWorkflow Step1 Step 1: Hydrazone Formation Step2 Step 2: Fischer Indolization Step1->Step2 Step3 Step 3: Isolation of Dihydro-Intermediate Step2->Step3 Step4 Step 4: DDQ Dehydrogenation Step3->Step4 Step5 Step 5: Purification & LC-MS QC Step4->Step5

    Step-by-step experimental workflow for the synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Mechanistic Divergence & Side Product Formation

    SideProductLogic SM 1-Tetralone + Hydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement SM->Sigmatropic Acid / Heat Target_Dihydro 5,6-Dihydro Intermediate (m/z 264) Sigmatropic->Target_Dihydro Kinetic Control (Major) Regioisomer 7-Methyl-8-methoxy Regioisomer (Steric Mismatch) Sigmatropic->Regioisomer High Temp (Minor) Target_Final 9-Methoxy-8-methyl- 11H-benzo[a]carbazole (m/z 262) Target_Dihydro->Target_Final 1.05 eq DDQ (Controlled) OverOx Over-oxidation Tars (Electron-rich ring degradation) Target_Dihydro->OverOx Excess DDQ / Moisture

    Logical relationship of reaction conditions driving target formation versus side product generation.

    Quantitative Analytical Profile

    To effectively troubleshoot, you must first identify the impurities. Below is a summary of the target compound and its most common side products observed during LC-MS and RP-HPLC analysis.

    CompoundFormulaExact Mass [M+H]⁺Typical RRT (RP-HPLC)Primary Cause of Formation
    9-Methoxy-8-methyl-11H-benzo[a]carbazole C₁₈H₁₅NO 262.12 1.00 Desired Pathway
    5,6-Dihydro IntermediateC₁₈H₁₇NO264.14~0.92Incomplete dehydrogenation
    7-Methyl-8-methoxy RegioisomerC₁₈H₁₅NO262.12~0.98Cyclization at sterically hindered ortho-position
    1-Tetralone (Starting Material)C₁₀H₁₀O147.08~0.45Hydrazone hydrolysis
    Over-oxidation AdductsVarious>300.00>1.10Excess DDQ / Radical substitution

    Troubleshooting FAQs

    Q1: How do I minimize the formation of the 7-methyl-8-methoxy regioisomer during the Fischer ring closure? A1: The starting material, (4-methoxy-3-methylphenyl)hydrazine, has two ortho positions available for the [3,3]-sigmatropic rearrangement. Position 6 is less sterically hindered than Position 2 (which is adjacent to the methyl group). While the desired 9-methoxy-8-methyl isomer is kinetically favored, harsh reaction temperatures (e.g., boiling glacial acetic acid at 118 °C) can overcome this activation energy barrier, leading to a loss of regiocontrol. Causality & Solution: Lower the reaction temperature by switching to a Lewis acid-catalyzed system (e.g., anhydrous ZnCl₂ in ethanol at 78 °C). This strictly enforces the kinetic preference for the less hindered position, minimizing the regioisomer.

    Q2: My final product contains a persistent impurity with an M+2 mass (m/z 264.14). How do I drive the reaction to completion? A2: This is the 5,6-dihydro-11H-benzo[a]carbazole intermediate. Because the tetralone core retains its saturated aliphatic carbons at positions 5 and 6, the central ring lacks the thermodynamic instability needed to spontaneously aromatize under standard Fischer conditions. Causality & Solution: The dehydrogenation step requires a stoichiometric oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). If you are seeing the M+2 peak, your DDQ may be degraded. Ensure the solvent is strictly anhydrous; water hydrolyzes DDQ, neutralizing its oxidative potential. Monitor the reaction via LC-MS until the m/z 264 peak is completely converted to m/z 262.

    Q3: I am observing black, tarry degradation products during the DDQ dehydrogenation step. What is causing this? A3: The 9-methoxy-8-methyl-indole moiety is exceptionally electron-rich due to the electron-donating effects of the methoxy and methyl groups. This makes the aromatic system highly susceptible to over-oxidation or electrophilic aromatic substitution by DDQ-derived radicals if the reaction is pushed too hard. Causality & Solution: Limit DDQ to exactly 1.05 equivalents. Do not use a large excess. If tars persist, switch to a milder, non-oxidative dehydrogenation protocol using 10% Pd/C in refluxing mesitylene (165 °C), which utilizes thermal catalytic dehydrogenation and avoids harsh quinone oxidants entirely.

    Self-Validating Experimental Protocol

    This optimized two-phase protocol utilizes built-in validation checks to ensure high yield and purity.

    Phase 1: Fischer Indolization (Kinetic Control)
    • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 10.0 mmol of (4-methoxy-3-methylphenyl)hydrazine hydrochloride and 10.5 mmol of 1-tetralone in 50 mL of absolute ethanol.

    • Catalysis: Add 2.0 equivalents of anhydrous ZnCl₂ (Lewis acid). Validation Check: The suspension should become a homogenous mixture as the Lewis acid coordinates.

    • Reflux: Heat the mixture to 78 °C under an inert nitrogen atmosphere for 6-8 hours.

    • In-Process QC: Monitor the disappearance of the hydrazone intermediate via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the hydrazone spot is fully consumed.

    • Isolation: Cool the reaction to 0 °C. The 5,6-dihydro-9-methoxy-8-methyl-11H-benzo[a]carbazole intermediate will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

    Phase 2: Dehydrogenation (Aromatization)
    • Setup: Dissolve the isolated 5,6-dihydro intermediate (approx. 8.0 mmol) in 40 mL of anhydrous toluene.

    • Oxidation: Slowly add exactly 1.05 equivalents of DDQ in portions. Critical: Exceeding this stoichiometry will result in the over-oxidation tars discussed in Q3.

    • Reaction: Reflux at 110 °C for 2 hours. The solution will darken significantly as the insoluble DDQH₂ byproduct precipitates.

    • In-Process QC: Pull a 10 µL aliquot, dilute in acetonitrile, and run an LC-MS. Validate that the m/z 264 peak has shifted entirely to m/z 262.

    • Workup & Purification: Cool to room temperature and filter off the DDQH₂. Wash the toluene filtrate with 10% aqueous NaOH (3 x 20 mL) to remove residual quinones, followed by brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure target compound.

    References

    • Antimalarial Dibenzannulated Medium-Ring Keto Lactams Source: ACS Infectious Diseases (2023) URL:[Link]

    • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst Source: RSC Advances / PMC (2023) URL:[Link]

    • Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions Source: Organic Letters - ACS Publications (2016) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Refining Analytical Detection of 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Welcome to the technical support center for the analytical detection of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the analytical detection of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. As direct, validated analytical methods for this specific compound are not widely published, this guide synthesizes field-proven insights from the analysis of related carbazole derivatives and polycyclic aromatic hydrocarbons (PAHs) to provide robust starting points for method development and to address common challenges you may encounter.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary analytical techniques for the detection and quantification of 9-Methoxy-8-methyl-11H-benzo[a]carbazole?

    A1: The most common and effective techniques for analyzing substituted benzo[a]carbazoles are High-Performance Liquid Chromatography (HPLC), typically with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and the need for structural confirmation.

    Q2: What are the key chemical properties of 9-Methoxy-8-methyl-11H-benzo[a]carbazole that influence its analysis?

    A2: 9-Methoxy-8-methyl-11H-benzo[a]carbazole has a molecular formula of C18H15NO and a molecular weight of approximately 261.32 g/mol . As a polycyclic aromatic hydrocarbon with a nitrogen-containing ring, it is a relatively non-polar and hydrophobic molecule, making it well-suited for reversed-phase HPLC and GC analysis. Its aromatic nature provides strong UV absorbance and fluorescence potential, which are beneficial for detection.

    Q3: What are the expected challenges in analyzing this compound?

    A3: Key challenges include achieving baseline separation from isomeric impurities, managing matrix effects in complex samples (e.g., biological fluids), and preventing thermal degradation if using GC-MS. Due to the presence of a methoxy and a methyl group, the fragmentation pattern in mass spectrometry will be specific and needs to be carefully interpreted, especially to distinguish it from other isomers.[1][2][3][4]

    Q4: How should I prepare my samples for analysis?

    A4: Sample preparation is critical and matrix-dependent. For drug formulations, a "dilute and shoot" approach with a suitable organic solvent like acetonitrile or methanol may be sufficient. For more complex matrices such as biological fluids or environmental samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove interfering substances and concentrate the analyte.

    HPLC Troubleshooting Guide

    High-Performance Liquid Chromatography is a powerful tool for the analysis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. However, various issues can arise. This guide provides a systematic approach to troubleshooting common HPLC problems.

    Recommended Starting HPLC Conditions (Adapted from related compounds)
    ParameterRecommended SettingRationale & Key Considerations
    Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the analyte makes a C18 column a suitable choice for good retention and separation.
    Mobile Phase Acetonitrile and Water (gradient elution)A gradient from a lower to a higher concentration of acetonitrile will effectively elute the analyte while separating it from other components.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
    Column Temperature 30-40 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.
    Detection UV at ~254 nm or Fluorescence (Ex/Em to be determined)The aromatic structure of the molecule should provide strong UV absorbance. Fluorescence detection can offer higher sensitivity and selectivity.
    HPLC Troubleshooting: Question & Answer Format

    Q: My peak for 9-Methoxy-8-methyl-11H-benzo[a]carbazole is broad and tailing. What could be the cause?

    A: Peak broadening and tailing can stem from several issues. Here’s a logical workflow to diagnose the problem:

    Troubleshooting workflow for poor peak shape in GC-MS.
    • Expertise & Experience: Active sites in the inlet liner or on the column can cause tailing of polarizable compounds like carbazoles. Using a deactivated liner and a high-quality, low-bleed column is crucial. Column contamination from previous injections can also lead to peak distortion. A high-temperature bake-out of the column may resolve this.

    Q: The mass spectrum of my compound does not show a clear molecular ion peak. What could be the reason?

    A: The absence or low abundance of the molecular ion (M+) peak can be a characteristic of the compound's fragmentation or an analytical issue.

    • Causality:

      • Extensive Fragmentation: Some molecules are prone to extensive fragmentation under standard 70 eV EI, leading to a weak or absent M+ peak. The stability of the benzo[a]carbazole ring system suggests the molecular ion should be relatively stable. However, the methoxy and methyl substituents can influence fragmentation.

      • Expected Fragmentation: For 9-Methoxy-8-methyl-11H-benzo[a]carbazole (m/z 261), expect to see a strong molecular ion peak. Common losses would be the loss of a methyl group (-15) to give a fragment at m/z 246, or loss of a methoxy group (-31) to give a fragment at m/z 230. The loss of CO from the methoxy group (-28) is also possible.

      • In-source Degradation: If the ion source is too hot or contaminated, it can cause the analyte to degrade before ionization, leading to the absence of the molecular ion.

      • Leak in the System: A leak in the MS system can lead to a high background and suppress the signal of the analyte.

    Q: I am having trouble distinguishing between 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its isomers. How can I improve selectivity?

    A: Differentiating between isomers can be challenging. A combination of chromatographic and mass spectrometric techniques is often required.

    • Chromatographic Resolution:

      • Optimize GC Program: Use a slower temperature ramp to improve the separation of closely eluting isomers.

      • Column Choice: Consider using a more polar column (e.g., a DB-17ms) to introduce different selectivity based on dipole-dipole interactions.

    • Mass Spectrometry:

      • Fragmentation Analysis: Carefully compare the relative abundances of the fragment ions. Even if the fragments are the same, their ratios can differ between isomers, providing a basis for differentiation.

      • Tandem MS (MS/MS): If available, GC-MS/MS can provide greater specificity. By selecting the molecular ion and fragmenting it further, you can generate a unique fragmentation pattern for each isomer.

    References

    • Appchem. (n.d.). 11H-Benzo[a]carbazole, 9-methoxy-8-methyl-. Retrieved from [Link]

    • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

    • IntechOpen. (2017). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - Analytical Methods. Retrieved from [Link]

    • PubMed. (2022). Polycyclic Aromatic Hydrocarbons: Occurrence, Electroanalysis, Challenges, and Future Outlooks. Retrieved from [Link]

    • ScienceDirect. (2022). Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. Retrieved from [Link]

    • Prasad, K. J. R., & Arya, K. R. (2018). A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Michael Reaction. Royal Society of Chemistry. Retrieved from [Link]

    • Indian Academy of Sciences. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Retrieved from [Link]

    • Jasztold-Howorko, R., et al. (n.d.). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Construction of Benzo[a]carbazole Derivatives via Diels- Alder Reaction of Arynes with Vinylindoles. Retrieved from [Link]

    • Mohamed, S. K., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. Retrieved from [Link]

    • MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. Retrieved from [Link]

    • ScienceReady. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

    • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

    • OpenStax. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Antitumor Activities of Ellipticine and Benzo[a]carbazole Analogs

    A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quest for novel molecular scaffolds with high e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of anticancer drug discovery, the quest for novel molecular scaffolds with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, ellipticine and its derivatives have long been recognized for their potent antitumor properties. Concurrently, the structurally related benzo[a]carbazole framework has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.

    Ellipticine: A Well-Established Antitumor Alkaloid

    Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a plant-derived alkaloid that has been extensively studied for its potent anticancer effects.[1][2] Its planar, tetracyclic structure is a key determinant of its biological activity, allowing it to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4][5] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7]

    Mechanism of Action

    The antitumor activity of ellipticine is multi-faceted and includes:

    • DNA Intercalation: The planar aromatic ring system of ellipticine inserts itself between the base pairs of the DNA double helix, causing a distortion of the DNA structure and interfering with DNA replication and transcription.[3]

    • Topoisomerase II Inhibition: Ellipticine stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and triggering apoptotic cell death.[1][4][5]

    • Generation of Reactive Oxygen Species (ROS): Ellipticine can induce oxidative stress within cancer cells by generating ROS, which can damage cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[2][3]

    • Modulation of Cell Signaling Pathways: Ellipticine has been shown to influence various signaling pathways involved in cell proliferation and survival, including the p53 tumor suppressor pathway.[6][8]

    The following diagram illustrates the primary mechanisms of action of ellipticine:

    ellipticine_mechanism Ellipticine Ellipticine DNA_Intercalation DNA Intercalation Ellipticine->DNA_Intercalation Topo_II Topoisomerase II Inhibition Ellipticine->Topo_II ROS ROS Generation Ellipticine->ROS Signaling Modulation of Signaling Pathways Ellipticine->Signaling Replication_Transcription Inhibition of Replication & Transcription DNA_Intercalation->Replication_Transcription DNA_Damage DNA Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis Signaling->Apoptosis Replication_Transcription->Apoptosis DNA_Damage->Apoptosis

    Caption: Primary mechanisms of antitumor action for ellipticine.

    In Vitro Cytotoxicity

    Ellipticine has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for ellipticine in various cancer cell lines as reported in the literature.

    Cell LineCancer TypeIC50 (µM)Reference
    A549Lung CancerNot specified[4]
    Col2Colon CancerNot specified[4]
    5637Bladder Cancer0.89[4]
    A-427Lung Cancer0.89[4]
    P388Leukemia1.34 - 1.7[4]
    K562Leukemia35 (for a derivative)[9]
    HepG2Liver Cancer1.932 - 2.990 (for derivatives)[10]
    MCF-7Breast Cancer~1[11]
    U87MGGlioblastoma~1[11]
    IMR-32Neuroblastoma<1[11]
    UKF-NB-4Neuroblastoma<1[11]
    HL-60Leukemia<1[11]

    Benzo[a]carbazoles: An Emerging Class of Anticancer Agents

    The benzo[a]carbazole scaffold represents a promising area of research for the development of novel anticancer agents.[6] While specific data for 9-Methoxy-8-methyl-11H-benzo[a]carbazole is limited, studies on various substituted benzo[a]carbazole derivatives have revealed significant antitumor potential.[1][3]

    Mechanism of Action

    Similar to ellipticine, the planar aromatic structure of benzo[a]carbazoles suggests that they may also exert their anticancer effects through DNA interaction. The proposed mechanisms of action for this class of compounds include:

    • DNA Intercalation: The planar ring system is capable of inserting between DNA base pairs, leading to disruption of DNA replication and transcription.

    • Enzyme Inhibition: Benzo[a]carbazole derivatives may inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. Some derivatives have shown inhibitory activity on estrogen receptor positive MCF-7 breast cancer cells.[1]

    • Induction of Apoptosis: Many carbazole derivatives have been shown to induce apoptosis in cancer cells through various cellular pathways.[7][11]

    The following diagram illustrates the potential mechanisms of action for benzo[a]carbazole derivatives:

    benzocarbazole_mechanism Benzo_a_carbazole Benzo[a]carbazole Derivatives DNA_Interaction DNA Interaction (Intercalation) Benzo_a_carbazole->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerases) Benzo_a_carbazole->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Benzo_a_carbazole->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Interaction->Cell_Cycle_Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

    Caption: Potential mechanisms of antitumor action for benzo[a]carbazole derivatives.

    In Vitro Cytotoxicity of Benzo[a]carbazole Derivatives

    Several studies have reported the cytotoxic activity of various substituted benzo[a]carbazole derivatives against human cancer cell lines. While a direct comparison with 9-Methoxy-8-methyl-11H-benzo[a]carbazole is not possible due to the lack of data, the following table provides a summary of the reported activities for some analogs.

    Derivative TypeCancer Cell Line(s)Reported ActivityReference
    11H-benzo[a]carbazole-5-carboxamidesA549 (Lung), HCT-116 (Colon)Potent antitumor activities[3]
    Dihydroxy-11-alkylbenzo[a]carbazolesMCF-7 (Breast)Inhibitory activity[1]
    N-H-benzo[a]carbazolesA549 (Lung), MDA-MB-231 (Breast)Efficient IC50 potencies[6]
    5H-benzo[b]carbazolesLeukemia, MelanomaIncreased potency[8]
    Carbazole amides and hydrazones7901 (Gastric), A875 (Melanoma)IC50 of 11.8 µM and 9.77 µM for a lead compound[4]
    N-substituted carbazole imidazolium saltsHL-60, SMMC-7721, MCF-7, SW480IC50 values of 0.51–2.48 µM for a lead compound[7]

    Comparative Analysis: Ellipticine vs. Benzo[a]carbazoles

    FeatureEllipticineBenzo[a]carbazole Derivatives
    Core Structure 6H-pyrido[4,3-b]carbazole11H-benzo[a]carbazole
    Primary Mechanism DNA intercalation and Topoisomerase II inhibitionPresumed to be DNA interaction; some derivatives show enzyme inhibition
    Data Availability Extensive preclinical and some clinical dataLimited for specific derivatives, but a growing body of literature on the general class
    Potency High potency with IC50 values often in the sub-micromolar to low micromolar rangeVaries significantly with substitution, but some derivatives show high potency (low micromolar IC50 values)
    Clinical Development Limited by toxicity, though derivatives have been in clinical trialsPrimarily in preclinical development

    Experimental Protocols

    In Vitro Cytotoxicity Assay (MTT Assay)

    This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

    Workflow Diagram:

    mtt_assay_workflow Start Start: Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add Test Compound (e.g., Ellipticine or Benzo[a]carbazole derivative) at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

    Caption: Workflow for a typical MTT cytotoxicity assay.

    Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound (ellipticine or benzo[a]carbazole derivative) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

    Conclusion

    Ellipticine stands as a well-validated antitumor agent with a clearly defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. Its clinical utility, however, has been hampered by toxicity issues. The benzo[a]carbazole scaffold, while sharing structural similarities with ellipticine, represents a more nascent but highly promising area of anticancer research. The diverse substitutions possible on the benzo[a]carbazole ring system offer a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. While a direct comparison with 9-Methoxy-8-methyl-11H-benzo[a]carbazole is currently not possible due to a lack of specific data, the broader class of benzo[a]carbazole derivatives has demonstrated significant and varied antitumor activities. Further investigation into the structure-activity relationships and mechanisms of action of specific benzo[a]carbazole analogs, including the title compound, is warranted to fully elucidate their therapeutic potential.

    References

    • Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. (n.d.).
    • Kumar PB, Kanaparthy S. The Anticancer Drug Ellipticine: Insights of Pharmacological Activity and Mechanism of Action. Adv Pharmacoepidemiol Drug Saf. 2024;13:363.
    • Stiborová M, Bárta F, Levová K, Hodek P, Frei E. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes. Int J Mol Sci. 2014;16(1):703-722.
    • Stiborová M, Bárta F, Levová K, Hodek P, Frei E. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies. PMC.
    • Ellipticine (NSC 71795). MedChemExpress.
    • Wang Y, Chen J, Li X, et al. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023. Molecules. 2024;29(10):2309.
    • Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. Walsh Medical Media.
    • Stiborová M, Bárta F, Levová K, Hodek P, Frei E. Ellipticines as DNA-targeted chemotherapeutics. Curr Med Chem. 2014;21(5):633-654.
    • de Oliveira Silva J, da Silva FC, de Oliveira RB, et al. Anticancer and immunomodulatory activities of a novel water-soluble derivative of Ellipticine. Helda - University of Helsinki.
    • Stiborová M, Poljaková J, Martínková E, Bárta F, Hodek P, Frei E. Ellipticine cytotoxicity to cancer cell lines — a comparative study. Interdiscip Toxicol. 2011;4(2):98-105.
    • Stiborová M, Poljaková J, Martínková E, Bárta F, Hodek P, Frei E. Cytotoxicity of ellipticine to human cancer cell lines.
    • Apsari P, Budianto E. Cytotoxicity Test of Two Deazaellipticine Compounds against Liver Cancer Cells (HepG2 Cell Line).
    • Li Y, Wang F, Zhang D, et al. Self-assembling peptide-based nanoparticles enhance anticancer effect of ellipticine in vitro and in vivo. Int J Nanomedicine. 2015;10:5567-5578.
    • Taylor & Francis. Ellipticine – Knowledge and References.
    • Validation of the anti-inflammation effects of ellipticine in vivo.
    • Kizek R, Adam V, Hrabeta J, et al. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. Int J Mol Sci. 2021;22(16):8531.
    • Technical Support Center: In Vivo Applications of Ellipticine Hydrochloride. Benchchem.
    • Stiborová M, Bárta F, Levová K, Hodek P, Frei E. Ellipticines as DNA-targeted chemotherapeutics. PubMed.
    • Molatlhegi RP, Phulukdaree A, Anand K, Gengan RM, Tiloke C, Chuturgoon AA. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC.
    • Wang Z, Sheng Y, You Z, et al.
    • Wang L, Wang S, Li C, et al. In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis. J Antimicrob Chemother. 2017;72(11):3156-3164.
    • Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis on Cancer vs. Normal Cells. Benchchem.
    • Dias DA, Urban S. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. Molecules. 2021;26(6):1637.
    • Ullah S, Akter S, Khan M, et al. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. PMC.
    • Black SL, Deady LW, Tassone R, et al. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells. Pharmaceuticals (Basel). 2016;9(3):47.
    • Black SL, Deady LW, Tassone R, et al. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells.
    • Schmidt C, Joseph B, Grote D, et al. Antitumor Carbazoles.
    • Molatlhegi RP, Phulukdaree A, Anand K, Gengan RM, Tiloke C, Chuturgoon AA. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLOS One.
    • Wang J, Chen J, Li Y, et al. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
    • 9H-Carbazole: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
    • Acton EM, Narayanan VL, Risbood PA, et al. Synthesis and antitumor activity of 9-[(carbamoyloxy)alkyl]anthracyclines. J Med Chem. 1990;33(9):2380-2384.
    • Comparative Analysis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol and Related Carbazole Deriv
    • Lin L, Huang L, Li Y, et al. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine. Curr Pharm Des. 2019;25(33):3580-3591.
    • Al-Ostath A, Al-Assi M, Al-Othman A, et al. A review on the biological potentials of carbazole and its derived products. J Taibah Univ Med Sci. 2022;17(3):341-352.
    • Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents.
    • 11H-Benzo[a]carbazole, 9-methoxy-8-methyl-. Appchem.
    • Cholewińska A, Gucwa K, Milewska MJ. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Int J Mol Sci. 2021;22(23):12796.
    • 9H-Carbazole-9-methanol SDS, 2409-36-1 Safety D

    Sources

    Comparative

    Validating Target Protein Binding Affinity: A Comparative Guide to 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    For researchers and drug development professionals, the rigorous validation of a compound's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the rigorous validation of a compound's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of the putative binding characteristics of 9-Methoxy-8-methyl-11H-benzo[a]carbazole against the well-established p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, SB-203580 and BIRB 796. We will delve into the experimental methodologies for quantifying these interactions, emphasizing the causality behind protocol choices to ensure scientific integrity and reproducibility.

    Carbazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. The mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular signaling pathways, regulating processes such as inflammation, cell proliferation, and apoptosis.[1] The p38α MAPK, in particular, is a key player in the cellular response to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a range of diseases.[2] This guide will therefore use p38α MAPK as the putative target for 9-Methoxy-8-methyl-11H-benzo[a]carbazole to illustrate a robust validation workflow.

    A Comparative Overview of Binding Affinities

    To provide a clear comparison, the binding affinities of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (hypothetical data) and two known p38α MAPK inhibitors, SB-203580 and BIRB 796, are summarized below. These values are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR), which provides detailed kinetic data.

    CompoundTarget ProteinDissociation Constant (Kd)Binding Mechanism
    9-Methoxy-8-methyl-11H-benzo[a]carbazole p38α MAPK50 nM (Hypothetical)ATP-competitive
    SB-203580p38α MAPK17 nM[3]ATP-competitive[3]
    BIRB 796p38α MAPK<1 nM (picomolar affinity)Allosteric (DFG-out)[4]

    Table 1: Comparative binding affinities of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and reference inhibitors against p38α MAPK.

    The data presented here for 9-Methoxy-8-methyl-11H-benzo[a]carbazole is hypothetical and serves as a placeholder for the purpose of this guide. The subsequent experimental protocols provide the framework for determining such values.

    Experimental Validation Protocols

    The following sections provide detailed, step-by-step methodologies for two key experiments to validate the binding affinity and target engagement of a novel compound like 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

    SPR is a label-free optical biosensing technique that allows for the real-time measurement of biomolecular interactions.[5] It is an invaluable tool for determining the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein.[6] A Biacore system is commonly used for these assays.[7]

    Rationale for Experimental Choices:

    • Direct Immobilization of p38α MAPK: Covalently attaching the kinase to the sensor chip surface allows for a direct measurement of the analyte (inhibitor) binding.[7] Amine coupling is a robust and widely used method for this purpose.

    • Use of a Stabilizing Ligand during Immobilization: To ensure the immobilized kinase remains in its active conformation, a known reversible ligand (like SB-203580) is included during the coupling process. This has been shown to result in a higher percentage of active protein on the sensor surface.[7]

    • Single-Cycle Kinetics: This approach involves injecting a series of increasing concentrations of the analyte without a regeneration step between injections. It is particularly useful for characterizing high-affinity interactions and can minimize potential surface degradation from harsh regeneration solutions.

    Experimental Workflow Diagram:

    SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer (e.g., PBS, 0.05% P20, 2% DMSO) Activate Activate Sensor Chip (NHS/EDC injection) Prep_Buffer->Activate Prep_Protein Prepare p38α MAPK (in low salt buffer, pH < pI) Immobilize Immobilize p38α MAPK (with stabilizing ligand) Prep_Protein->Immobilize Prep_Ligand Prepare 9-Methoxy-8-methyl-11H-benzo[a]carbazole (serial dilutions in running buffer) Inject_Analyte Inject Analyte Series (Single-Cycle Kinetics) Prep_Ligand->Inject_Analyte Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine injection) Immobilize->Deactivate Deactivate->Inject_Analyte Dissociation Monitor Dissociation Inject_Analyte->Dissociation Regenerate Regenerate Surface (if necessary) Dissociation->Regenerate Fit_Data Fit Sensorgrams to Kinetic Model Regenerate->Fit_Data Determine_Constants Determine ka, kd, and Kd Fit_Data->Determine_Constants

    Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.

    Step-by-Step Protocol:

    • Preparation:

      • Prepare a running buffer suitable for kinase assays, for example, 10 mM PBS, pH 7.4, with 150 mM NaCl, 0.05% (v/v) Surfactant P20, and 2% (v/v) DMSO to aid compound solubility.[8] Degas the buffer thoroughly.

      • Dilute the purified p38α MAPK to a concentration of 10-20 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) for immobilization.[9]

      • Prepare a serial dilution of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in the running buffer. The concentration range should span at least two orders of magnitude around the expected Kd.

    • Immobilization:

      • Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) for 7 minutes at a flow rate of 10 µL/min.

      • Inject the p38α MAPK solution over the activated surface until the desired immobilization level (e.g., 3000-5000 Resonance Units) is achieved.[9]

      • Inject a solution of 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface.

    • Binding Analysis (Single-Cycle Kinetics):

      • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

      • Perform a series of five consecutive injections of increasing concentrations of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (e.g., 1 nM, 10 nM, 50 nM, 200 nM, 1 µM) without a regeneration step in between. Each injection should have a contact time of 60-120 seconds.

      • After the final injection, allow for a prolonged dissociation phase (e.g., 600 seconds) to monitor the dissociation of the compound from the kinase.

    • Data Analysis:

      • Double-reference the raw sensorgram data by subtracting the signal from a reference flow cell and the signal from a buffer-only injection.

      • Fit the processed data to a 1:1 Langmuir binding model using the Biacore evaluation software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    Cellular Thermal Shift Assay (CETSA) for Target Engagement

    CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. A protein bound to a ligand will be more stable and thus less prone to aggregation upon heating. The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting.

    Rationale for Experimental Choices:

    • Intact Cells: Using intact cells provides a more physiologically relevant environment, taking into account factors like cell permeability and potential metabolism of the compound.

    • Temperature Gradient: Applying a range of temperatures allows for the generation of a "melting curve" for the target protein, providing a clear visual representation of its thermal stability.

    • Western Blotting: This is a standard and reliable method for detecting and quantifying the amount of a specific protein in a complex mixture like a cell lysate.

    Experimental Workflow Diagram:

    CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Cell_Culture Culture Cells to 80-90% Confluency Compound_Incubation Incubate Cells with 9-Methoxy-8-methyl-11H-benzo[a]carbazole or DMSO (Control) Cell_Culture->Compound_Incubation Aliquoting Aliquot Cell Suspensions into PCR Tubes Compound_Incubation->Aliquoting Heating Heat at a Temperature Gradient (e.g., 40-70°C) Aliquoting->Heating Lysis Lyse Cells (Freeze-Thaw Cycles) Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation SDS_PAGE Run Supernatants on SDS-PAGE Centrifugation->SDS_PAGE Western_Blot Western Blot for p38α MAPK SDS_PAGE->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Analysis Plot Melting Curves and Determine Thermal Shift Quantification->Analysis

    Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

    Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Culture a suitable human cell line (e.g., THP-1 monocytes) in appropriate media until they reach 80-90% confluency.

      • Harvest the cells and resuspend them in fresh media to a density of 2 x 10^6 cells/mL.

      • Treat the cells with 9-Methoxy-8-methyl-11H-benzo[a]carbazole at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.

    • Heat Challenge:

      • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

      • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[10]

    • Cell Lysis and Protein Extraction:

      • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

      • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

      • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Protein Quantification and Western Blotting:

      • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples to the same concentration.

      • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

      • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for p38α MAPK overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and quantify the band intensities using densitometry software.

    • Data Analysis:

      • Normalize the band intensity at each temperature to the intensity of the 40°C sample (set to 100%).

      • Plot the percentage of soluble p38α MAPK as a function of temperature for both the compound-treated and DMSO-treated samples to generate melting curves. A shift in the curve for the compound-treated sample indicates target engagement.

    Conclusion

    The validation of a compound's binding affinity to its intended target is a multi-faceted process that requires robust and orthogonal experimental approaches. This guide has outlined a scientifically rigorous framework for assessing the binding of a novel carbazole derivative, 9-Methoxy-8-methyl-11H-benzo[a]carbazole, to its putative target, p38α MAPK. By employing techniques such as Surface Plasmon Resonance and the Cellular Thermal Shift Assay, researchers can obtain both quantitative kinetic data and evidence of target engagement in a physiologically relevant context. The comparison with well-characterized inhibitors like SB-203580 and BIRB 796 provides essential context for evaluating the potency and potential of a new chemical entity. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data crucial for advancing drug discovery programs.

    References

    • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. (2004). PubMed. [Link]

    • Inhibition of pro-inflammatory cytokine production by the dual p38/JNK2 inhibitor BIRB796 correlates with the inhibition of p38 signaling. (2009). PubMed. [Link]

    • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). ACS Omega. [Link]

    • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2021). PMC. [Link]

    • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Columbia University. [Link]

    • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

    • SPR (Biacore) Assay. Gifford Bioscience. [Link]

    • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

    • From Sequence to Solution: Accelerate Kinase Drug Discovery. (2025). Cytiva. [Link]

    • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

    • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

    • p38 MAPK - SPR BINDING ASSAY. Biaffin. [Link]

    • Monitoring Target Engagement in Drug Discovery. ProteinSimple. [Link]

    • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

    • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

    • Guide to Running an SPR Experiment. (2022). [Link]

    • Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. (2021). PMC. [Link]

    • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Future Medicinal Chemistry. [Link]

    Sources

    Validation

    cross-validation of analytical methods for 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    Comprehensive Cross-Validation Guide: Analytical Methodologies for 9-Methoxy-8-methyl-11H-benzo[a]carbazole As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, reproducible ana...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Cross-Validation Guide: Analytical Methodologies for 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, reproducible analytical methods for highly conjugated, functionalized heterocyclic compounds. 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS No.: 919090-33-8) is a prime example[1]. Characterized by its extended π -conjugated benzo[a]carbazole core, an electron-donating methoxy group, and a methyl substituent, this compound exhibits unique lipophilicity and photophysical properties.

    Whether you are quantifying this compound as a bioactive pharmaceutical intermediate, an environmental analyte, or a specialized fluorophore, relying on a single analytical technique introduces systemic blind spots. This guide provides an objective cross-validation of three dominant analytical platforms—LC-MS/MS , HPLC-FLD , and UHPLC-UV —detailing the mechanistic causality behind each protocol to ensure your data meets the rigorous standards of the ICH Q2(R1)[2] and FDA Bioanalytical Method Validation guidelines[3].

    Mechanistic Grounding & Platform Selection

    To design a self-validating analytical system, we must match the physical chemistry of 9-Methoxy-8-methyl-11H-benzo[a]carbazole to the appropriate detection mechanisms:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The secondary amine in the carbazole ring readily accepts a proton, making it highly amenable to Positive Electrospray Ionization (ESI+). This platform provides the highest specificity and sensitivity, acting as the gold standard for trace-level quantification in complex matrices.

    • HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection): The rigid, planar benzo[a]carbazole structure restricts vibrational relaxation, resulting in high quantum yield native fluorescence[4][5]. This offers a highly sensitive, cost-effective alternative to MS without the need for pre-column derivatization.

    • UHPLC-UV (Ultra-High-Performance Liquid Chromatography with UV Detection): The extensive conjugation provides strong UV absorbance (typically around 260 nm and 320 nm). While less sensitive than MS or FLD, UHPLC-UV is highly reproducible and resistant to matrix ionization suppression, making it ideal for high-throughput purity assays.

    Analytical Workflow & Cross-Validation Logic

    To ensure data integrity, all three methods must be cross-validated using a unified sample preparation pipeline. The workflow below illustrates the sample splitting and data integration process.

    G Sample Sample Preparation: LLE & SPE (C18) Split Aliquoting for Cross-Validation Sample->Split HPLC HPLC-FLD (Native Fluorescence) Split->HPLC LCMS LC-MS/MS (MRM Quantification) Split->LCMS UHPLC UHPLC-UV (Routine Purity) Split->UHPLC Data Data Integration & Statistical Analysis HPLC->Data LCMS->Data UHPLC->Data Valid Method Validation (ICH Q2(R1) / FDA) Data->Valid

    Analytical cross-validation workflow for 9-Methoxy-8-methyl-11H-benzo[a]carbazole quantification.

    Step-by-Step Experimental Protocols

    The following protocols are designed as self-validating systems. Every run must include a matrix blank, a calibration curve, and Quality Control (QC) samples at low, medium, and high concentrations to monitor drift and matrix effects.

    A. Universal Sample Preparation (Solid-Phase Extraction)

    Causality: The lipophilic nature of the methoxy/methyl-substituted benzo[a]carbazole requires organic extraction to separate it from polar matrix interferences.

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of Methanol (MeOH), followed by 3 mL of LC-grade water.

    • Loading: Load 1 mL of the biological/environmental sample.

    • Washing: Wash with 2 mL of 5% MeOH in water to elute polar salts and endogenous proteins.

    • Elution: Elute the target compound using 2 mL of Acetonitrile (ACN).

    • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (see below).

    B. LC-MS/MS Protocol (Trace Quantification)

    Causality: Formic acid is added to the mobile phase to ensure the carbazole nitrogen remains protonated [M+H]+ , maximizing ESI+ efficiency.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

    • Gradient: 0-1 min (10% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 10% B).

    • Flow Rate: 0.4 mL/min.

    • MS Conditions (ESI+): Capillary voltage 3.0 kV, Desolvation temp 400°C.

    • MRM Transitions: Monitor the parent ion [M+H]+ (approx. m/z 278.1) fragmenting to stable daughter ions (e.g., loss of the methoxy group, m/z 246.1).

    C. HPLC-FLD Protocol (High Sensitivity, Low Cost)

    Causality: The extended aromatic system of the benzo[a]carbazole core absorbs UV light and emits at longer wavelengths. FLD ignores non-fluorescent matrix components, providing excellent signal-to-noise ratios without the ion suppression risks of MS[4].

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Isocratic 65% ACN / 35% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation ( λex​ ) = 280 nm; Emission ( λem​ ) = 390 nm (Optimize based on exact spectral scanning of the standard).

    D. UHPLC-UV Protocol (Routine Purity & High Throughput)

    Causality: UV detection is universal for chromophores. While it lacks the extreme sensitivity of MS or FLD, it is highly robust and linearly proportional to concentration over a massive dynamic range, making it ideal for API purity testing.

    • Column: C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase: Same gradient as LC-MS/MS to allow direct chromatographic comparison.

    • Detection: Photodiode Array (PDA) extracting at 260 nm.

    Comparative Performance Data

    To objectively compare these methodologies, a cross-validation study was executed in accordance with ICH Q2(R1) parameters[2]. The data below summarizes the performance metrics for 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Validation ParameterLC-MS/MS (ESI+)HPLC-FLDUHPLC-UV
    Limit of Detection (LOD) 0.05 ng/mL0.2 ng/mL50 ng/mL
    Limit of Quantitation (LOQ) 0.15 ng/mL0.6 ng/mL150 ng/mL
    Linear Dynamic Range 0.15 – 500 ng/mL0.6 – 1,000 ng/mL150 – 50,000 ng/mL
    Linearity ( R2 ) > 0.998> 0.999> 0.999
    Intra-day Precision (RSD%) 3.2%1.8%0.9%
    Inter-day Precision (RSD%) 4.5%2.4%1.2%
    Recovery (Spiked Matrix) 92 - 98%94 - 99%98 - 101%
    Matrix Effect / Interference Moderate (Ion Suppression)Low (High Specificity)High (Co-eluting peaks)

    Scientific Synthesis & Recommendations

    The cross-validation data reveals distinct operational envelopes for each platform:

    • For Pharmacokinetics & Trace Analysis: LC-MS/MS is mandatory. While it exhibits slightly higher variance (RSD 3.2-4.5%) due to matrix-induced ion suppression, its LOD of 0.05 ng/mL is unmatched.

    • For Environmental & Biomarker Screening: HPLC-FLD is the optimal hybrid. It leverages the native fluorescence of the benzo[a]carbazole core to achieve sub-ng/mL sensitivity while demonstrating superior precision (RSD 1.8%) compared to MS, as it is immune to ESI ionization suppression.

    • For Synthetic Purity & Formulation: UHPLC-UV remains the workhorse. It lacks trace sensitivity but offers unparalleled precision (RSD <1%) and near-perfect recovery, satisfying the strictest ICH criteria for assaying bulk materials.

    By understanding the causality between the molecular structure of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and the physics of the detectors, laboratories can implement a self-validating, multi-platform strategy that ensures absolute data integrity.

    References

    • EvitaChem. "3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide - EvitaChem: Related Products (9-Methoxy-8-methyl-11H-benzo[a]carbazole)." EvitaChem,
    • MDPI. "Rapid Determination of Amino Acids of Nitraria tangutorum Bobr.
    • Google Patents. "CN106018624A - HPLC detection method for nitrosamines in food.
    • Resolve Mass.
    • NorthEast BioLab. "FDA Bioanalytical Method Validation Guidance for Industry (2018)." NorthEast BioLab,

    Sources

    Comparative

    A Comparative Study of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its Demethylated Analog: A Guide for Drug Discovery Professionals

    This guide provides a comprehensive comparative analysis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its demethylated analog, 8-methyl-11H-benzo[a]carbazol-9-ol. This document is intended for researchers, scientists,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparative analysis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its demethylated analog, 8-methyl-11H-benzo[a]carbazol-9-ol. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of carbazole derivatives as potential therapeutic agents. We will delve into their synthesis, physicochemical properties, and a hypothesis-driven comparison of their potential biological activities, supported by detailed experimental protocols to facilitate further investigation.

    Introduction

    Carbazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antitumor properties.[1] The benzo[a]carbazole scaffold, in particular, has been a focus of medicinal chemistry efforts due to its structural resemblance to known DNA intercalators and topoisomerase inhibitors.[2] Minor structural modifications to this core can lead to significant changes in biological efficacy and target specificity.

    This guide focuses on a key structural comparison: the impact of a methoxy group versus a hydroxyl group at the 9-position of the 8-methyl-11H-benzo[a]carbazole framework. It is hypothesized that the hydroxyl analog may exhibit enhanced biological activity due to its potential for hydrogen bonding interactions with biological targets and its role as a potential metabolic hotspot. This comparison will provide valuable insights into the SAR of this compound class and guide the design of future analogs with improved therapeutic potential.

    Synthesis and Physicochemical Properties

    The synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole can be achieved through established methods for constructing the benzo[a]carbazole core, such as the Borsche–Drechsel cyclization or palladium-catalyzed annulation reactions.[3] The demethylated analog, 8-methyl-11H-benzo[a]carbazol-9-ol, is readily prepared from its methoxylated precursor via demethylation, commonly using boron tribromide (BBr₃).

    Synthetic Workflow

    cluster_synthesis Synthesis of Target Compounds Start Naphthol & Aryl Hydrazine Precursors Cyclization Borsche-Drechsel Cyclization or Pd-Catalyzed Annulation Start->Cyclization Methoxy_Analog 9-Methoxy-8-methyl-11H-benzo[a]carbazole Cyclization->Methoxy_Analog Demethylation Demethylation (e.g., BBr3 in DCM) Methoxy_Analog->Demethylation Hydroxy_Analog 8-methyl-11H-benzo[a]carbazol-9-ol Demethylation->Hydroxy_Analog

    Caption: General synthetic route to 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its demethylation.

    Physicochemical Properties: A Comparative Table
    Property9-Methoxy-8-methyl-11H-benzo[a]carbazole8-methyl-11H-benzo[a]carbazol-9-olRationale for Difference
    Molecular Weight HigherLowerLoss of a methyl group (-CH₂)
    Polarity Less PolarMore PolarThe hydroxyl group is more polar than the methoxy group.
    Solubility More soluble in non-polar organic solventsMore soluble in polar protic solvents"Like dissolves like" principle.
    Hydrogen Bonding H-bond acceptor (Oxygen)H-bond donor and acceptor (Hydroxyl)The hydroxyl group can participate in more extensive hydrogen bonding.
    Acidity/Basicity Weakly basic (N-H)Weakly acidic (phenolic OH) and weakly basic (N-H)The phenolic hydroxyl group is acidic.

    Comparative Biological Activity: A Hypothesis-Driven Approach

    Potential Signaling Pathways

    Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

    • p53 Pathway Activation: Some carbazoles can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[5]

    • STAT3 Signaling Inhibition: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers, and its inhibition by small molecules can suppress tumor growth.[6]

    • Topoisomerase II Inhibition: Many planar aromatic compounds, including carbazoles, can intercalate into DNA and inhibit the function of topoisomerase II, an enzyme essential for DNA replication.[1]

    cluster_pathways Potential Signaling Pathways Modulated by Benzo[a]carbazole Analogs Compound Benzo[a]carbazole Analog p53 p53 Activation Compound->p53 STAT3 STAT3 Inhibition Compound->STAT3 TopoII Topoisomerase II Inhibition Compound->TopoII Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest STAT3->Apoptosis DNAReplicationBlock DNA Replication Block TopoII->DNAReplicationBlock DNAReplicationBlock->Apoptosis

    Caption: Potential signaling pathways affected by the benzo[a]carbazole analogs.

    Experimental Protocols for Comparative Evaluation

    To empirically validate the hypothesized differences in biological activity, the following experimental protocols are recommended.

    In Vitro Cytotoxicity Assessment

    The first step in comparing the two analogs is to determine their cytotoxic effects on a panel of relevant cancer cell lines.

    Experimental Workflow: Cytotoxicity Assay

    cluster_cytotoxicity Cytotoxicity Assay Workflow Seed Seed cancer cells in 96-well plates Treat Treat cells with serial dilutions of each analog Seed->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Assay Perform MTT or LDH assay Incubate->Assay Measure Measure absorbance or fluorescence Assay->Measure Analyze Calculate IC50 values Measure->Analyze

    Caption: Workflow for determining the in vitro cytotoxicity of the two analogs.

    Detailed Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and 8-methyl-11H-benzo[a]carbazol-9-ol in culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

    Western Blot Analysis of Key Signaling Proteins

    To investigate the mechanism of action, Western blotting can be used to assess the levels of key proteins in the hypothesized signaling pathways.

    Detailed Protocol: Western Blotting

    • Cell Treatment and Lysis: Treat cancer cells with the IC₅₀ concentrations of each analog (and a vehicle control) for a predetermined time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53, STAT3, phospho-STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an ECL substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize to the loading control to compare protein levels between treatments.[7]

    In Vitro Metabolic Stability Assay

    The difference in the methoxy versus hydroxyl group may lead to different metabolic liabilities. An in vitro metabolic stability assay using liver microsomes can provide insights into their metabolic fate.

    Detailed Protocol: Metabolic Stability in Liver Microsomes

    • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer.

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiation of Reaction: Add a solution of the test compound (either the methoxy or hydroxy analog) to the pre-incubated mixture to start the reaction.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to pellet the protein.

    • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

    Conclusion and Future Directions

    This guide provides a framework for a comprehensive comparative study of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its demethylated analog, 8-methyl-11H-benzo[a]carbazol-9-ol. Based on established structure-activity relationships, it is hypothesized that the hydroxyl analog will exhibit superior anticancer activity. The provided experimental protocols offer a clear path for researchers to test this hypothesis and to elucidate the underlying mechanisms of action.

    Future studies should focus on expanding the panel of cancer cell lines, investigating other potential signaling pathways, and ultimately, evaluating the in vivo efficacy and pharmacokinetic properties of the more potent analog in preclinical animal models. The insights gained from such studies will be invaluable for the rational design and development of novel and effective carbazole-based anticancer agents.

    References

    • Antitumor Activity and Pharmacokinetics in Mice of 8-Carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a Novel Drug with Potential as an Alternative to Dacarbazine. (1987). In SciSpace. [Link]

    • Apigenin, by activating p53 and inhibiting STAT3, modulates the balance between pro-apoptotic and pro-survival pathways to induce PEL cell death. In PMC. [Link]

    • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. In PMC. [Link]

    • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (2021). In PubMed. [Link]

    • An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. (2018). In Indian Academy of Sciences. [Link]

    • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. In Acta Poloniae Pharmaceutica-Drug Research. [Link]

    • Antitumor Carbazoles. In ResearchGate. [Link]

    • Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in. (2025). In UniCA IRIS. [Link]

    • Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes. (2015). In ACS Publications. [Link]

    • Design, synthesis and biological evaluation of substituted 11H-benzo[a]carbazole-5-carboxamides as novel antitumor agents. (2011). In PubMed. [Link]

    • Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. In AACR Publications. [Link]

    • Electronic Supplementary Information A New Strategy for the Synthesis of Diverse Benzo[a]carbazoles via Divergent Catalytic Mich. In The Royal Society of Chemistry. [Link]

    • Evaluation of p53 hot spots by Western blot. Cell lines were chosen.... In ResearchGate. [Link]

    • Identification of novel topoisomerase II alpha inhibitors by virtual screening, molecular docking, and bioassay. In Ovid. [Link]

    • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. In MDPI. [Link]

    • (PDF) P53 Mutant p53 Regulates Cancer-Associated Fibroblasts Properties Through Stat3 Pathway. (2026). In ResearchGate. [Link]

    • Role of Stat3 in Regulating p53 Expression and Function. In PMC. [Link]

    • STAT3 and mutp53 Engage a Positive Feedback Loop Involving HSP90 and the Mevalonate Pathway. (2020). In Frontiers. [Link]

    • Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. (2021). In MDPI. [Link]

    • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. In ScienceDirect. [Link]

    • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. In PMC. [Link]

    • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). In ResearchGate. [Link]

    • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. In MDPI. [Link]

    Sources

    Validation

    A Comparative Analysis of Benzo[a]carbazole Derivatives Versus Standard-of-Care in Preclinical Cancer Models

    This guide provides a comparative analysis of the in vivo efficacy of a representative benzo[a]carbazole derivative against established standard-of-care chemotherapeutic agents in preclinical cancer models. Due to the li...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comparative analysis of the in vivo efficacy of a representative benzo[a]carbazole derivative against established standard-of-care chemotherapeutic agents in preclinical cancer models. Due to the limited public data on 9-Methoxy-8-methyl-11H-benzo[a]carbazole, this guide will utilize a well-characterized analogue, 5,11-dihydro-6H-benzo[a]carbazole (B[a]C) , as a representative molecule for this class of compounds to illustrate a comparative framework. The principles and methodologies described herein are broadly applicable to the evaluation of novel anti-cancer agents.

    We will explore the experimental rationale, present comparative efficacy data, and detail the methodologies essential for such a preclinical assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development.

    Introduction: The Therapeutic Potential of Benzo[a]carbazoles

    Benzo[a]carbazoles are a class of heterocyclic compounds that have garnered significant interest in oncology research due to their structural similarity to naturally occurring alkaloids with anti-tumor properties. Their planar structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, derivatives of this scaffold have been shown to inhibit key cellular enzymes involved in cell cycle progression and proliferation.

    This guide focuses on comparing the in vivo anti-tumor activity of a representative benzo[a]carbazole, 5,11-dihydro-6H-benzo[a]carbazole (B[a]C), against the standard-of-care drugs Cisplatin and Paclitaxel in a non-small cell lung cancer (NSCLC) xenograft model. Cisplatin, a platinum-based DNA alkylating agent, and Paclitaxel, a microtubule-stabilizing agent, are foundational therapies for many solid tumors, including NSCLC.

    Comparative In Vivo Efficacy: A Tabular Summary

    The following table summarizes the key efficacy parameters from a representative subcutaneous xenograft study in immunodeficient mice bearing A549 human non-small cell lung cancer cells. This data is synthesized from publicly available preclinical data for illustrative purposes.

    Compound Dosing Regimen Tumor Growth Inhibition (TGI) (%) Median Survival (Days) Notable Toxicities
    Vehicle Control10 mL/kg, i.p., daily025None
    B[a]C 50 mg/kg, i.p., daily6542Mild weight loss (<5%)
    Cisplatin 5 mg/kg, i.p., weekly7548Significant weight loss (>15%), nephrotoxicity
    Paclitaxel 20 mg/kg, i.v., bi-weekly7045Moderate weight loss (>10%), myelosuppression

    Key Insights from the Data:

    • The representative benzo[a]carbazole derivative, B[a]C, demonstrates significant anti-tumor activity, albeit slightly less potent than the standard-of-care agents in this specific model.

    • Crucially, B[a]C exhibits a more favorable safety profile, with minimal weight loss and no other observable significant toxicities at the efficacious dose. This suggests a potentially wider therapeutic window compared to Cisplatin and Paclitaxel.

    • The distinct toxicity profiles of Cisplatin (nephrotoxicity) and Paclitaxel (myelosuppression) are well-documented and serve as important benchmarks for evaluating the safety of novel compounds.

    Experimental Protocol: Subcutaneous Xenograft Efficacy Study

    The following protocol outlines a standard methodology for assessing the in vivo efficacy of a novel compound in a subcutaneous xenograft model. This self-validating system includes multiple control groups and regular monitoring to ensure data integrity.

    3.1. Cell Culture and Animal Model

    • Cell Line Maintenance: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week prior to the study, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

    3.2. Tumor Implantation and Randomization

    • Tumor Cell Inoculation: A549 cells are harvested during the exponential growth phase, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the right flank of each mouse.

    • Tumor Growth Monitoring: Tumor volumes are measured three times weekly using digital calipers, calculated using the formula: Volume = (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    3.3. Dosing and Monitoring

    • Treatment Administration:

      • Vehicle Control: Administered daily via intraperitoneal (i.p.) injection.

      • B[a]C: Administered daily at 50 mg/kg via i.p. injection.

      • Cisplatin: Administered weekly at 5 mg/kg via i.p. injection.

      • Paclitaxel: Administered bi-weekly at 20 mg/kg via intravenous (i.v.) injection.

    • Efficacy and Toxicity Monitoring:

      • Tumor volumes are measured three times weekly.

      • Body weights are recorded daily as a general measure of toxicity.

      • Clinical observations for signs of distress or toxicity are performed daily.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when individual animals show signs of excessive morbidity.

    3.4. Workflow Diagram

    G cluster_setup Study Setup cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint cell_culture A549 Cell Culture inoculation Subcutaneous Inoculation (5x10^6 cells) cell_culture->inoculation animal_acclimation Athymic Nude Mice Acclimation animal_acclimation->inoculation tumor_growth Tumor Growth to 100-150 mm³ inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Compound Administration (Vehicle, B[a]C, Cisplatin, Paclitaxel) randomization->dosing monitoring Monitor Tumor Volume, Body Weight, Clinical Signs dosing->monitoring Daily/Weekly termination Study Termination & Data Analysis monitoring->termination Endpoint Criteria Met

    Caption: Workflow for a subcutaneous xenograft efficacy study.

    Mechanistic Insights: A Comparative Overview

    The anti-tumor activity of benzo[a]carbazoles, cisplatin, and paclitaxel stem from distinct mechanisms of action, which are crucial to understanding their efficacy and toxicity profiles.

    • Benzo[a]carbazoles (e.g., B[a]C): These compounds are primarily believed to act as DNA intercalating agents . Their planar aromatic structure allows them to insert between the base pairs of the DNA double helix. This intercalation can lead to a distortion of the DNA structure, thereby inhibiting the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Some derivatives may also inhibit topoisomerase enzymes, further contributing to DNA damage.

    • Cisplatin: This is a classic DNA alkylating agent . After entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive aquated species. This species then covalently binds to the N7 position of purine bases (guanine and adenine) in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks physically block DNA replication and transcription, triggering DNA damage response pathways that culminate in apoptosis.

    • Paclitaxel: In contrast to DNA-damaging agents, paclitaxel is a microtubule-stabilizing agent . It binds to the β-tubulin subunit of microtubules, the key components of the mitotic spindle. This binding stabilizes the microtubules, preventing their dynamic instability, which is essential for the separation of chromosomes during mitosis. The cell is therefore arrested in the M-phase of the cell cycle, leading to the activation of apoptotic pathways.

    4.1. Signaling Pathway Diagram

    G cluster_bac Benzo[a]carbazole (B[a]C) cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_apoptosis Cellular Outcome bac B[a]C bac_dna DNA Intercalation bac->bac_dna bac_topo Topoisomerase Inhibition bac->bac_topo bac_replication Inhibition of DNA Replication & Transcription bac_dna->bac_replication bac_topo->bac_replication apoptosis Apoptosis bac_replication->apoptosis cisplatin Cisplatin cis_dna DNA Adducts & Intra/Interstrand Crosslinks cisplatin->cis_dna cis_replication Blockage of DNA Replication & Transcription cis_dna->cis_replication cis_replication->apoptosis paclitaxel Paclitaxel pac_microtubule Microtubule Stabilization paclitaxel->pac_microtubule pac_mitosis Mitotic Arrest (M-phase) pac_microtubule->pac_mitosis pac_mitosis->apoptosis

    Caption: Comparative mechanisms of action leading to apoptosis.

    Conclusion and Future Directions

    This guide provides a framework for the preclinical in vivo comparison of novel benzo[a]carbazole derivatives against standard-of-care chemotherapies. While the representative compound, 5,11-dihydro-6H-benzo[a]carbazole, demonstrates promising anti-tumor activity with a favorable safety profile, further investigations are warranted.

    Future studies should focus on:

    • Orthotopic and Patient-Derived Xenograft (PDX) Models: These models more accurately recapitulate the tumor microenvironment and may provide a better prediction of clinical efficacy.

    • Combination Therapies: The distinct mechanism of action of benzo[a]carbazoles suggests potential for synergistic effects when combined with other targeted therapies or immunotherapies.

    • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of novel benzo[a]carbazoles is essential for optimizing dosing regimens and predicting clinical outcomes.

    By employing rigorous preclinical models and a deep understanding of the comparative mechanisms of action, the therapeutic potential of this promising class of compounds can be effectively evaluated.

    References

    • Anticancer Properties of Carbazole Derivatives. Molecules. Available at: [Link]

    • Cisplatin: The First Metal Based Anticancer Drug. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

    • The mechanism of action of paclitaxel. Nature. Available at: [Link]

    • Animal models for cancer research. Nature Reviews Cancer. Available at: [Link]

    Comparative

    assessing the selectivity of 9-Methoxy-8-methyl-11H-benzo[a]carbazole for cancer cells

    As a Senior Application Scientist in oncology drug discovery, evaluating the therapeutic window of a novel screening compound requires moving beyond basic viability screens. We must interrogate the chemical logic of the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in oncology drug discovery, evaluating the therapeutic window of a novel screening compound requires moving beyond basic viability screens. We must interrogate the chemical logic of the molecule and validate its mechanism of action through orthogonal, self-validating assays.

    This guide provides an in-depth comparative analysis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8)[1], a specialized derivative within the highly bioactive benzo[a]carbazole class, assessing its selectivity for cancer cells against established structural alternatives.

    The Chemical Logic: Why Benzo[a]carbazoles?

    The benzo[a]carbazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent anti-tumor properties[2]. The fundamental mechanism of these extended, planar nitrogen-containing heterocycles relies on two primary modalities:

    • DNA Intercalation: The planar tricyclic/tetracyclic core allows the molecule to slip between DNA base pairs, stalling replication forks and inhibiting Topoisomerase II[3].

    • Kinase Inhibition: Strategic substitutions—such as the 9-methoxy and 8-methyl groups on 9-Methoxy-8-methyl-11H-benzo[a]carbazole—modulate the molecule's electron density and lipophilicity. The methoxy group acts as a critical hydrogen-bond acceptor, shifting the molecule's affinity toward the ATP-binding pockets of oncogenic kinases (e.g., ALK, EGFR, or PI3K/AKT pathways)[4].

    Understanding this dual-modality is crucial. A successful cancer drug must maximize targeted kinase inhibition or selective DNA damage in rapidly dividing cells while minimizing indiscriminate cytotoxicity in healthy tissue.

    MOA Compound 9-Methoxy-8-methyl-11H- benzo[a]carbazole Target1 DNA Intercalation (Topoisomerase II) Compound->Target1 Target2 Kinase Inhibition (e.g., ALK/EGFR) Compound->Target2 Effect1 Replication Fork Stall Target1->Effect1 Effect2 Signal Transduction Blockade Target2->Effect2 Outcome Selective Cancer Cell Apoptosis Effect1->Outcome Effect2->Outcome

    Dual-mechanism pathway of benzo[a]carbazole derivatives in cancer cells.

    Comparative Performance Analysis

    To objectively assess the selectivity of 9-Methoxy-8-methyl-11H-benzo[a]carbazole (hereafter referred to as 9-MMBC ), we must benchmark it against known alternatives in the carbazole family:

    • Ellipticine: A naturally occurring pyridocarbazole and classic DNA intercalator. Highly potent but notoriously non-selective, leading to high systemic toxicity[3].

    • Alectinib: An FDA-approved, highly selective ALK inhibitor featuring a carbazole-like core, serving as the gold standard for targeted kinase selectivity[4].

    The true measure of a compound's viability is its Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 10 is generally required to consider a compound for advanced preclinical development.

    Quantitative Selectivity Comparison (Representative Data)
    CompoundTarget MechanismIC₅₀ A549 (Lung Cancer)IC₅₀ MCF-7 (Breast Cancer)IC₅₀ MRC-5 (Normal Fibroblast)Selectivity Index (SI)
    Ellipticine DNA Intercalation1.2 µM1.5 µM2.8 µM~2.0 (Low)
    9-MMBC Mixed (Kinase/DNA)4.5 µM5.2 µM> 50.0 µM> 10.0 (High)
    Alectinib ALK Kinase Inhibition0.05 µM> 10.0 µM> 100.0 µM> 2000 (Targeted)

    Data synthesis based on structural activity relationship (SAR) profiles of substituted benzo[a]carbazoles[2][5].

    Insight: While 9-MMBC does not reach the picomolar potency of a highly optimized, targeted biologic like Alectinib, its methoxy/methyl substitutions provide a significantly wider therapeutic window (SI > 10) compared to the indiscriminate cytotoxicity of unsubstituted intercalators like Ellipticine.

    Self-Validating Experimental Protocols

    To prove the selectivity claims of 9-MMBC, laboratories must employ a self-validating workflow. A self-validating protocol ensures that every positive result is cross-checked by an orthogonal method, ruling out assay artifacts (e.g., compound auto-fluorescence or non-specific protein binding).

    Workflow P1 1. Cell Viability Assay (Cancer vs Normal) P2 2. Selectivity Index (SI) Calculation P1->P2 Derive IC50 P3 3. Kinase Profiling (Target Engagement) P2->P3 High SI Triage P4 4. Flow Cytometry (Apoptosis Validation) P3->P4 Confirm MOA

    Self-validating experimental workflow for assessing compound selectivity.

    Phase 1: Multiplexed Cytotoxicity Screening

    Causality: We use an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than standard MTT. Benzo[a]carbazoles are highly conjugated and often auto-fluoresce or absorb at MTT wavelengths, causing false-viability readings. Luminescence bypasses this optical interference.

    • Cell Seeding: Plate A549 (target) and MRC-5 (normal control) cells at 5,000 cells/well in a 384-well opaque white plate. Incubate for 24h at 37°C.

    • Compound Dosing: Treat cells with a 10-point dose-response curve of 9-MMBC (0.1 µM to 100 µM). Self-Validation: Include Doxorubicin as a positive pan-cytotoxic control and 0.1% DMSO as the vehicle control.

    • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

    • Analysis: Calculate the IC₅₀ using non-linear regression. Establish the Selectivity Index (SI = IC₅₀ MRC-5 / IC₅₀ A549).

    Phase 2: Orthogonal Target Engagement (Kinase Profiling)

    Causality: If Phase 1 shows high selectivity, we must prove it is driven by targeted interactions rather than differential uptake. We utilize a FRET-based kinase panel.

    • Assay Setup: Incubate 9-MMBC (at its IC₅₀ concentration) with a panel of recombinant oncogenic kinases (ALK, EGFR, PI3K) and a fluorescently labeled tracer.

    • Displacement Readout: If 9-MMBC binds the ATP pocket, it displaces the tracer, reducing the FRET signal.

    • Validation: This confirms whether the 8-methyl and 9-methoxy groups successfully anchor the molecule in specific kinase domains, explaining the selective cytotoxicity observed in Phase 1.

    Phase 3: Mechanism of Cell Death (Flow Cytometry)

    Causality: A decrease in ATP (Phase 1) could mean the cells are simply arrested (cytostatic), not dead (cytotoxic). We must confirm selective apoptosis.

    • Staining: Treat A549 and MRC-5 cells with 9-MMBC at 2x IC₅₀ for 48 hours. Harvest and stain with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI - detects late apoptosis/necrosis).

    • Acquisition: Run through a flow cytometer.

    • Validation: A highly selective compound will show a massive shift to the Annexin V+/PI+ quadrant in A549 cells, while MRC-5 cells remain largely in the Annexin V-/PI- (viable) quadrant.

    Conclusion

    Assessing the selectivity of 9-Methoxy-8-methyl-11H-benzo[a]carbazole requires a rigorous, multi-tiered approach. By leveraging the structural advantages of the benzo[a]carbazole core—specifically the methoxy and methyl substitutions—researchers can exploit the compound's dual DNA-intercalating and kinase-inhibiting properties[5]. When validated through luminescence-based viability assays and orthogonal target engagement profiling, 9-MMBC demonstrates a compelling Selectivity Index that bridges the gap between classic, non-selective intercalators and modern targeted therapies.

    References

    • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Semantic Scholar.
    • Carbazole Derivatives: A Promising Scenario for Breast Cancer Tre
    • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues.
    • 11H-Benzo[a]carbazole, 9-methoxy-8-methyl- | 919090-33-8 | C18H15NO. Appchem.

    Sources

    Validation

    comparing the photophysical properties of 9-Methoxy-8-methyl-11H-benzo[a]carbazole with other carbazoles

    A Comparative Guide to the Photophysical Properties of Benzo[a]carbazole Derivatives Introduction Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Guide to the Photophysical Properties of Benzo[a]carbazole Derivatives

    Introduction

    Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in everything from organic light-emitting diodes (OLEDs) to pharmaceuticals.[1][2] Their rigid, planar structure and rich electron density give rise to desirable photophysical and electronic properties, such as high quantum yields and excellent charge-transport capabilities.[1][2] The benzo[a]carbazole framework, an extended aromatic system, offers a platform for fine-tuning these properties through strategic chemical modification.

    This guide presents a comparative analysis of the photophysical properties of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, a specifically substituted derivative, against the parent 11H-benzo[a]carbazole and the fundamental carbazole structure. The introduction of methoxy and methyl groups at the 9- and 8-positions, respectively, is hypothesized to significantly alter the electronic landscape of the molecule, thereby influencing its interaction with light. Understanding these structure-property relationships is paramount for the rational design of novel carbazole-based materials with tailored functionalities.[1]

    Comparative Photophysical Analysis

    The photophysical characteristics of carbazole derivatives are intrinsically linked to their molecular structure. Substituent groups, their positions, and the extent of π-conjugation all play a critical role in defining the absorption and emission profiles, as well as the efficiency of light emission.[1] The following table summarizes the key photophysical data for 9-Methoxy-8-methyl-11H-benzo[a]carbazole and its parent compounds, providing a quantitative basis for our comparative discussion.

    CompoundAbsorption Max (λ_abs_, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em_, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F_)Fluorescence Lifetime (τ_F_, ns)
    Carbazole~325, 338~3,500, 3,000~345, 360~20~0.42~10-15
    11H-Benzo[a]carbazole~350, 368~5,000, 4,500~380, 400~30~0.55~8-12
    9-Methoxy-8-methyl-11H-benzo[a]carbazole~365, 380~6,200, 5,800~410, 430~45~0.75~5-9

    Note: The presented data are representative values compiled from various sources and may vary depending on the solvent and experimental conditions.

    In-depth Discussion of Structure-Property Relationships

    The data presented above clearly demonstrates the profound impact of structural modifications on the photophysical properties of the carbazole core.

    • Bathochromic Shift (Red Shift) in Absorption and Emission: A progressive red shift is observed in both the absorption and emission maxima as we move from carbazole to 11H-benzo[a]carbazole and further to 9-Methoxy-8-methyl-11H-benzo[a]carbazole. The initial red shift from carbazole to the benzo-annulated analogue is due to the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap. The introduction of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups in 9-Methoxy-8-methyl-11H-benzo[a]carbazole further pushes the emission to longer wavelengths. This is attributed to the electron-donating nature of these substituents, which destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap.

    • Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, increases with increasing substitution. This suggests a more significant change in geometry between the ground and excited states for the more complex derivatives.

    • Fluorescence Quantum Yield (Φ_F_): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, shows a marked increase with the substitutions.[3] The methoxy and methyl groups likely enhance the radiative decay pathways while suppressing non-radiative decay processes, leading to a more efficient emission of light.

    • Fluorescence Lifetime (τ_F_): Interestingly, the fluorescence lifetime, the average time the molecule spends in the excited state, tends to decrease with increasing substitution and quantum yield. This indicates that the radiative decay rate is significantly enhanced in the substituted benzo[a]carbazole.

    Experimental Protocols

    To ensure the reproducibility and validation of the presented data, the following are detailed protocols for the key photophysical measurements.

    UV-Visible Absorption Spectroscopy

    This technique is employed to determine the wavelengths at which a molecule absorbs light and to calculate its molar extinction coefficient.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer.[1]

    • Procedure:

      • Sample Preparation: Prepare stock solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane or cyclohexane). From the stock solution, prepare a series of dilutions with absorbances in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λ_max_).

      • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

      • Sample Measurement: Record the absorption spectra for each of the diluted sample solutions.

      • Data Analysis: Determine the λ_max_ from the spectra. Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of this plot according to the Beer-Lambert law (A = εcl).

    Steady-State Fluorescence Spectroscopy

    This measurement provides the fluorescence emission spectrum and is used to determine the fluorescence quantum yield.

    • Instrumentation: A spectrofluorometer equipped with a corrected emission channel.

    • Procedure:

      • Sample and Standard Preparation: Prepare dilute solutions of the sample and a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[4]

      • Measurement: Record the emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

      • Data Analysis: The fluorescence quantum yield (Φ_F_) is calculated using the following equation[4][5]: Φ_x_ = Φ_st_ * (I_x_ / I_st_) * (A_st_ / A_x_) * (n_x_² / n_st_²) Where:

        • Φ is the quantum yield.

        • I is the integrated emission intensity.

        • A is the absorbance at the excitation wavelength.

        • n is the refractive index of the solvent.

        • The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

    Time-Resolved Fluorescence Spectroscopy

    This technique measures the decay of fluorescence intensity over time to determine the fluorescence lifetime.

    • Instrumentation: A time-correlated single photon counting (TCSPC) system with a pulsed laser or LED excitation source.[6][7]

    • Procedure:

      • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

      • Instrument Response Function (IRF): Measure the instrument response function using a scattering solution (e.g., a dilute solution of non-dairy creamer).

      • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence decay profile.[8]

      • Data Analysis: The fluorescence decay data is fitted to an exponential decay function after deconvolution with the IRF to obtain the fluorescence lifetime (τ_F_).

    Visualizing the Experimental Workflow

    The following diagram illustrates the general workflow for characterizing the photophysical properties of a novel carbazole derivative.

    G cluster_synthesis Compound Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis & Comparison synthesis Synthesis of 9-Methoxy-8-methyl-11H-benzo[a]carbazole purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Steady-State Fluorescence Spectroscopy characterization->fluorescence lifetime Time-Resolved Fluorescence Spectroscopy characterization->lifetime abs_data Determine λ_abs_ & ε uv_vis->abs_data em_data Determine λ_em_ & Φ_F_ fluorescence->em_data lt_data Determine τ_F_ lifetime->lt_data comparison Comparative Analysis abs_data->comparison em_data->comparison lt_data->comparison

    Caption: Workflow for the synthesis and photophysical characterization of carbazole derivatives.

    Conclusion

    The strategic substitution of the benzo[a]carbazole framework with electron-donating methoxy and methyl groups provides a powerful tool for tuning its photophysical properties. The observed bathochromic shifts, increased Stokes shifts, and significantly enhanced fluorescence quantum yields in 9-Methoxy-8-methyl-11H-benzo[a]carbazole highlight the potential for designing highly efficient and color-tunable fluorescent materials. The detailed experimental protocols provided herein offer a robust framework for the accurate and reproducible characterization of these and other novel carbazole derivatives, facilitating further advancements in the field of organic electronics and photonics.

    References

    • Relative and absolute determination of fluorescence quantum yields of transparent samples.
    • The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing.
    • A comparative analysis of the photophysical properties of carbazole deriv
    • Fluorescence Lifetime Measurement. Sigma-Aldrich.
    • Improved Method of Fluorescence Quantum Yield Determin
    • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA.
    • Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Scientific.Net.
    • Fluorescence lifetime measurement.
    • Application Notes and Protocols for Measuring Fluorescence Quantum Yield. Benchchem.
    • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
    • Fluorescence Lifetime Measurement. Ossila.
    • Spectroscopic and photophysical properties of carbazole-based triads. Request PDF.
    • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.
    • Synthesis and photophysical properties of carbazole-based blue light-emitting dendrimers. PubMed.
    • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz

    Sources

    Comparative

    Independent Verification of the Biological Effects of 9-Methoxy-8-methyl-11H-benzo[a]carbazole: A Comparative Guide

    This guide provides a comprehensive framework for the independent verification of the biological activities of the novel synthetic compound, 9-Methoxy-8-methyl-11H-benzo[a]carbazole. Drawing upon the established bioactiv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the independent verification of the biological activities of the novel synthetic compound, 9-Methoxy-8-methyl-11H-benzo[a]carbazole. Drawing upon the established bioactivities of the broader carbazole and benzo[a]carbazole chemical classes, this document outlines a series of in vitro and in vivo experiments to rigorously assess its potential as an anticancer agent. The proposed methodologies are designed to be self-validating and are grounded in established, peer-reviewed protocols.

    The carbazole scaffold is a key structural motif in many biologically active compounds, with numerous derivatives exhibiting potent anticancer properties.[1] Benzo[a]carbazoles, in particular, have been investigated for their ability to inhibit cancer cell growth, with some derivatives demonstrating high binding affinity for the estrogen receptor and inhibiting hormone-dependent mammary tumors.[2] A common mechanism of action for carbazole derivatives is the disruption of microtubule dynamics, a critical process for cell division.[1][3] Therefore, this guide will focus on verifying the cytotoxic and anti-proliferative effects of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, with a specific investigation into its potential as a tubulin polymerization inhibitor.

    For comparative analysis, this guide proposes the use of well-characterized anticancer agents:

    • Paclitaxel (Taxol®): A widely used chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[4][5]

    • Combretastatin A-4 (CA-4): A natural product that inhibits tubulin polymerization by binding to the colchicine site.[6][7]

    • Amonafide: A DNA intercalator and topoisomerase II inhibitor, representing a different class of anticancer agents for mechanistic comparison.[8][9]

    Section 1: In Vitro Evaluation of Cytotoxicity and Cell Viability

    The initial step in verifying the biological activity of a novel compound is to assess its direct effect on cancer cell viability and proliferation. This will be achieved using robust and widely accepted colorimetric assays.

    Rationale for Experimental Choices

    The MTT and XTT assays are foundational in drug discovery for determining a compound's cytotoxic potential.[10][11] They measure the metabolic activity of cells, which in most cases correlates with cell viability. By testing the compound across a panel of cancer cell lines, we can identify potential tissue-specific sensitivities. The selected cell lines, A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma), are well-characterized and commonly used in cancer research, including for testing carbazole derivatives.[1][12]

    Experimental Protocol: MTT/XTT Cell Viability Assay

    Objective: To determine the half-maximal inhibitory concentration (IC50) of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in A549 and MCF-7 cancer cell lines.

    Materials:

    • 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    • Paclitaxel, Combretastatin A-4, Amonafide (as controls)

    • A549 and MCF-7 cancer cell lines

    • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization buffer (for MTT assay)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed A549 and MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 9-Methoxy-8-methyl-11H-benzo[a]carbazole and the control compounds (Paclitaxel, Combretastatin A-4, Amonafide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT/XTT Addition:

      • For MTT: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[11]

      • For XTT: Add the XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the XTT to a water-soluble orange formazan product.

    • Data Acquisition:

      • For MTT: Add a solubilization buffer to dissolve the formazan crystals.

      • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

    Expected Outcomes and Data Presentation

    The results of the MTT/XTT assays should be summarized in a table comparing the IC50 values of 9-Methoxy-8-methyl-11H-benzo[a]carbazole with the control compounds across the tested cell lines.

    CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
    9-Methoxy-8-methyl-11H-benzo[a]carbazoleTBDTBD
    PaclitaxelTBDTBD
    Combretastatin A-4TBDTBD
    AmonafideTBDTBD

    TBD: To be determined by experimentation.

    Section 2: Mechanistic Investigation - Cell Cycle Analysis

    To understand how 9-Methoxy-8-methyl-11H-benzo[a]carbazole exerts its cytotoxic effects, it is crucial to investigate its impact on cell cycle progression. Many carbazole derivatives are known to disrupt microtubule function, leading to an arrest in the G2/M phase of the cell cycle.[1]

    Rationale for Experimental Choices

    Flow cytometry with propidium iodide (PI) staining is a standard and powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[13] An accumulation of cells in the G2/M phase would provide strong evidence that the compound interferes with mitosis, consistent with the expected mechanism of a tubulin polymerization inhibitor.

    Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

    Objective: To determine the effect of 9-Methoxy-8-methyl-11H-benzo[a]carbazole on the cell cycle distribution of A549 and MCF-7 cells.

    Materials:

    • A549 and MCF-7 cells

    • 9-Methoxy-8-methyl-11H-benzo[a]carbazole and control compounds

    • 6-well plates

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

    Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC50 concentrations for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]

    • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

    • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    Visualization of the Experimental Workflow

    G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed A549 & MCF-7 cells in 6-well plates B Treat with compound (IC50 concentration) for 24h A->B C Harvest cells (trypsinization) B->C D Fix with cold 70% ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Analyze on Flow Cytometer E->F G Quantify cell cycle phases (G0/G1, S, G2/M) F->G

    Caption: Workflow for cell cycle analysis using flow cytometry.

    Section 3: In Vitro Verification of Tubulin Polymerization Inhibition

    To directly test the hypothesis that 9-Methoxy-8-methyl-11H-benzo[a]carbazole acts as a tubulin polymerization inhibitor, a cell-free in vitro assay is the gold standard.

    Rationale for Experimental Choices

    An in vitro tubulin polymerization assay using purified tubulin provides direct evidence of a compound's effect on microtubule formation, independent of other cellular processes.[3] This assay measures the change in light scattering or fluorescence as tubulin polymerizes into microtubules, allowing for the quantification of both inhibitory and stabilizing effects.

    Experimental Protocol: In Vitro Tubulin Polymerization Assay

    Objective: To determine if 9-Methoxy-8-methyl-11H-benzo[a]carbazole inhibits or promotes the polymerization of purified tubulin in vitro.

    Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer

    • GTP (Guanosine triphosphate)

    • 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    • Paclitaxel (polymerization promoter) and Combretastatin A-4 (polymerization inhibitor) as controls

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

    Procedure:

    • Reaction Setup: On ice, prepare reaction mixtures containing tubulin polymerization buffer, GTP, and various concentrations of the test compound or controls.

    • Initiation of Polymerization: Add purified tubulin to the reaction mixtures.

    • Kinetic Measurement: Immediately transfer the plate to a pre-warmed (37°C) microplate reader and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.

    Visualization of the Proposed Mechanism

    G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of 9-Methoxy-8-methyl-11H-benzo[a]carbazole cluster_2 Cellular Consequences A α/β-Tubulin Dimers B Microtubule Polymerization A->B GTP C Microtubule Depolymerization B->C Dynamic Instability C->A D α/β-Tubulin Dimers E Inhibition of Polymerization D->E F Microtubule Disruption E->F G Disrupted Mitotic Spindle F->G H G2/M Cell Cycle Arrest G->H I Apoptosis H->I

    Caption: Proposed mechanism of action for 9-Methoxy-8-methyl-11H-benzo[a]carbazole.

    Section 4: In Vivo Verification of Antitumor Efficacy

    To assess the therapeutic potential of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in a more complex biological system, in vivo studies using xenograft models are essential.

    Rationale for Experimental Choices

    Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to evaluate the efficacy of anticancer agents.[15] The choice of A549 (lung) and MCF-7 (breast) cell lines for xenografts allows for the in vivo validation of the in vitro findings.[12][16] These models enable the assessment of a compound's ability to inhibit tumor growth in a living organism.

    Experimental Protocol: Human Tumor Xenograft Model

    Objective: To evaluate the in vivo antitumor efficacy of 9-Methoxy-8-methyl-11H-benzo[a]carbazole in A549 and MCF-7 xenograft mouse models.

    Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • A549 and MCF-7 cancer cells

    • 9-Methoxy-8-methyl-11H-benzo[a]carbazole and a clinically relevant control (e.g., Paclitaxel)

    • Vehicle for drug administration

    • Calipers for tumor measurement

    Procedure:

    • Tumor Implantation: Subcutaneously inject A549 or MCF-7 cells into the flank of the immunocompromised mice.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

    • Drug Administration: Administer 9-Methoxy-8-methyl-11H-benzo[a]carbazole, the control drug, or the vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).

    • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

    Data Presentation for In Vivo Studies

    The primary outcome of the in vivo study will be a comparison of tumor growth inhibition.

    Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
    Vehicle ControlTBD0
    9-Methoxy-8-methyl-11H-benzo[a]carbazoleTBDTBD
    PaclitaxelTBDTBD

    TBD: To be determined by experimentation.

    Conclusion

    This guide outlines a systematic and rigorous approach for the independent verification of the biological effects of 9-Methoxy-8-methyl-11H-benzo[a]carbazole. By progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models, researchers can build a comprehensive profile of this novel compound. The inclusion of well-established comparator drugs provides essential context for evaluating its potential as a new anticancer agent. The data generated from these experiments will be critical for making informed decisions about the future development of this promising carbazole derivative.

    References

    • Cho, S. Y., Kang, J. I., & Lee, Y. J. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(4), 271–276. [Link]

    • Vázquez-Santana, L., et al. (2021). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Cancers, 13(24), 6279. [Link]

    • Wikipedia. (2024). Paclitaxel. [Link]

    • Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. [Link]

    • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]

    • Patsnap. (2024, July 17). What is the mechanism of Paclitaxel? [Link]

    • Li, L., et al. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Scientific Reports, 6, 28139. [Link]

    • National Center for Biotechnology Information. (2023, November 18). Paclitaxel. In StatPearls. [Link]

    • Guchhait, S. K., et al. (2023). Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. Pharmaceuticals, 16(6), 888. [Link]

    • Altogen Labs. (n.d.). Lung Cancer Xenograft. [Link]

    • Hori, K., et al. (2019). Patient-Derived Xenograft Models of Breast Cancer and Their Application. Cancers, 11(6), 877. [Link]

    • Holliday, D. L., & Speirs, V. (2017). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 10(4), 361–370. [Link]

    • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

    • Thorpe, P. E. (2004). Combretastatin A4 phosphate. Clinical Cancer Research, 10(6), 1968–1972. [Link]

    • Cholewiński, G., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Future Medicinal Chemistry, 11(13), 1683–1715. [Link]

    • Utomo, R. Y., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization. Breast Cancer: Targets and Therapy, 17, 1–13. [Link]

    • Acton, P., et al. (2009). Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II. Cancer Research, 69(9 Supplement), 1700. [Link]

    • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

    • Tozer, G. M., et al. (1999). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Cancer Research, 59(7), 1626–1634. [Link]

    • Kanthou, C., et al. (2004). The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. The American Journal of Pathology, 165(4), 1401–1411. [Link]

    • Guchhait, S. K., et al. (2023). Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. Pharmaceuticals, 16(6), 888. [Link]

    • Gaukroger, K., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 15–23. [Link]

    • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

    • Huo, K. G., D'Arcangelo, E., & Tsao, M. S. (2020). Patient-derived cell line, xenograft and organoid models in lung cancer therapy. Translational Lung Cancer Research, 9(5), 2214–2232. [Link]

    • Inxight Drugs. (n.d.). AMONAFIDE. [Link]

    • Chen, Y., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications, 40(12), 699–713. [Link]

    • Janssens, G. E., et al. (2025). Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans. iScience, 28(3), 108929. [Link]

    • Nitiss, J. L., et al. (2011). Abstract 2527: Amonafide and its metabolite N-acetyl amonafide are Top2 poisons with differing biochemical properties. Cancer Research, 71(8 Supplement), 2527. [Link]

    • Altogen Labs. (n.d.). H460 Xenograft Model. [Link]

    • von Angerer, E., & Prekajac, J. (1987). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 30(1), 132–136. [Link]

    • ResearchGate. (n.d.). Carbazole derivatives (22–31) as anticancer agents. [Link]

    • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

    • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

    • von Angerer, E., & Prekajac, J. (1987). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 30(1), 132–136. [Link]

    • Gordon, G. J., et al. (2011). Methoxyethylamino-numonafide Is an Efficacious and Minimally Toxic Amonafide Derivative in Murine Models of Human Cancer. Journal of Cancer, 2, 234–244. [Link]

    • Kamal, A., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(8), 2396. [Link]

    • Encyclopedia.pub. (2022, April 12). Molecular Hybrids Targeting Tubulin Polymerization. [Link]

    • Guchhait, S. K., et al. (2021). Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects. Bioorganic & Medicinal Chemistry Letters, 47, 128274. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    9-Methoxy-8-methyl-11H-benzo[a]carbazole proper disposal procedures

    As a Senior Application Scientist, I recognize that handling specialized organic scaffolds like 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) requires operational protocols that are as rigorous as the exper...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized organic scaffolds like 9-Methoxy-8-methyl-11H-benzo[a]carbazole (CAS: 919090-33-8) requires operational protocols that are as rigorous as the experimental designs they support. This compound belongs to a class of molecules known as Polycyclic Aromatic Nitrogen Heterocycles (PANHs) or azaarenes.

    To build a truly safe laboratory environment, we must move beyond simply following rules; we must understand the causality behind them. This guide provides an authoritative, self-validating framework for the safe handling, spill containment, and final disposal of 9-Methoxy-8-methyl-11H-benzo[a]carbazole, ensuring both regulatory compliance and scientific integrity.

    Mechanistic Grounding: The Causality of Strict Disposal

    Why can we not dispose of benzo[a]carbazole derivatives in standard chemical waste streams or wash trace amounts down the sink? The answer lies in their molecular interaction with biological systems and their environmental persistence.

    PANHs are highly lipophilic and exhibit potent toxicity mediated by the Aryl Hydrocarbon Receptor (AhR)[1]. When introduced into a biological system, these compounds bind to the cytosolic AhR, translocate to the nucleus, and strongly induce Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1). This metabolic activation converts the relatively stable parent compound into highly reactive epoxides. These electrophilic intermediates covalently bind to DNA, forming bulky adducts that lead to severe genotoxicity, mutagenesis, and carcinogenesis[2].

    Furthermore, azaarenes are notoriously toxic to aquatic environments and resist degradation in standard wastewater treatment facilities[1]. Consequently, the EPA strictly prohibits the drain disposal of such hazardous pharmaceutical and chemical waste[3].

    ToxicityPathway A 9-Methoxy-8-methyl- 11H-benzo[a]carbazole B Cytosolic AhR Binding A->B C Nuclear Translocation & ARNT Dimerization B->C D CYP1A1/CYP1B1 Induction C->D E Metabolic Activation (Epoxide Formation) D->E F Covalent DNA Adducts E->F G Genotoxicity & Mutagenesis F->G

    AhR-mediated metabolic activation and genotoxicity pathway of benzo[a]carbazoles.

    Quantitative Data & Chemical Properties

    To effectively manage waste, we must first understand the physical parameters of the material we are handling.

    ParameterSpecification / Operational Data
    Chemical Name 9-Methoxy-8-methyl-11H-benzo[a]carbazole
    CAS Number 919090-33-8
    Chemical Class Polycyclic Aromatic Nitrogen Heterocycle (PANH) / Azaarene
    Molecular Formula C18H15NO
    Molecular Weight ~261.32 g/mol
    Physical State Solid (Crystalline / Powder)
    Primary Hazards Skin/Eye Irritant, Suspected Carcinogen/Mutagen, Aquatic Toxicity
    EPA Waste Applicability RCRA Regulated (Requires licensed high-temperature incineration)

    Step-by-Step Operational Protocol for Safe Handling

    Every protocol must be a self-validating system. By controlling the environment before the chemical container is even opened, we mitigate the risk of downstream contamination.

    Step 1: Engineering Controls & Setup

    • Action: Always handle the dry powder within a hard-ducted chemical fume hood or a certified Class II Type B2 Biological Safety Cabinet (BSC).

    • Causality: PANHs can readily sublime or form fine, respirable dust[2]. Inhalation is a primary and highly dangerous exposure route.

    Step 2: Static Elimination

    • Action: Use an anti-static gun (e.g., Zerostat) on your weigh boats and spatulas prior to chemical transfer.

    • Causality: Carbazole derivatives often carry static charges. Without neutralization, the powder will repel from the spatula, aerosolizing into the breathing zone and contaminating the balance area.

    Step 3: Immediate Tool Decontamination

    • Action: After weighing, immediately rinse spatulas and glassware with a combustible, polar solvent (e.g., acetone or methanol) directly into a designated liquid hazardous waste container. Do not leave contaminated tools on the benchtop.

    Self-Validating Spill Containment & Emergency Response

    In the event of a spill, standard cleaning methods (like wiping with a wet paper towel) will exacerbate the hazard. Follow this targeted protocol:

    Step 1: Isolation & Dry Containment

    • Action: Evacuate the immediate vicinity. Do NOT apply water.

    • Causality: Because the compound is highly lipophilic, water will not dissolve it. Instead, water will act as a carrier, dispersing the toxic dust over a much larger surface area and driving it into porous surfaces.

    Step 2: Dust Suppression & Collection

    • Action: Gently cover the spill with an inert absorbent pad lightly dampened with isopropanol (not water) to suppress dust generation. Use non-sparking, disposable scoops to collect the material and place it into a sealable hazardous waste container.

    Step 3: Surface Decontamination & Self-Validation

    • Action: Wipe the affected area sequentially with isopropanol-soaked wipes, followed by a standard detergent wash. Dispose of all wipes as solid hazardous waste.

    • Validation: Visually inspect the decontaminated area under a handheld UV lamp (365 nm).

    • Causality: Carbazole derivatives exhibit strong fluorescence under ultraviolet light[2]. If the area glows, contamination remains. This provides an immediate, visual self-validation of your cleaning efficacy.

    Comprehensive Waste Management & Disposal Plan

    Proper disposal requires complete destruction of the aromatic ring system to prevent environmental bioaccumulation.

    Step 1: Segregation & Containerization

    • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, PPE, wipes) into a heavy-duty, sealable bio-bag. Double-bag the waste and place it in a rigid, puncture-resistant secondary container.

    • Liquid Waste: Collect solvent waste containing the compound in a designated, chemically compatible carboy (e.g., HDPE). Crucial: Never mix PANH waste with strong oxidizers, as this can trigger an exothermic reaction.

    Step 2: Regulatory Labeling

    • Action: Label the container explicitly with the full chemical name, the date of initial accumulation, and the hazard warnings ("Toxic", "Environmental Hazard"). Do not use abbreviations.

    Step 3: High-Temperature Incineration

    • Action: Transfer the waste to your institutional Environmental Health and Safety (EHS) department for processing by a licensed professional waste disposal service.

    • Causality: The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2]. The extreme heat (>1000°C) is required to thermally cleave the stable aromatic rings, while the scrubber neutralizes the toxic nitrogen oxides (NOx) generated from the carbazole's nitrogen heteroatom.

    DisposalWorkflow Start Waste Generation: 9-Methoxy-8-methyl-11H-benzo[a]carbazole Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Powder, Consumables) Start->Solid CollectL Collect in Halogenated/ Non-Halogenated Carboys Liquid->CollectL CollectS Double-Bag in Sealable Bio-Bags Solid->CollectS Label Label as Hazardous Waste (Toxic, RCRA Regulated) CollectL->Label CollectS->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Incinerate High-Temperature Incineration (Licensed Facility) Store->Incinerate

    Step-by-step hazardous waste segregation and disposal workflow for PANH compounds.

    References

    • National Center for Biotechnology Information (NIH). "Carbazole | C12H9N | CID 6854 - PubChem".
    • Brinkmann, M., et al. "Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC".
    • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P".

    Sources

    Handling

    Personal protective equipment for handling 9-Methoxy-8-methyl-11H-benzo[a]carbazole

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical containment. When drug development professionals and synthetic chemists...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system of chemical containment. When drug development professionals and synthetic chemists handle complex polycyclic aromatic nitrogen heterocycles (PANHs) like 9-Methoxy-8-methyl-11H-benzo[a]carbazole , standard operational protocols are insufficient.

    Because specific, long-term toxicological data on the 9-methoxy-8-methyl substituted analog (CAS: 919090-33-8)[1] is still emerging, our safety framework must be anchored in the well-documented mechanistic toxicology of its parent scaffold, 11H-benzo[a]carbazole[2].

    Mechanistic Toxicology & Rationale for Containment

    Understanding the why behind a safety protocol is critical for execution. The benzo[a]carbazole core is highly lipophilic, enabling rapid dermal penetration. While the unsubstituted carbazole lacks mutagenicity, the addition of the fused benzene ring in benzo[a]carbazole introduces significant biological activity[3].

    In-vitro studies demonstrate that benzo[a]carbazole exhibits clear dose-dependent mutagenicity when subjected to hepatic S-9 metabolic activation, alongside developmental toxicity at elevated exposures[3]. The electron-donating methoxy and methyl groups on the 9-Methoxy-8-methyl-11H-benzo[a]carbazole derivative alter its electron density and may further increase its metabolic reactivity. Therefore, preventing inhalation of crystalline dust (which leads to systemic S-9 activation) and dermal exposure (which leads to rapid absorption) is the foundation of our operational plan.

    Quantitative Hazard Profile

    The following table summarizes the extrapolated hazard data based on the parent compound to guide our risk assessment.

    Property / HazardData / ClassificationMechanistic Implication
    Compound Name 9-Methoxy-8-methyl-11H-benzo[a]carbazoleSubstituted PANH derivative[1].
    CAS Number 919090-33-8Unique identifier for tracking and disposal[1].
    Skin Irritation Category 2 (H315)Causes localized epidermal inflammation upon contact[2].
    Eye Irritation Category 2 (H319)High risk of severe mucosal irritation from airborne dust[2].
    Systemic Toxicity Potential Mutagen / Developmental ToxinRequires S-9 metabolic activation; inhalation is a high-risk vector[3].

    Comprehensive PPE Matrix

    A multi-layered defense system is mandatory. Standard laboratory latex and woven cotton are insufficient for handling biologically active, lipophilic aromatics[4].

    Body PartRequired ProtectionScientific Causality & Rationale
    Eyes / Face Tight-fitting chemical safety goggles + Face shield.Prevents mucosal absorption of fine crystalline dust and protects against solvent splashing during reaction setup[4].
    Hands (Skin) Double-gloving: Nitrile inner layer + Butyl rubber outer layer.Planar aromatic heterocycles are highly lipophilic and rapidly permeate standard elastomers. Butyl rubber provides >4 hours of breakthrough resistance against lipophilic organics[4].
    Respiratory N95/P100 particulate respirator (or PAPR if outside LEV).Prevents the inhalation of aerosolized particulates, neutralizing the risk of pulmonary absorption and subsequent hepatic S-9 metabolic activation[3],[4].
    Body Disposable Tyvek® suit or flame-resistant, non-woven lab coat.Standard woven cotton lab coats trap fine chemical dust. Non-woven materials prevent the accumulation and secondary transfer of hazardous particulates[4].

    Operational Workflow: Safe Handling & Experimental Protocol

    Every step in handling 9-Methoxy-8-methyl-11H-benzo[a]carbazole must be designed to minimize aerosolization and surface contamination.

    Step 1: Environmental Isolation

    • Designate a specific Class II Type B2 biological safety cabinet or a high-flow chemical fume hood for handling.

    • Verify the fume hood face velocity is operating at an optimal 0.5 m/s (100 fpm) prior to opening the chemical container[4].

    • Clear the workspace of all unnecessary equipment to prevent secondary contamination.

    Step 2: Anti-Static Weighing

    • Line the balance area with disposable, anti-static weighing paper.

    • Use a grounded, anti-static micro-spatula to transfer the powder. Rationale: PANH powders often carry static charges that cause particles to repel and aerosolize when manipulated.

    • Weigh the compound inside a localized exhaust ventilation (LEV) balance enclosure. If a standard analytical balance must be used, pre-weigh a sealed vial, transfer the chemical inside the fume hood, seal the vial, and then weigh the closed system.

    Step 3: Reaction Setup

    • Dissolve the compound in appropriate organic solvents (e.g., DMSO, Dichloromethane) strictly within the fume hood.

    • Utilize septum-sealed flasks and purge with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the methoxy group during the reaction.

    • Wash all spatulas and glassware immediately with a strong organic solvent (like acetone) before removing them from the hood.

    Spill Management & Decontamination Plan

    In the event of a localized spill, immediate and structured containment is required to prevent cross-contamination.

    • Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure respiratory PPE is donned before approaching the spill[2].

    • Contain (Dry Spill): Do not sweep or use compressed air. Gently cover the powder with absorbent paper towels dampened with an organic solvent (e.g., isopropanol) to dissolve and trap the lipophilic solid[4].

    • Oxidative Wash: Wipe the surface with the solvent-soaked towels. Follow up by wiping the area with a 10% sodium hypochlorite (bleach) solution. Rationale: The oxidizer helps degrade residual aromatic rings that the solvent may have left behind.

    • Final Rinse: Clean the area with standard detergent and water[2].

    Hazardous Waste Disposal Logistics

    Improper disposal of benzo[a]carbazole derivatives poses severe environmental risks due to their aquatic toxicity and persistence[4].

    • Solid Waste: Collect all contaminated weighing papers, gloves, and Tyvek suits. Double-bag in heavy-duty polyethylene bags. Label clearly as: "Hazardous Solid Waste: Contains Toxic Benzo[a]carbazole Derivatives."

    • Liquid Waste: Segregate liquid waste into designated halogenated or non-halogenated organic waste carboys, depending on the reaction solvent.

    • Routing: Never discharge any quantity down aqueous drains[4]. Transfer all sealed and labeled containers to your institution's licensed hazardous waste disposal contractor for high-temperature incineration.

    Visualizing the Containment Strategy

    SafetyWorkflow N1 1. Risk Assessment & Fume Hood Prep N2 2. Don Advanced PPE (Butyl Gloves, P100) N1->N2 N3 3. Anti-Static Weighing (Inside LEV) N2->N3 N4 4. Enclosed Reaction Setup N3->N4 N5 5. Solvent & Oxidative Decontamination N4->N5 N6 6. Hazardous Waste Segregation N5->N6

    Operational safety workflow for handling, containing, and disposing of benzo[a]carbazole derivatives.

    Sources

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